molecular formula C5H5NO2 B1600420 Methacryloyl isocyanate CAS No. 4474-60-6

Methacryloyl isocyanate

Cat. No.: B1600420
CAS No.: 4474-60-6
M. Wt: 111.1 g/mol
InChI Key: JEHFRMABGJJCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methacryloyl isocyanate (CAS 113732-84-6) is a high-value, reactive specialty chemical designed for advanced research and development. Its molecular structure incorporates both a methacrylate moiety and a highly reactive isocyanate group, making it a versatile difunctional monomer for designing novel polymers. This compound is particularly valuable in materials science for creating tailored polymers with specific properties. In application, this compound is primarily used in polymer and materials science research. It can be utilized to synthesize functionalized polymers and cross-linked networks, such as urethane methacrylate resins . The methacryloyl group enables free-radical polymerization, common in acrylate chemistry, while the isocyanate group (-NCO) readily undergoes addition reactions with nucleophiles like alcohols and amines to form urethane or urea linkages, respectively . This dual reactivity allows researchers to create co-polymers, graft polymers, and modify surfaces or other materials with polymer chains. Its applications are relevant in the development of advanced coatings, adhesives, and potentially in the creation of hydrogels for biomedical research, following the wider trend of using isocyanate chemistry in biomaterials . Safety Notice: This product is For Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. As with many isocyanates, it should be handled with extreme care as this class of chemicals is known to be highly reactive, volatile, and toxic . Researchers must consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) and engineering controls prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4474-60-6

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

IUPAC Name

2-methylprop-2-enoyl isocyanate

InChI

InChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3

InChI Key

JEHFRMABGJJCPF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)N=C=O

Canonical SMILES

CC(=C)C(=O)N=C=O

Other CAS No.

4474-60-6

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Foundational & Exploratory

Methacryloyl isocyanate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methacryloyl Isocyanate

Introduction

This compound (MAI) is a bifunctional organic compound featuring both a methacryloyl group and an isocyanate group.[1] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer and intermediate in polymer chemistry and organic synthesis. Its ability to undergo polymerization via the methacryloyl group and form urethane (B1682113) or urea (B33335) linkages through the isocyanate group makes it a versatile building block for the synthesis of a wide range of materials, including polyurethanes, copolymers, and cross-linked resins.[1]

Chemical Structure and Identifiers

The structure of this compound consists of a methacrylate (B99206) backbone with a terminal isocyanate functional group.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name2-methylprop-2-enoyl isocyanate[2][3]
CAS Number4474-60-6[2]
Molecular FormulaC5H5NO2[2][3]
SMILESCC(=C)C(=O)N=C=O[3]
InChIInChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight111.10 g/mol [2]
Exact Mass111.032 g/mol [3]
Boiling Point52-53 °C at 39 mmHg[4]
AppearanceColorless liquid[4]
Topological Polar Surface Area46.5 Ų[2]
Hydrogen Bond Donors0[3]
Hydrogen Bond Acceptors2[3]

Synthesis of this compound

One common laboratory-scale synthesis of this compound involves the reaction of methacrylamide (B166291) with oxalyl chloride.[1] An alternative method is the thermal decomposition of 2-isopropenyloxazoline-4,5-dione hydrochloride.[4]

Experimental Protocol: Synthesis from Methacrylamide and Oxalyl Chloride[1]
  • Formation of Methacrylamide Hydrochloride : Methacrylamide is reacted with hydrochloric acid to form its hydrochloride salt.

  • Reaction with Oxalyl Chloride : The resulting methacrylamide hydrochloride is then treated with oxalyl chloride under controlled temperature conditions, typically between 70-130 °C.

  • Gas Evolution : The reaction proceeds with the vigorous evolution of hydrochloric acid gas, necessitating careful temperature monitoring and a well-ventilated setup.

  • Isolation : The final product, this compound, is isolated from the reaction mixture via distillation or precipitation to achieve high purity.

Synthesis Workflow of this compound start Start: Methacrylamide step1 React with Hydrochloric Acid start->step1 intermediate Methacrylamide Hydrochloride step1->intermediate step2 React with Oxalyl Chloride (70-130 °C) intermediate->step2 gas HCl Gas Evolved step2->gas step3 Isolation by Distillation/Precipitation step2->step3 end End Product: This compound step3->end

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-isopropenyloxazoline-4,5-dione hydrochloride[4]
  • Reaction Setup : To 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride, 800 g of o-dichlorobenzene is added.

  • Heating : The resulting mixture is heated to 140°C while stirring for approximately 40 minutes.

  • Cooling : The reaction mixture is then cooled with water.

  • Distillation : The mixture is distilled under reduced pressure (39 mmHg).

  • Product Collection : this compound is collected as a colorless liquid at a boiling point of 52° to 53°C. This process also yields α-methyl-β-chloropropionyl isocyanate as a byproduct.[4]

Chemical Reactivity and Pathways

The dual functionality of this compound allows it to participate in a variety of reactions, making it a versatile monomer in polymer synthesis.

  • Polymerization : The methacryloyl group can undergo free-radical polymerization to form polymers. When reacted with polyols or amines, it can form polyurethanes or other copolymers.[1]

  • Cross-linking : It can act as a cross-linking agent in thermosetting resins, which enhances the mechanical properties of the final material.[1]

  • Nucleophilic Addition : The isocyanate group is highly reactive towards nucleophiles. It readily reacts with alcohols to form urethane linkages and with amines to form urea linkages.[1]

Reaction Pathways of this compound cluster_reactions Reaction Types cluster_products Resulting Products / Linkages moi Methacryloyl Isocyanate poly Free Radical Polymerization moi->poly crosslink Cross-linking Agent moi->crosslink nucleo Nucleophilic Addition moi->nucleo copolymers Polyurethanes, Copolymers poly->copolymers resins Thermosetting Resins crosslink->resins urethane Urethane Linkage (with Alcohols) nucleo->urethane urea Urea Linkage (with Amines) nucleo->urea

Caption: Key reaction pathways involving this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards : It is a flammable liquid and vapor.[2] It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[2] It is fatal if inhaled and is suspected of causing cancer.[2]

  • Handling : Use only in a well-ventilated area and wear appropriate personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Storage : Store in a cool, well-ventilated place in a tightly closed container.[5]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

References

Methacryloyl Isocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical whitepaper provides an in-depth overview of methacryloyl isocyanate, a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and advanced drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and an exploration of its applications.

Core Compound Identification and Properties

This compound is a chemical compound featuring both a methacrylate (B99206) group and a highly reactive isocyanate group. This dual functionality allows it to be a versatile building block for the synthesis of a wide array of polymers with tunable properties.

PropertyValueSource(s)
CAS Number 4474-60-6[1]
Molecular Formula C₅H₅NO₂[1]
Molecular Weight 111.10 g/mol [1]
IUPAC Name 2-methylprop-2-enoyl isocyanate[1]
Synonyms 2-isocyanatoethyl 2-methylprop-2-enoate, 2-methylprop-2-enoyl isocyanate[1]

Synthesis Protocol

A documented method for the synthesis of this compound involves the thermal decomposition of 2-isopropenyloxazoline-4,5-dione hydrochloride.[2]

Experimental Protocol:

  • To 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride, add 800 g of o-dichlorobenzene in a suitable reaction vessel.

  • Heat the resulting mixture to 140°C while stirring continuously for approximately 40 minutes.

  • After the reaction period, cool the mixture with water.

  • Purify the reaction mixture via distillation under reduced pressure.

  • This compound is obtained as a colorless liquid at a boiling point of 52-53°C at 39 mmHg.[2]

Synthesis_of_Methacryloyl_Isocyanate reagents 2-isopropenyloxazoline-4,5-dione hydrochloride + o-dichlorobenzene reaction Heat to 140°C Stir for 40 min reagents->reaction cooling Cool with water reaction->cooling distillation Distillation under reduced pressure cooling->distillation product This compound distillation->product side_product alpha-methyl-beta-chloropropionyl isocyanate distillation->side_product

Synthesis of this compound.

Reactivity and Polymerization

The isocyanate group (-NCO) of this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is fundamental to its use in polymer synthesis, particularly in the formation of polyurethanes and other copolymers. The methacrylate group, on the other hand, can undergo free-radical polymerization.

General Nucleophilic Addition to Isocyanate:

The reaction between an isocyanate and a compound containing an active hydrogen (like an alcohol or amine) is an addition reaction at the carbon-nitrogen double bond. The nucleophilic atom of the active hydrogen compound attacks the electrophilic carbon of the isocyanate, and the hydrogen atom adds to the nitrogen.

Nucleophilic_Addition_to_Isocyanate cluster_reactants Reactants cluster_product Product Methacryloyl_Isocyanate R-N=C=O Adduct R-NH-C(=O)-Nu Methacryloyl_Isocyanate->Adduct Nucleophilic Attack Nucleophile Nu-H Nucleophile->Adduct

Nucleophilic addition to the isocyanate group.

Applications in Drug Delivery

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers for drug delivery applications. For instance, it can be used to create hydrogels and nanoparticles. Methacrylated gelatin (GelMA), a related and widely studied biomaterial, is used to form hydrogels that can encapsulate and provide sustained release of therapeutic agents.[3][4][5] The properties of these materials, such as their degradation rate and drug release profile, can be tuned by controlling the degree of methacryloylation.[3][4]

Experimental Workflow for Polymer-Based Drug Delivery System:

  • Polymer Synthesis: this compound is copolymerized with other monomers to form a polymer with desired characteristics (e.g., biocompatibility, degradability).

  • Drug Encapsulation: The therapeutic agent is encapsulated within the polymer matrix, for example, by creating a hydrogel or nanoparticles.

  • Delivery and Release: The polymer-drug conjugate is administered, and the drug is released at the target site through mechanisms like polymer degradation or diffusion.

Drug_Delivery_Workflow A This compound + Monomers B Polymerization A->B C Functional Polymer B->C D Drug Loading/ Encapsulation C->D E Drug-Loaded Polymer (e.g., Hydrogel, Nanoparticles) D->E F Administration to Patient E->F G Controlled Drug Release at Target Site F->G

Workflow for a polymer-based drug delivery system.

Biocompatibility and Cellular Interaction

While specific signaling pathways for this compound are not well-defined, the biocompatibility of materials derived from it is a critical consideration for drug delivery applications. Materials based on polymethylmethacrylate (PMMA) are widely used in dentistry and have been studied for their biocompatibility.[6] However, residual monomers can be cytotoxic, highlighting the importance of thorough purification of any polymer intended for biomedical use.[6] The interaction of a drug delivery vehicle with a cell is a complex process that can involve endocytosis, with the subsequent release of the drug inside the cell, potentially affecting various signaling pathways depending on the drug's mechanism of action.

Cellular_Interaction cluster_extracellular Extracellular Space cluster_cell Cell drug_carrier Drug-Loaded Nanoparticle membrane Cell Membrane drug_carrier->membrane Endocytosis endosome Endosome drug_release Drug Release endosome->drug_release target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target Modulates Signaling Pathway

Cellular uptake of a polymer-based drug carrier.

References

Synthesis of Methacryloyl Isocyanate from Methacrylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methacryloyl isocyanate, a valuable bifunctional monomer, starting from methacrylic acid. The primary and most common synthetic route proceeds through the formation of a methacryloyl chloride intermediate. This document details the experimental protocols, quantitative data, and reaction pathways for this two-step synthesis, offering insights for researchers in polymer chemistry, materials science, and drug development.

Synthetic Strategy Overview

The conversion of methacrylic acid to this compound is efficiently achieved in a two-step process:

  • Step 1: Synthesis of Methacryloyl Chloride: Methacrylic acid is first converted to its more reactive acid chloride derivative, methacryloyl chloride. Several chlorinating agents can be employed for this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and benzoyl chloride (C₆H₅COCl).

  • Step 2: Conversion to this compound: The resulting methacryloyl chloride is then reacted with a cyanate (B1221674) salt, typically sodium cyanate (NaOCN), to yield the final product, this compound.

An alternative, though less direct route starting from a derivative of methacrylic acid, involves the reaction of methacrylamide (B166291) with oxalyl chloride.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from methacrylic acid.

StepReactionReagentsCatalystSolventTemperature (°C)Reaction TimeYield (%)
1Methacrylic Acid to Methacryloyl ChlorideMethacrylic Acid, Benzoyl Chloride--DistillationModerate RateGood
1Methacrylic Acid to Methacryloyl ChlorideMethacrylic Acid, Thionyl Chloride--Reflux3 hoursHigh
1Methacrylic Acid to Methacryloyl ChlorideMethacrylic Acid, Oxalyl ChlorideDMF (catalytic)DichloromethaneRoom Temp1 hourHigh
2Methacryloyl Chloride to this compoundMethacryloyl Chloride, Sodium CyanateTriethylamine (B128534) (0.5 mol%)Acetonitrile (B52724)0–5Not Specified>85

Experimental Protocols

Caution: These procedures involve hazardous materials and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Methacryloyl Chloride from Methacrylic Acid

Two common methods for the preparation of methacryloyl chloride are detailed below.

Method A: Using Benzoyl Chloride

  • Materials:

    • Methacrylic acid

    • Benzoyl chloride (2 molar equivalents)

    • Hydroquinone (B1673460) (polymerization inhibitor)

    • Calcium chloride (drying agent)

  • Procedure:

    • In a round-bottom flask equipped for distillation, combine methacrylic acid and benzoyl chloride in a 1:2 molar ratio.

    • Add a small amount of hydroquinone to inhibit polymerization.

    • Heat the mixture to initiate distillation at a moderate rate.

    • Collect the methacryloyl chloride distillate (boiling point: 95-96 °C) in a receiving flask containing a drying agent such as calcium chloride.

    • Due to its reactivity and toxicity, it is recommended to use the freshly distilled methacryloyl chloride immediately in the subsequent step.

Method B: Using Thionyl Chloride

  • Materials:

    • Methacrylic acid (0.01 mole)

    • Thionyl chloride (25 mL)

  • Procedure:

    • In a round-bottom flask, dissolve methacrylic acid (0.01 mole) in thionyl chloride (25 mL).

    • Reflux the mixture for 3 hours.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The crude methacryloyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound from Methacryloyl Chloride
  • Materials:

    • Methacryloyl chloride

    • Sodium cyanate

    • Triethylamine

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium cyanate in anhydrous acetonitrile.

    • Add triethylamine (0.5 mol%) to the suspension to act as a catalyst.

    • Cool the mixture to 0–5 °C using an ice bath.

    • Slowly add a solution of freshly prepared methacryloyl chloride in anhydrous acetonitrile to the cooled suspension with vigorous stirring.

    • Maintain the temperature between 0–5 °C and continue stirring. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the acyl chloride peak and the appearance of the isocyanate peak (around 2250 cm⁻¹).

    • Upon completion of the reaction, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

    • The solvent (acetonitrile) is carefully removed from the filtrate under reduced pressure to yield crude this compound.

    • The product can be further purified by vacuum distillation. This compound has a reported boiling point of 52-53 °C at 39 mmHg.[2]

Mandatory Visualizations

Signaling Pathway Diagram

Synthesis_Pathway Synthesis Pathway of this compound cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagents for Step 2 MA Methacrylic Acid MC Methacryloyl Chloride MA->MC Step 1: Chlorination MI This compound MC->MI Step 2: Cyanation Reagent1 SOCl₂ or (COCl)₂ or C₆H₅COCl Reagent2 NaOCN Catalyst Et₃N

Caption: Reaction pathway from methacrylic acid to this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start step1 Step 1: Synthesize Methacryloyl Chloride start->step1 purify1 Purify Methacryloyl Chloride (Distillation) step1->purify1 step2 Step 2: Synthesize This compound purify1->step2 filter Filter to Remove NaCl step2->filter evaporate Remove Solvent (Reduced Pressure) filter->evaporate purify2 Purify this compound (Vacuum Distillation) evaporate->purify2 end End Product purify2->end

Caption: Step-by-step experimental workflow for the synthesis.

References

The Dual Reactivity of Methacryloyl Isocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacryloyl isocyanate (MAI) is a bifunctional monomer of significant interest in polymer and materials science, particularly in the development of advanced materials for biomedical applications. Possessing both a highly reactive isocyanate group and a polymerizable methacrylate (B99206) group, MAI offers a versatile platform for the synthesis of functional polymers, crosslinkers, and bioconjugates. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in this compound, detailing its reaction mechanisms with various nucleophiles, influencing factors, and relevant experimental protocols. While specific kinetic data for this compound is scarce in publicly available literature, this guide leverages data from structurally similar isocyanates to provide a robust comparative analysis.

Introduction to this compound

This compound is a low molecular weight organic compound featuring two key functional groups: an isocyanate group (-N=C=O) and a methacrylate group (CH₂=C(CH₃)C(=O)O-). This unique combination allows for orthogonal reactivity, where the isocyanate group can undergo nucleophilic addition reactions independently of the free-radical polymerization of the methacrylate group. This dual reactivity is the cornerstone of its utility in creating well-defined polymer architectures and for the surface modification of materials.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-isopropenyloxazoline-4,5-dione hydrochloride with o-dichlorobenzene.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: To 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride, 800 g of o-dichlorobenzene is added in a suitable reaction vessel equipped with a stirrer and a heating mantle.

  • Reaction: The mixture is heated to 140°C with continuous stirring for approximately 40 minutes.

  • Cooling: After the reaction is complete, the mixture is cooled with water.

  • Purification: The this compound is isolated by distillation under reduced pressure. The fraction boiling at 52-53°C at 39 mmHg is collected as a colorless liquid. This process also yields α-methyl-β-chloropropionyl isocyanate as a byproduct.

Reactivity of the Isocyanate Group

The isocyanate group is a highly electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles. The carbon atom of the -N=C=O group bears a partial positive charge, rendering it the primary site for nucleophilic addition.

General Reaction Mechanisms

The reactivity of the isocyanate group in this compound follows the general principles of isocyanate chemistry. The primary reactions involve the addition of a nucleophile (Nu-H) across the N=C double bond.

G MAI This compound (R-N=C=O) Intermediate Unstable Intermediate MAI->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Addition Product (R-NH-C(=O)-Nu) Intermediate->Product Proton Transfer

Reactions with Specific Nucleophiles

3.2.1. Reaction with Alcohols to Form Urethanes

The reaction of this compound with alcohols yields urethanes (carbamates). This reaction is fundamental to the synthesis of polyurethane-based materials. The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate carbon.

G cluster_workflow Urethane Formation Workflow MAI This compound Urethane Methacryloyl Urethane MAI->Urethane Alcohol Alcohol (R'-OH) Alcohol->Urethane

3.2.2. Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is typically much faster than with alcohols and results in the formation of urea (B33335) derivatives. This high reactivity makes it a valuable tool for bioconjugation and the synthesis of polyureas.

G cluster_workflow Urea Formation Workflow MAI This compound Urea Methacryloyl Urea MAI->Urea Amine Amine (R'-NH₂) Amine->Urea

3.2.3. Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is often a competing and undesirable side reaction in many applications, leading to the formation of CO₂ gas and urea impurities.[2]

G MAI_H2O This compound + H₂O Carbamic_Acid Carbamic Acid Intermediate MAI_H2O->Carbamic_Acid Amine_CO2 Amine + CO₂ Carbamic_Acid->Amine_CO2 MAI_Amine This compound + Amine Urea Urea MAI_Amine->Urea

Quantitative Reactivity Data (Comparative Analysis)

Table 1: Comparative Reaction Rates of Isocyanates with Nucleophiles

IsocyanateNucleophileRelative RateReference
Aliphatic IsocyanatePrimary Amine~1000[3]
Aliphatic IsocyanateSecondary Amine~500[3]
Aliphatic IsocyanatePrimary Alcohol~1[3]
Aliphatic IsocyanateWater~0.5[3]
Aromatic IsocyanatePrimary Amine~20,000[4]
Aromatic IsocyanatePrimary Alcohol~20

Note: Relative rates are approximate and can vary significantly with reaction conditions.

Table 2: Activation Energies for Isocyanate Reactions with Alcohols

IsocyanateAlcoholCatalystActivation Energy (kJ/mol)Reference
Phenyl Isocyanate1-PropanolNone35.5
Phenyl Isocyanate2-PropanolNone48.0
Dicyclohexylmethane-4,4'-diisocyanate1-Butanol (B46404)DBTDL36.4[5]

Based on its structure, this compound is an acyl isocyanate, which is generally more reactive than alkyl or aryl isocyanates due to the electron-withdrawing nature of the adjacent carbonyl group. Therefore, it is expected that the activation energies for its reactions would be at the lower end of the typical range for isocyanates.

Experimental Protocols for Monitoring Reactivity

The reactivity of the isocyanate group can be monitored using various analytical techniques, with Fourier-transform infrared (FTIR) spectroscopy being one of the most common due to the distinct and strong absorption band of the isocyanate group.

General Experimental Protocol for Kinetic Studies using FTIR
  • Materials and Setup: The isocyanate (e.g., this compound), nucleophile (e.g., alcohol or amine), and a suitable anhydrous solvent are required. The reaction is typically carried out in a temperature-controlled reaction vessel equipped with an in-situ FTIR probe.

  • Reaction Initiation: The isocyanate and nucleophile solutions are mixed at a known concentration and temperature.

  • Data Acquisition: FTIR spectra are recorded at regular time intervals throughout the reaction.

  • Data Analysis: The concentration of the isocyanate is determined by monitoring the decrease in the area of the characteristic N=C=O stretching peak, which typically appears around 2270 cm⁻¹.[6] The reaction order and rate constant can then be determined by plotting the concentration of the isocyanate as a function of time.

G Start Start Prepare_Solutions Prepare Reactant Solutions Start->Prepare_Solutions Mix_Reactants Mix Reactants in Controlled Environment Prepare_Solutions->Mix_Reactants FTIR_Monitoring Monitor Reaction with in-situ FTIR Mix_Reactants->FTIR_Monitoring Data_Analysis Analyze Spectral Data (N=C=O peak area) FTIR_Monitoring->Data_Analysis Determine_Kinetics Determine Rate Law and Rate Constant Data_Analysis->Determine_Kinetics End End Determine_Kinetics->End

Factors Influencing Isocyanate Reactivity

Several factors can influence the reactivity of the isocyanate group in this compound:

  • Steric Hindrance: Bulky substituents on the nucleophile or near the isocyanate group can decrease the reaction rate.

  • Electronic Effects: Electron-donating groups on the nucleophile increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

  • Catalysts: The reaction of isocyanates with alcohols is often catalyzed by organometallic compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL) or tertiary amines. These catalysts can significantly increase the reaction rate.[7]

  • Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are often used for isocyanate reactions.

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable tool in drug development and biomedical research.

  • Drug Delivery: The isocyanate group can be used to conjugate drugs containing hydroxyl or amine groups to a polymer backbone, forming a prodrug that can be incorporated into a drug delivery system.

  • Bioconjugation: this compound can be used to modify the surface of biomaterials or nanoparticles with polymerizable groups, allowing for subsequent grafting of polymers to create biocompatible coatings or functionalized surfaces for cell adhesion and tissue engineering.

  • Hydrogel Formation: The methacrylate group can be polymerized to form hydrogels, while the isocyanate group can be used to crosslink the polymer chains or to immobilize bioactive molecules within the hydrogel matrix.

Conclusion

This compound is a versatile monomer with a highly reactive isocyanate group that readily undergoes nucleophilic addition with a variety of compounds. While specific quantitative kinetic data for its reactions are limited, a thorough understanding of general isocyanate chemistry, coupled with data from analogous compounds, provides a strong framework for its application in the synthesis of advanced materials. The ability to independently address the isocyanate and methacrylate functionalities offers significant opportunities for the design of novel polymers and bioconjugates for a wide range of applications, particularly in the fields of drug delivery and biomaterials. Further research into the specific reaction kinetics of this compound will undoubtedly unlock its full potential in these and other areas.

References

A Technical Guide to the Spectroscopic Data of Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methacryloyl isocyanate, a key bifunctional monomer used in the synthesis of a wide range of polymers, including specialty polyurethanes and acrylic resins. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and the structural elucidation of resulting macromolecular architectures. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key concepts.

Spectroscopic Data of this compound

The unique structure of this compound, containing both a polymerizable methacrylate (B99206) group and a highly reactive isocyanate group, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

While publicly available databases indicate the existence of NMR spectra from commercial suppliers such as Sigma-Aldrich, specific, experimentally verified high-resolution data with detailed assignments remains elusive in readily accessible literature. However, based on the known chemical shifts of methacrylate and isocyanate moieties, the expected spectral features can be predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~ 5.5 - 6.2MultipletVinylic Protons (=CH₂)
~ 1.9SingletMethyl Protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 165 - 175Carbonyl Carbon (C=O)
~ 130 - 140Quaternary Vinylic Carbon (=C(CH₃)-)
~ 120 - 130Methylene Vinylic Carbon (=CH₂)
~ 120 - 125Isocyanate Carbon (-N=C=O)
~ 18Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the key functional groups in this compound, most notably the highly characteristic and strong absorption of the isocyanate group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2270Strong, SharpAsymmetric stretch of the isocyanate group (-N=C=O)[1]
~ 1735StrongC=O stretch of the α,β-unsaturated ester
~ 1640MediumC=C stretch of the methacrylate group[2]
~ 1460MediumCH₂ bending deformation

The isocyanate peak at approximately 2270 cm⁻¹ is a particularly reliable diagnostic tool for monitoring the consumption of this functional group during polymerization or other reactions.[1][3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the thermolysis of 2-isopropenyloxazoline-4,5-dione hydrochloride.[4]

Materials:

  • 2-isopropenyloxazoline-4,5-dione hydrochloride

  • o-dichlorobenzene

Procedure:

  • To a reaction vessel containing 800 g of o-dichlorobenzene, add 200 g of 2-isopropenyloxazoline-4,5-dione hydrochloride.[4]

  • Heat the mixture to 140 °C with continuous stirring for approximately 40 minutes.[4]

  • After the reaction period, cool the mixture with water.[4]

  • The product, this compound, is isolated by distillation under reduced pressure. The boiling point is reported to be 52-53 °C at 39 mmHg.[4]

SynthesisWorkflow Reactants 2-isopropenyloxazoline-4,5-dione HCl + o-dichlorobenzene Heating Heat to 140°C (40 min) Reactants->Heating Cooling Cool with Water Heating->Cooling Distillation Distillation (reduced pressure) Cooling->Distillation Product This compound Distillation->Product

Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve a small amount of this compound (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal resolution.

  • ¹H NMR Acquisition: Standard acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

2.2.2. IR Spectroscopy

  • Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be acquired prior to the sample measurement.

SpectroscopicAnalysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample Dissolve in CDCl₃ NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data (FT, Phasing) NMR_Acquire->NMR_Process IR_Sample Prepare Neat Sample (Film or ATR) IR_Acquire Acquire FTIR Spectrum IR_Sample->IR_Acquire IR_Process Process Data (Background Subtraction) IR_Acquire->IR_Process Sample This compound Sample->NMR_Sample Sample->IR_Sample

General workflow for spectroscopic analysis.

Structural Relationships and Reactivity

The two functional groups of this compound exhibit distinct reactivity, which is central to its utility in polymer chemistry.

Reactivity cluster_Methacrylate Methacrylate Group cluster_Isocyanate Isocyanate Group Molecule This compound Radical Radical Polymerization Molecule->Radical Anionic Anionic Polymerization Molecule->Anionic Nucleophilic Nucleophilic Addition (e.g., with -OH, -NH₂) Molecule->Nucleophilic

Reactivity pathways of this compound.

The methacrylate group readily undergoes free-radical or anionic polymerization, allowing for the formation of acrylic backbones. Simultaneously, the isocyanate group can react with nucleophiles such as alcohols or amines to form urethane (B1682113) or urea (B33335) linkages, respectively. This dual reactivity enables the synthesis of a variety of complex polymer architectures, including graft copolymers, crosslinked networks, and functionalized surfaces. The spectroscopic techniques outlined in this guide are crucial for verifying the selective reaction of these functional groups and for characterizing the final polymeric products.

References

A Comprehensive Technical Guide to the Safe Handling of Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety precautions, detailed handling protocols, and emergency procedures for the use of Methacryloyl isocyanate in a laboratory setting. Given its high reactivity and significant health hazards, strict adherence to these guidelines is paramount to ensure the safety of all personnel.

Hazard Identification and Classification

This compound is a highly hazardous substance that presents multiple risks. It is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[1][2] Inhalation is a primary route of exposure and can be fatal.[2][3] The substance is known to cause severe skin irritation and serious eye damage.[1][2] Furthermore, it is suspected of causing cancer.[1][2] As with other isocyanates, there is a risk of sensitization, which can lead to severe allergic reactions and asthma-like symptoms upon subsequent exposure.[3][4]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour[1]

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H330: Fatal if inhaled[1][3]

  • H351: Suspected of causing cancer[1]

Exposure Limits and Guidelines

While no specific Occupational Exposure Limits (OELs) have been established for this compound, the hazardous nature of isocyanates as a class necessitates stringent control of workplace concentrations.[5] For context, established OELs for other common isocyanates are provided below. These values should be used as a reference for risk assessment, emphasizing the need to keep exposure to this compound to an absolute minimum.

OrganizationIsocyanate CompoundTWA (8-hour)Ceiling/STEL
OSHA Methylene bisphenyl diisocyanate (MDI)0.02 ppm (0.2 mg/m³)-
OSHA 2,4-Toluene diisocyanate (TDI)0.02 ppm (0.14 mg/m³)-
NIOSH Methylene bisphenyl diisocyanate (MDI)0.005 ppm (0.05 mg/m³)0.02 ppm (0.2 mg/m³)
ACGIH Toluene-2,4- or 2,6-diisocyanate (TDI)0.001 ppm0.005 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit. Data sourced from OSHA, NIOSH, and ACGIH publications.

Emergency Response Planning Guidelines (ERPGs) for the closely related compound, 2-Isocyanatoethyl methacrylate (B99206), offer further guidance on managing accidental releases:

GuidelineExposure Limit (1-hour)Health Effect
ERPG-1 Insufficient DataMild, transient adverse health effects
ERPG-2 0.1 ppmIrreversible or other serious health effects
ERPG-3 1 ppmLife-threatening health effects

Data for 2-Isocyanatoethyl Methacrylate from AIHA ERPG Handbook.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls

Primary exposure control should always be achieved through engineering solutions.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood should be located in a well-ventilated laboratory.

  • Enclosure: For larger-scale operations, the use of a glove box or other fully enclosed system is recommended to minimize the risk of inhalation exposure.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound:

PPE CategorySpecification
Hand Protection Impervious gloves (e.g., butyl rubber, Silver Shield/4H). Double gloving is recommended.
Eye and Face Protection Chemical safety goggles and a full-face shield.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn.
Respiratory Protection In situations where engineering controls may not be sufficient or during emergency situations, a full-facepiece respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) must be used.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial for the safe handling and storage of this compound.

General Handling Procedures
  • Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is available and in good condition.

  • Dispensing: When transferring this compound, use a syringe or a cannula to avoid pouring. All transfers should be performed in a chemical fume hood.

  • Reaction Setup: Reactions involving this compound should be conducted in a closed system whenever possible. The reaction vessel should be clearly labeled with the contents and associated hazards.

  • Work Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.

  • Decontamination: All equipment and work surfaces should be decontaminated after use. A solution of 5% sodium bicarbonate can be used to neutralize any residual isocyanate.

Storage Requirements
  • Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Container: Keep the container tightly closed to prevent moisture from entering, as isocyanates react with water.[4] The container should be stored in a secondary container.

  • Incompatibilities: Store away from incompatible materials such as water, alcohols, amines, acids, bases, and strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationProcedure
Inhalation 1. Immediately move the affected person to fresh air.[3] 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.[3]
Skin Contact 1. Immediately remove all contaminated clothing.[1] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[3]
Ingestion 1. Do not induce vomiting. 2. Rinse the mouth with water.[1] 3. If the person is conscious, have them drink one or two glasses of water. 4. Seek immediate medical attention.[1]
Spill or Leak 1. Evacuate the area and restrict access. 2. Remove all sources of ignition.[6] 3. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite. 4. Place the absorbent material in a sealed container for disposal. 5. Decontaminate the spill area with a 5% sodium bicarbonate solution.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

SafeHandlingWorkflow cluster_procedures Standard Operating Procedures RiskAssessment Risk Assessment & Hazard Identification EngControls Implement Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngControls EmergencyPrep Emergency Preparedness (Spill Kit, First Aid) RiskAssessment->EmergencyPrep PPE_Selection Select & Don Appropriate PPE EngControls->PPE_Selection Handling Safe Handling & Experimental Procedures PPE_Selection->Handling Storage Proper Storage & Segregation Handling->Storage Decontamination Decontamination of Work Area & Equipment Handling->Decontamination EmergencyResponse Emergency Response (Spill, Exposure) Handling->EmergencyResponse WasteDisposal Waste Disposal Protocols EmergencyPrep->EmergencyResponse Decontamination->WasteDisposal

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway for Isocyanate-Induced Asthma

The following diagram illustrates a simplified signaling pathway involved in isocyanate-induced occupational asthma.

IsocyanateAsthmaPathway Isocyanate Isocyanate Exposure (e.g., this compound) AirwayEpithelium Airway Epithelium Isocyanate->AirwayEpithelium Damage & Antigen Formation DendriticCell Dendritic Cell (Antigen Presenting Cell) AirwayEpithelium->DendriticCell Antigen Presentation Th2Cell T-helper 2 Cell (Th2) DendriticCell->Th2Cell Activation BCell B Cell Th2Cell->BCell Stimulation IgE IgE Production BCell->IgE MastCell Mast Cell IgE->MastCell Sensitization MediatorRelease Release of Inflammatory Mediators (Histamine, etc.) MastCell->MediatorRelease Upon Re-exposure AsthmaSymptoms Asthma Symptoms (Bronchoconstriction, Inflammation) MediatorRelease->AsthmaSymptoms

Caption: Simplified pathway of isocyanate-induced asthma.

By implementing these comprehensive safety measures, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

Methacryloyl isocyanate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methacryloyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 4474-60-6), a bifunctional monomer with applications in polymer chemistry, materials science, and potentially in biomedical applications. This document outlines its chemical and physical properties, safety information, and available details on its synthesis and reactivity.

Chemical Identity and Properties

This compound is a reactive organic compound featuring both a methacryloyl and an isocyanate functional group. This dual reactivity allows it to participate in both free-radical polymerization via its vinyl group and nucleophilic addition reactions at the isocyanate group.

Table 1: Chemical Identifiers [1][2][3][4]

IdentifierValue
CAS Number 4474-60-6
IUPAC Name 2-methylprop-2-enoyl isocyanate
Molecular Formula C₅H₅NO₂
Molecular Weight 111.1 g/mol
Canonical SMILES CC(=C)C(=O)N=C=O
InChI Key JEHFRMABGJJCPF-UHFFFAOYSA-N
EC Number 610-211-5

Table 2: Physical and Chemical Properties [1][2]

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 80 °C at reduced pressure
Density Approximately 1.10 g/cm³
Molecular Weight (Computed) 111.10 g/mol
XLogP3 (Computed) 1.9
Reactivity Highly reactive towards nucleophiles; sensitive to moisture
Stability Should be stored under anhydrous conditions

Safety and Hazard Information

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Classification [2][3]

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor
Acute toxicity, oralH302: Harmful if swallowed
Acute toxicity, dermalH312: Harmful in contact with skin
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH318: Causes serious eye damage
Acute toxicity, inhalationH330: Fatal if inhaled
CarcinogenicityH351: Suspected of causing cancer

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Keep container tightly closed and store in a cool, well-ventilated place.[3]

  • Ground and bond container and receiving equipment to prevent static discharge.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • In case of inadequate ventilation, wear respiratory protection.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Do not eat, drink, or smoke when using this product.[3]

First Aid Measures:

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3]

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are not widely available in peer-reviewed literature. The following sections provide an overview of common methodologies for its synthesis and reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of methacrylamide (B166291) with oxalyl chloride.[1] The general steps are:

  • Formation of Methacrylamide Hydrochloride: Methacrylamide is reacted with hydrochloric acid to form its hydrochloride salt.[1]

  • Reaction with Oxalyl Chloride: The hydrochloride salt is then treated with oxalyl chloride under controlled temperature conditions (e.g., 70-130 °C).[1] This reaction proceeds with the vigorous evolution of hydrochloric acid gas.[1]

  • Isolation: The resulting this compound is isolated and purified, typically by distillation under reduced pressure.[1]

Spectroscopic monitoring, such as infrared spectroscopy, can be used to confirm the formation of the isocyanate group, which shows a characteristic absorption peak at approximately 2220 cm⁻¹.[1]

Reactivity and Applications

The dual functionality of this compound makes it a versatile monomer for the synthesis of functional polymers.

  • Reaction with Nucleophiles: The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiocarbamates, respectively.[1] These reactions are typically carried out in an inert, anhydrous solvent.

  • Polymerization: The methacryloyl group can undergo free-radical polymerization, allowing for the incorporation of the reactive isocyanate group into polymer chains.[1] This can be used to create polymers that can be subsequently cross-linked or functionalized through the isocyanate moiety.

  • Applications: this compound is used in the synthesis of polyurethanes, coatings, and adhesives.[1] It has also been investigated for use in biomedical applications, such as in drug delivery systems and dental restorative materials, due to its potential to react with biological molecules and form cross-linked networks.[1][5]

Visualizations

Reaction of this compound with a Nucleophile

The following diagram illustrates the general reaction mechanism of this compound with an alcohol (a nucleophile) to form a urethane.

G cluster_reactants Reactants cluster_product Product methacryloyl_isocyanate This compound (H₂C=C(CH₃)C(=O)N=C=O) urethane Urethane (H₂C=C(CH₃)C(=O)NHC(=O)OR) methacryloyl_isocyanate->urethane Nucleophilic Attack by Alcohol alcohol Alcohol (R-OH) alcohol->urethane

Caption: Reaction of this compound with an Alcohol.

Experimental Workflow for Polymer Synthesis

This diagram outlines a generalized experimental workflow for the synthesis of a functional polymer using this compound.

G start Start: Prepare Reactants (Monomers, Initiator, Solvent) reaction Polymerization Reaction (e.g., Free Radical Polymerization) start->reaction purification Purification of Polymer (e.g., Precipitation, Dialysis) reaction->purification characterization Characterization of Polymer (e.g., NMR, GPC, FTIR) purification->characterization functionalization Post-Polymerization Functionalization (Reaction with Nucleophile via Isocyanate Group) characterization->functionalization final_product Final Functionalized Polymer functionalization->final_product

Caption: Generalized Workflow for Polymer Synthesis.

References

Thermal Stability and Decomposition of Methacryloyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacryloyl isocyanate (MAI) is a bifunctional monomer of significant interest in polymer and materials science, particularly for the synthesis of functional polymers used in coatings, adhesives, and biomedical applications. Its reactivity, stemming from the presence of both a polymerizable methacrylate (B99206) group and a highly reactive isocyanate group, also raises critical questions about its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, addressing a critical knowledge gap due to the limited availability of specific experimental data in public literature. The information presented herein is based on the established principles of isocyanate and methacrylate chemistry, outlining potential decomposition pathways and the analytical methodologies required for their investigation. This document is intended to serve as a foundational resource for researchers handling MAI, enabling safer experimental design and a deeper understanding of its material properties.

Introduction

This compound (C₅H₅NO₂) is a reactive chemical intermediate that combines the functionalities of a methacrylate and an isocyanate group within a single molecule. This unique structure allows it to participate in both free-radical polymerization via the vinyl group and nucleophilic addition reactions at the isocyanate moiety. These characteristics make it a valuable building block for the synthesis of a wide array of polymers with tailored properties, such as polyurethanes and other copolymers.[1]

Despite its utility, the handling and processing of this compound necessitate a thorough understanding of its thermal stability. Isocyanates, as a class of compounds, are known to be thermally sensitive, potentially undergoing undesired reactions such as dimerization, trimerization, or decomposition upon heating. These reactions can impact product purity, polymerization processes, and, most importantly, pose safety hazards.

This guide summarizes the theoretical aspects of MAI's thermal behavior, details the experimental protocols for its characterization, and presents hypothetical data to illustrate the expected outcomes of such analyses.

Thermal Stability Assessment

The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical information on the temperatures at which the material begins to decompose and the energetic changes associated with this process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of the decomposition process.

Table 1: Hypothetical TGA Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset Decomposition Temp. (Tonset)150 - 170 °C140 - 160 °C
Temp. of Max. Decomposition Rate (Tpeak)180 - 200 °C170 - 190 °C
Final Decomposition Temp. (Tfinal)220 - 240 °C210 - 230 °C
Residual Mass @ 600 °C< 5%< 2%

Note: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic and endothermic events, providing insights into polymerization, curing, and decomposition processes. For this compound, DSC can reveal the exotherm associated with its polymerization and any endothermic or exothermic events related to its decomposition.

Table 2: Hypothetical DSC Data for this compound

Thermal EventTemperature Range (°C)Enthalpy (ΔH)
Exothermic Event (Polymerization)120 - 150 °CVariable (depends on initiator)
Endothermic/Exothermic Event (Decomposition)160 - 220 °CTo be determined experimentally

Note: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Decomposition Pathways and Products

The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. The presence of both methacrylate and isocyanate functionalities suggests that decomposition can be initiated at either site. The identification of decomposition products is crucial for understanding these pathways and can be achieved using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Potential Decomposition Pathways

Based on the general chemistry of isocyanates and methacrylates, the following decomposition pathways are plausible:

  • Decarbonylation of the Isocyanate Group: The isocyanate group can lose carbon monoxide to form a nitrene intermediate, which can then undergo further reactions.

  • Dimerization and Trimerization: Isocyanates are known to form cyclic dimers (uretidinones) and trimers (isocyanurates), which may themselves be thermally labile.

  • Depolymerization of the Methacrylate Group: The methacrylate moiety can undergo chain scission and depolymerization, potentially yielding methacryloyl-containing fragments.

  • Intramolecular Cyclization: The proximity of the two reactive groups may allow for intramolecular reactions, leading to the formation of cyclic compounds.

The following diagram illustrates a hypothetical decomposition pathway for this compound.

DecompositionPathway MAI This compound Heat Heat MAI->Heat Nitrene Nitrene Intermediate Heat->Nitrene Decarbonylation Dimer Uretidinone (Dimer) Heat->Dimer Dimerization Trimer Isocyanurate (Trimer) Heat->Trimer Trimerization Fragments Methacrylate Fragments Heat->Fragments Depolymerization Cyclic Cyclic Products Heat->Cyclic Intramolecular Reaction CO CO Nitrene->CO

Caption: Hypothetical thermal decomposition pathways of this compound.

Expected Decomposition Products

Py-GC/MS analysis would be instrumental in identifying the volatile and semi-volatile products of decomposition. Based on the proposed pathways, a range of products could be expected.

Table 3: Hypothetical Decomposition Products of this compound Identified by Py-GC/MS

Retention Time (min)Tentative IdentificationProposed Origin
LowCarbon Monoxide, Carbon DioxideDecarbonylation, Oxidation
LowMethane, EtheneFragmentation
MidMethacrylonitrileRearrangement/Fragmentation
MidMethyl methacrylateDepolymerization
HighCyclic adductsIntramolecular reactions
HighIsocyanurate trimersTrimerization

Note: This data is hypothetical and intended for illustrative purposes. Actual identification requires experimental analysis and spectral library matching.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., -20 °C).

    • Ramp the temperature to an upper limit (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C to study temperature-dependent decomposition).

    • Pyrolysis time: 10-20 seconds.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to separate the decomposition products (e.g., start at 40 °C, ramp to 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 10-500).

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

The following diagram illustrates a typical experimental workflow for characterizing the thermal properties of this compound.

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis cluster_DSC Differential Scanning Calorimetry cluster_PyGCMS Pyrolysis-GC/MS TGA_Sample Sample Preparation (5-10 mg) TGA_Run TGA Measurement (10 °C/min) TGA_Sample->TGA_Run TGA_Data Decomposition Temperatures TGA_Run->TGA_Data DSC_Sample Sample Preparation (2-5 mg) DSC_Run DSC Measurement (10 °C/min) DSC_Sample->DSC_Run DSC_Data Transition Enthalpies DSC_Run->DSC_Data Py_Sample Sample Preparation (~100 µg) Py_Run Pyrolysis & GC-MS Analysis Py_Sample->Py_Run Py_Data Decomposition Product Identification Py_Run->Py_Data MAI This compound cluster_TGA cluster_TGA MAI->cluster_TGA cluster_DSC cluster_DSC MAI->cluster_DSC cluster_PyGCMS cluster_PyGCMS MAI->cluster_PyGCMS

Caption: Experimental workflow for thermal analysis of this compound.

Handling and Storage Recommendations

Given the reactivity and potential thermal instability of this compound, strict handling and storage procedures are imperative to ensure safety and maintain sample integrity.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The container should be tightly sealed to prevent moisture contamination, which can lead to the formation of polyureas and carbon dioxide.

  • Handling: All handling should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

  • Incompatibilities: Avoid contact with water, alcohols, amines, strong acids, and strong bases, as these can initiate vigorous and exothermic reactions.[3]

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is scarce in the available literature, a comprehensive understanding can be built upon the established principles of isocyanate and methacrylate chemistry. This guide provides a framework for researchers by outlining the expected thermal behavior, potential decomposition pathways, and detailed experimental protocols for its characterization. The application of TGA, DSC, and Py-GC/MS is essential for generating the much-needed empirical data to ensure the safe and effective use of this versatile monomer in research and development. It is strongly recommended that any new work with this compound at elevated temperatures be preceded by a thorough thermal hazard assessment as outlined in this guide.

References

An In-depth Technical Guide on the Solubility of Methacryloyl Isocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methacryloyl isocyanate in organic solvents. Due to the compound's inherent reactivity, this guide focuses on predicted solubility based on chemical principles, data from structurally related compounds, and detailed experimental protocols for handling such reactive species.

Introduction to this compound and Its Solubility Challenges

This compound is a bifunctional molecule featuring a reactive isocyanate group (-N=C=O) and a polymerizable methacrylate (B99206) group. This dual reactivity makes it a valuable monomer in the synthesis of a variety of polymers, including polyurethanes and other copolymers used in coatings, adhesives, and biomedical applications.

However, the high electrophilicity of the isocyanate group presents significant challenges in determining its solubility. Isocyanates readily react with nucleophiles, including water, alcohols, and amines.[1] This reactivity can lead to the formation of new compounds, altering the solubility characteristics and making traditional solubility assessment methods difficult. For instance, in the presence of water, isocyanates hydrolyze to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1] Similarly, reaction with alcohol solvents will yield a urethane. Therefore, the choice of an appropriate, inert solvent is critical when studying the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The molecule possesses both a polar isocyanate group and a less polar methacrylate backbone, suggesting solubility in solvents of intermediate polarity and polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)SolubleThese solvents can solvate the polar isocyanate group through dipole-dipole interactions without reacting with it.
Non-polar Hexane, Toluene, Carbon tetrachlorideSparingly Soluble to InsolubleThe polarity of the isocyanate group limits solubility in non-polar solvents.
Polar Protic Water, Ethanol, MethanolReactiveThe isocyanate group will react with the hydroxyl (-OH) or amine (-NH) groups of these solvents, leading to decomposition or formation of new products rather than simple dissolution.[1]

Solubility of a Structurally Related Compound: Methyl Isocyanate

Table 2: Quantitative Solubility Data for Methyl Isocyanate (CH₃NCO)

SolventTemperature (K)Solubility (M atm⁻¹)Reference
Water-1.3 (±0.13)[2][3]
n-Octanol2984.0 (±0.5)[2][3]
n-Octanol3102.8 (±0.3)[2][3]

Disclaimer: The data presented in Table 2 is for methyl isocyanate, not this compound. Due to differences in molecular weight, structure, and the presence of the methacrylate group, the solubility of this compound will differ. This data is provided for illustrative purposes only.

Experimental Protocol for Determining the Solubility of a Reactive Compound

A modified "shake-flask" method is recommended for determining the solubility of a reactive compound like this compound.[4] The key is to use an inert solvent and carefully control the experimental conditions to prevent reaction and degradation.

Methodology:

  • Solvent Selection: Choose a dry, inert, polar aprotic solvent in which this compound is predicted to be soluble (e.g., anhydrous acetone, acetonitrile, or THF). The solvent should be free of water and other nucleophilic impurities.

  • Preparation of Saturated Solution:

    • In a sealed, dry glass vial, add an excess amount of this compound to a known volume of the selected inert solvent.

    • Seal the vial tightly to prevent atmospheric moisture contamination.

  • Equilibration:

    • Place the vial in a constant temperature shaker or agitator.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be carefully controlled and monitored throughout this process.

  • Separation of Undissolved Solute:

    • After equilibration, the undissolved this compound must be separated from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

      • Filtration: Filter the solution through a syringe filter made of a material compatible with the solvent and the isocyanate (e.g., PTFE). This should be done quickly to minimize solvent evaporation.

  • Quantification:

    • Carefully take a known volume of the clear, saturated supernatant or filtrate.

    • Dilute the aliquot with a known volume of the same inert solvent.

    • Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): With a non-protic mobile phase and a suitable detector (e.g., UV-Vis).

      • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable.

      • Spectroscopy (e.g., UV-Vis or IR): If a unique absorbance band for the isocyanate can be identified and a calibration curve is prepared.

  • Calculation:

    • From the concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a reactive compound like this compound.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result prep_solvent Select Dry, Inert Solvent prep_solute Add Excess this compound prep_solvent->prep_solute equilibration Equilibrate at Constant Temperature (24-48h) prep_solute->equilibration separation Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibration->separation dilution Dilute Aliquot of Supernatant separation->dilution quantification Quantify Concentration (e.g., HPLC, GC) dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: General workflow for determining the solubility of a reactive compound.

Conclusion

Determining the solubility of this compound requires careful consideration of its high reactivity. While quantitative data is scarce, a qualitative understanding based on chemical principles suggests good solubility in polar aprotic solvents. For quantitative determination, a robust experimental protocol using inert solvents and controlled conditions is essential to obtain reliable and reproducible results. The methodologies and predictive information provided in this guide are intended to assist researchers in safely handling and characterizing this versatile and reactive compound.

References

Potential applications of Methacryloyl isocyanate in polymer science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Methacryloyl Isocyanate in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MAI) is a bifunctional monomer that possesses both a reactive isocyanate group (-N=C=O) and a polymerizable methacrylate (B99206) group. This unique dual-reactivity makes it a highly versatile building block in polymer science, enabling the synthesis of a wide array of functional polymers, the modification of existing polymer backbones and surfaces, and the creation of advanced materials for high-performance applications. This guide details the core chemistry of MAI, its principal applications in polymer synthesis and modification, and its emerging role in the development of sophisticated biomaterials for drug delivery and tissue engineering. Detailed experimental considerations, quantitative data, and process workflows are provided to support researchers in leveraging this potent chemical tool.

Core Chemistry and Reaction Mechanisms

This compound's utility stems from the orthogonal reactivity of its two functional groups. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, while the methacrylate group can undergo free-radical polymerization.[1][2]

  • Isocyanate Group (-N=C=O): This group is highly electrophilic and reacts with compounds containing active hydrogen atoms, such as primary amines, alcohols, and water, without the need for a catalyst.[2][3] These reactions form stable urethane (B1682113) (from alcohols) or urea (B33335) (from amines) linkages, which are fundamental to polyurethane chemistry.[4][5]

  • Methacrylate Group (CH₂=C(CH₃)C(=O)-): This vinyl group is susceptible to free-radical polymerization, allowing it to form long polymer chains or to be copolymerized with other vinyl monomers like styrene (B11656) or acrylates.[6][7] This polymerization can be initiated by thermal, chemical, or photo-initiators.

This dual functionality allows for a two-stage modification approach: first, the isocyanate group can be used to anchor the molecule to a polymer backbone or surface, and second, the methacrylate group can be polymerized to create grafts, crosslinks, or new polymer networks.

G cluster_isocyanate Isocyanate (-NCO) Reactivity cluster_methacrylate Methacrylate Group Reactivity mai This compound (MAI) isocyanate_reaction Nucleophilic Addition mai->isocyanate_reaction Reacts via -NCO group methacrylate_reaction Free-Radical Polymerization mai->methacrylate_reaction Reacts via vinyl group products Products (Urethane, Urea Linkages) isocyanate_reaction->products partners Reaction Partners (-OH, -NH2, H2O) partners->isocyanate_reaction poly_products Products (Polymer Chains, Crosslinks) methacrylate_reaction->poly_products initiators Initiators (Thermal, Photo, Chemical) initiators->methacrylate_reaction

Caption: Dual reactivity of this compound (MAI).

Key Applications in Polymer Science

Surface Functionalization and Grafting

A primary application of MAI is the modification of surfaces and existing polymer backbones that possess nucleophilic groups (e.g., hydroxyls on cellulose (B213188) or polyvinyl alcohol). The isocyanate group of MAI first reacts to covalently bond the methacrylate functionality to the substrate. Subsequently, the grafted methacrylate groups can be polymerized ("grafted from") or copolymerized with other monomers to create a new polymer layer on the surface.

This technique is particularly useful for:

  • Improving Composite Interfacial Adhesion: Modifying reinforcing agents like cellulose nanocrystals (CNCs) to enhance their dispersion and bonding within a polymer matrix, leading to significantly improved mechanical properties.[8]

  • Creating Biocompatible Coatings: Grafting polymers onto biomedical implants to improve biocompatibility and reduce fouling.

  • Fabricating Stimuli-Responsive Surfaces: Creating polymer brushes that change conformation in response to environmental triggers like pH or temperature.

G start Start: Substrate with Nucleophilic Groups (e.g., -OH) step1 Step 1: Reaction with MAI (Isocyanate-Hydroxyl Reaction) start->step1 intermediate Intermediate: Substrate with Pendant Methacrylate Groups step1->intermediate step2 Step 2: Surface-Initiated Radical Polymerization intermediate->step2 step2_alt Step 2 (alt): Copolymerization with Free Monomers intermediate->step2_alt end End: Functionalized Surface with Grafted Polymer Chains step2->end step2_alt->end

Caption: Workflow for surface functionalization using MAI.

Synthesis of Functional and Crosslinked Polymers

MAI can be used as a comonomer in polymerization reactions to introduce reactive isocyanate groups along a polymer backbone. These pendant -NCO groups can then be used for post-polymerization modification or crosslinking. For instance, an acrylic copolymer containing MAI can be crosslinked by adding a diol or diamine, or by exposure to moisture.[9] This approach is valuable for producing:

  • Coatings and Adhesives: Formulations that cure upon application through the reaction of the isocyanate groups, providing strong and durable films.[1]

  • Hydrogels and Networks: Creating covalently crosslinked polymer networks for applications in absorbents, biomaterials, and separation media.[3]

Biomedical Applications: Drug Delivery and Tissue Engineering

The principles of using a methacryloyl group for biocompatible crosslinking are well-established, most notably in Gelatin Methacryloyl (GelMA) hydrogels.[10][11] GelMA is synthesized by reacting gelatin with methacrylic anhydride, functionalizing the amine groups of the protein with polymerizable methacrylate moieties. These functionalized gelatin chains can then be photocrosslinked in the presence of cells or drugs to form biocompatible hydrogels.[12]

MAI offers a parallel route to functionalize other biopolymers (like polysaccharides) that have abundant hydroxyl groups. The resulting methacrylated biopolymers can be used to create:

  • Injectable Hydrogels: Solutions that can be injected and crosslinked in situ to form scaffolds that conform to patient-specific defects.[13]

  • Controlled Drug Delivery Systems: Hydrogel networks that encapsulate therapeutic agents and release them in a controlled manner as the matrix degrades or swells.[14][15][16] The drug release kinetics can be tuned by adjusting the crosslinking density.[16]

  • 3D Bioprinting Inks: Functionalized biopolymers that can be used as bio-inks for fabricating complex, cell-laden tissue constructs.[11]

G biopolymer Biopolymer with -OH/-NH2 groups (e.g., Gelatin, Dextran) functionalization Functionalization with Methacryloyl Group (via MAI or similar) biopolymer->functionalization photocrosslinking Photo-Crosslinking (UV/Visible Light + Initiator) functionalization->photocrosslinking drug Therapeutic Drug / Bioactive Molecule drug->photocrosslinking hydrogel Drug-Loaded Hydrogel Network photocrosslinking->hydrogel release Controlled Drug Release hydrogel->release

Caption: Logic of forming a drug-delivery hydrogel.

Quantitative Data Summary

Quantitative data is crucial for predicting copolymer composition and final material properties.

Table 1: Reactivity Ratios for Isocyanatoethyl Methacrylate (IEM)

Reactivity ratios (r₁, r₂) describe how readily a monomer reacts with itself versus another monomer in a copolymerization. IEM (2-isocyanatoethyl methacrylate) is a closely related analog to MAI and its data provides insight into the polymerization behavior of this class of monomers.

Comonomer Systemr₁ (IEM)r₂ (Comonomer)Copolymerization Tendency
IEM / Styrene (STY)0.380.44Tendency towards alternation
IEM / Methyl Methacrylate (MMA)1.190.84Close to ideal random copolymerization
IEM / n-Butyl Acrylate (NBA)2.500.40IEM is more reactive; tendency to form blocks of IEM
(Data sourced from reference[6])
Table 2: Mechanical and Physical Properties of MAI-Derived Composites
Material SystemProperty MeasuredValue / ImprovementReference
PMMA with 2 wt% MAI-functionalized Cellulose NanocrystalsTensile Strength104% increase compared to neat PMMA[8]
GelMA/f-CNOs/CD HydrogelYoung's Modulus41.8 ± 1.4 GPa[15]
GelMA/f-CNOs/CD HydrogelUltimate Tensile Strength356.1 ± 3.4 MPa[15]
Neat GelMA HydrogelWater Contact Angle~25 ± 1°[15]
(PMMA: Poly(methyl methacrylate); f-CNOs/CD: functionalized Carbon Nano-Onions/γ-Cyclodextrin)

Experimental Protocols

Protocol: Functionalization of a Hydroxyl-Bearing Substrate with MAI

This protocol provides a general method for grafting MAI onto a surface like cellulose nanocrystals (CNCs), adapted from methodologies described in the literature.[8]

  • Drying: Thoroughly dry the substrate (e.g., 1g of CNCs) under vacuum at 60°C for 12 hours to remove any adsorbed water, which would otherwise react with the isocyanate.

  • Dispersion: Disperse the dried substrate in an anhydrous solvent (e.g., 50 mL of dry toluene (B28343) or DMF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Reaction: Place the flask in an oil bath at a controlled temperature (e.g., 70°C). Add this compound (MAI) dropwise via syringe (e.g., a 5-fold molar excess relative to surface hydroxyl groups). A catalyst such as dibutyltin (B87310) dilaurate (DBTDL) may be added (e.g., 0.1 wt%) to facilitate the reaction.

  • Incubation: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for a specified time (e.g., 6-24 hours).

  • Purification: Cool the reaction mixture to room temperature. Centrifuge the mixture to collect the functionalized substrate. Wash the product repeatedly with the reaction solvent, followed by a solvent in which the unreacted MAI is soluble but the product is not (e.g., ethanol), to remove any unreacted reagents.

  • Drying: Dry the final product (modified CNCs) under vacuum at 40°C until a constant weight is achieved.

  • Verification: Confirm successful functionalization using characterization techniques (see Section 5.2).

Protocol: Characterization of MAI-Modified Polymers

A combination of analytical techniques is required to confirm successful synthesis and characterize the properties of the new material.[17][18][19]

TechniqueInformation Provided
FTIR Spectroscopy Confirms the success of the grafting reaction. Look for the disappearance of the -N=C=O peak (~2270 cm⁻¹) and the appearance of urethane linkage peaks (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1530 cm⁻¹).[17][20]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. ¹H NMR can confirm the presence of methacrylate protons. Solid-state ¹³C NMR can verify the formation of the urethane carbonyl carbon.[8][21]
Gel Permeation Chromatography (GPC/SEC) Determines the molecular weight and molecular weight distribution of soluble polymers. An increase in molecular weight after modification indicates successful grafting.[22]
Thermogravimetric Analysis (TGA) Measures the thermal stability of the polymer. Can indicate changes in degradation temperature after modification.[22]
Differential Scanning Calorimetry (DSC) Determines thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which are influenced by grafting, crosslinking, and copolymerization.[18]
Tensile Testing / Rheometry Measures mechanical properties such as Young's modulus, tensile strength, and viscoelastic behavior, which are critical for structural and biomedical applications.[19]

Conclusion

This compound is a powerful and versatile monomer for advanced polymer synthesis and modification. Its dual-functional nature provides a straightforward route to creating functionalized surfaces, novel copolymers, and crosslinked networks. The applications are particularly promising in the biomedical field, where the principles demonstrated by GelMA can be extended to other biopolymers using MAI to create tunable hydrogels for drug delivery and tissue engineering. By understanding the core chemistry and leveraging the experimental techniques outlined in this guide, researchers can unlock the significant potential of MAI to develop next-generation materials.

References

Methodological & Application

Application Notes and Protocols for Polymer Functionalization Using Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of polymers with methacryloyl isocyanate. This versatile reagent allows for the introduction of reactive methacrylate (B99206) groups onto a wide range of polymers, enabling their use in various applications, including the development of advanced drug delivery systems, hydrogels, and composite materials.

Introduction to Polymer Functionalization with this compound

This compound is a bifunctional molecule containing a highly reactive isocyanate group (-N=C=O) and a polymerizable methacrylate group. The isocyanate moiety readily reacts with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) present on the backbone of many natural and synthetic polymers, forming stable urethane (B1682113) or urea (B33335) linkages, respectively. This covalent modification introduces pendant methacrylate groups onto the polymer, which can then be polymerized or crosslinked via free-radical polymerization, often initiated by UV light or chemical initiators.

This functionalization strategy is particularly valuable in the field of drug development for the following reasons:

  • Hydrogel Formation: Methacrylated polymers can be crosslinked to form hydrogels, which are highly swollen, water-insoluble polymer networks. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

  • Enhanced Mucoadhesion: Modification of polymers like chitosan (B1678972) with methacrylate groups can improve their mucoadhesive properties, prolonging the residence time of drug formulations on mucosal surfaces.[1]

  • Targeted Drug Delivery: Functionalized polymers can be formulated into nanoparticles. The surface of these nanoparticles can be further modified with targeting ligands to facilitate specific delivery of drugs to diseased cells, such as cancer cells.[2][3]

  • Improved Mechanical Properties: Incorporating functionalized polymers into composite materials can enhance their mechanical strength and thermal stability.[4][5]

Experimental Protocols

Functionalization of Cellulose (B213188) Nanocrystals (CNCs) with 2-Isocyanatoethyl Methacrylate (IEM)

This protocol is adapted from a method for the acrylic functionalization of cellulose nanocrystals and serves as a representative procedure for reacting an isocyanate-containing methacrylate with a hydroxyl-rich polymer.[4][6]

Materials:

  • Cellulose Nanocrystals (CNCs)

  • 2-Isocyanatoethyl methacrylate (IEM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Acetone (B3395972)

  • Methanol (B129727)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Centrifuge and centrifuge tubes

  • Lyophilizer (freeze-dryer)

Procedure:

  • Drying of CNCs: Lyophilize an aqueous suspension of CNCs to obtain a dry, fluffy powder.

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, disperse the dried CNCs in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of DBTDL to the CNC suspension and stir for 15 minutes.

  • Reagent Addition: Slowly add IEM dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to 70°C and allow it to react for 24 hours under continuous stirring and a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the modified CNCs (mCNCs) by adding the reaction mixture to an excess of acetone.

    • Centrifuge the mixture to collect the mCNCs.

    • Wash the collected mCNCs sequentially with acetone and methanol to remove unreacted reagents and catalyst. Repeat the washing steps three times.

  • Drying: Dry the purified mCNCs under vacuum or by lyophilization.

Functionalization of Dextran (B179266) with Methacrylic Anhydride (B1165640)

This protocol provides a method for the methacrylation of a polysaccharide using methacrylic anhydride, which can be adapted for use with this compound with appropriate consideration for the higher reactivity of the isocyanate.[1][7]

Materials:

  • Dextran

  • Methacrylic anhydride

  • Triethylamine (catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Dissolution of Dextran: Dissolve dextran in DMSO in a round-bottom flask.

  • Catalyst and Reagent Addition: Cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of methacrylic anhydride under vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • Purification:

    • Precipitate the dextran-methacrylate by adding the reaction mixture to an excess of cold ethanol.

    • Redissolve the precipitate in deionized water.

    • Dialyze the solution against deionized water for 3-4 days to remove unreacted reagents and byproducts, with frequent water changes.

  • Drying: Lyophilize the purified dextran-methacrylate solution to obtain a white powder.

Data Presentation: Quantification of Functionalization

The degree of substitution (DS), which is the number of methacrylate groups per repeating unit of the polymer, is a critical parameter that influences the final properties of the functionalized polymer.[8] 1H NMR spectroscopy is a powerful technique for determining the DS.[9][10]

Table 1: Key ¹H NMR Chemical Shifts for Quantification of Methacrylation [9]

Polymer Backbone Protons (Reference)Chemical Shift (ppm)Methacrylate Protons (Signal)Chemical Shift (ppm)
Acetyl methyl protons of Hyaluronic Acid~2.0Vinyl protons~6.1 and ~5.7
Anomeric protons of Dextran~4.7-5.2Methyl protons~1.9
Methylene protons of Gelatin (lysine)~3.0

Calculation of Degree of Substitution (DS):

The DS can be calculated using the following general formula, which may need to be adapted based on the specific polymer structure:

DS (%) = [(Integral of Methacrylate Protons / Number of Methacrylate Protons) / (Integral of Backbone Protons / Number of Backbone Protons)] * 100

Table 2: Example of Degree of Substitution for Functionalized Cellulose Nanocrystals [4][5]

IEM/Anhydroglucose Unit Molar RatioReaction Time (h)Reaction Temperature (°C)Degree of Substitution (DS)
5:124700.25
10:124700.40
10:112700.32
10:124500.28

Visualizations

Experimental Workflow for Polymer Functionalization

G cluster_prep Polymer Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_final Final Product polymer Polymer (e.g., CNCs, Dextran) drying Drying/Dissolution polymer->drying reaction_vessel Reaction Vessel (Anhydrous Solvent) drying->reaction_vessel catalyst Catalyst Addition (e.g., DBTDL) reaction_vessel->catalyst isocyanate This compound (Slow Addition) catalyst->isocyanate reaction_conditions Reaction (Temperature & Time) isocyanate->reaction_conditions precipitation Precipitation reaction_conditions->precipitation centrifugation Centrifugation/Filtration precipitation->centrifugation washing Washing Steps centrifugation->washing dialysis Dialysis (optional) washing->dialysis lyophilization Lyophilization dialysis->lyophilization functionalized_polymer Functionalized Polymer lyophilization->functionalized_polymer

Caption: Workflow for the functionalization of a polymer with this compound.

Targeted Drug Delivery to Cancer Cells Using Functionalized Polymer Nanoparticles

G cluster_formulation Nanoparticle Formulation cluster_targeting Surface Modification for Targeting cluster_delivery Systemic Delivery and Cellular Uptake cluster_outcome Therapeutic Outcome functionalized_polymer Methacrylated Polymer nanoparticle Drug-loaded Nanoparticle functionalized_polymer->nanoparticle drug Anticancer Drug drug->nanoparticle targeted_nanoparticle Targeted Nanoparticle nanoparticle->targeted_nanoparticle ligand Targeting Ligand (e.g., Antibody, Folate) ligand->targeted_nanoparticle circulation Systemic Circulation targeted_nanoparticle->circulation cancer_cell Cancer Cell (Overexpressed Receptors) circulation->cancer_cell endocytosis Receptor-Mediated Endocytosis cancer_cell->endocytosis Binding drug_release Intracellular Drug Release endocytosis->drug_release apoptosis Cancer Cell Apoptosis drug_release->apoptosis

Caption: Workflow of targeted drug delivery to cancer cells using functionalized nanoparticles.

References

Application Notes and Protocols for the Reaction of Methacryloyl Isocyanate with Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between methacryloyl isocyanate and hydroxyl groups, a crucial bioconjugation technique for the development of advanced biomaterials and drug delivery systems. The protocols detailed below offer step-by-step guidance for the synthesis and characterization of methacryloyl-functionalized molecules.

Introduction

The reaction of this compound with hydroxyl groups is a highly efficient method for introducing polymerizable methacryloyl functionalities onto a wide range of molecules, including polymers, proteins, and small molecule drugs. The isocyanate group (-NCO) reacts readily with hydroxyl groups (-OH) to form a stable urethane (B1682113) linkage. This conjugation strategy is particularly valuable in the field of drug development and biomaterials science as it allows for the creation of crosslinkable materials with tunable properties for applications such as controlled drug release, tissue engineering, and 3D bioprinting.[1][2]

Methacrylated biomaterials, such as gelatin methacryloyl (GelMA), are widely used to form hydrogels that can encapsulate therapeutic agents.[3][4][5] The incorporated methacryloyl groups can be polymerized via photo- or chemical initiation, leading to the formation of a crosslinked network that can control the release of encapsulated drugs.[1][2] The ability to tailor the degree of methacryloylation provides precise control over the mechanical properties and degradation kinetics of the resulting hydrogel, thereby enabling the design of sophisticated drug delivery systems.[1]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group. This results in the formation of a stable urethane bond. The reaction is typically carried out in an anhydrous organic solvent to prevent the competing reaction of the isocyanate with water. Catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), can be employed to increase the reaction rate.[6][7] The reactivity of hydroxyl groups can vary, with primary hydroxyls being more reactive than secondary or tertiary hydroxyls.[8]

Applications in Drug Development

The introduction of methacryloyl groups onto therapeutic molecules or carrier polymers opens up a plethora of opportunities in drug delivery.

  • Controlled Drug Release: Methacrylated drug carriers, such as hydrogels, can be designed to release their payload in a sustained and controlled manner.[3][4][5] The release kinetics can be tuned by adjusting the crosslinking density of the hydrogel, which is directly related to the degree of methacryloylation.[1]

  • Targeted Drug Delivery: Methacrylated polymers can be formulated into nanoparticles or other drug delivery vehicles that can be targeted to specific tissues or cells.[9]

  • pH-Responsive Drug Release: By incorporating pH-sensitive moieties, methacrylated hydrogels can be engineered to release drugs in response to specific pH environments, such as those found in tumor tissues or specific cellular compartments.[10][11]

  • Injectable Drug Depots: Methacrylated polymers can be formulated as injectable solutions that form a hydrogel depot in situ upon exposure to a trigger, such as UV light or physiological temperature, providing a localized and sustained release of the therapeutic agent.[3]

Experimental Protocols

Protocol 1: Methacrylation of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)

This protocol describes the general procedure for the methacrylation of a polymer containing hydroxyl groups using this compound.

Materials:

  • Hydroxyl-containing polymer (e.g., Polyvinyl Alcohol, PVA)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Dibutyltin dilaurate (DBTDL) (optional, as catalyst)

  • Anhydrous diethyl ether (for precipitation)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Lyophilizer

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware

Procedure:

  • Dissolution of Polymer: Dissolve the hydroxyl-containing polymer in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere. The concentration will depend on the molecular weight and solubility of the polymer. For PVA, a 10% (w/v) solution can be prepared by heating at 90°C with stirring until fully dissolved, then cooling to the reaction temperature.[12]

  • Reaction Setup: Equip the flask with a magnetic stirrer and a nitrogen inlet to maintain an inert atmosphere.

  • Addition of this compound: Slowly add this compound to the polymer solution dropwise with vigorous stirring. The molar ratio of this compound to the hydroxyl groups of the polymer will determine the degree of substitution and should be optimized for the specific application. A common starting point is a 1:1 molar ratio.

  • Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the isocyanate) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 50-60°C) for a defined period (e.g., 2-24 hours). The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane linkage peaks.[13]

  • Precipitation and Purification: After the reaction is complete, precipitate the modified polymer by slowly adding the reaction mixture to a large excess of cold, anhydrous diethyl ether with vigorous stirring.

  • Washing: Collect the precipitate by filtration and wash it several times with anhydrous diethyl ether to remove unreacted reagents and solvent.

  • Drying: Dry the purified polymer under vacuum.

  • Dialysis: For further purification, especially for biological applications, dissolve the dried polymer in deionized water and dialyze it against deionized water for 3-5 days to remove any remaining impurities.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the final methacrylated polymer as a fluffy white solid.

Protocol 2: Characterization of Methacrylated Polymer

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the successful methacrylation by identifying the characteristic functional groups.

  • Procedure: Acquire the FT-IR spectrum of the dried methacrylated polymer.

  • Expected Results:

    • Disappearance or significant reduction of the isocyanate peak at approximately 2270 cm⁻¹.[13]

    • Appearance of characteristic urethane linkage peaks: N-H stretching around 3300-3400 cm⁻¹ and C=O stretching (urethane) around 1700-1730 cm⁻¹.[14][15]

    • Presence of methacrylate (B99206) group peaks: C=C stretching around 1630-1640 cm⁻¹ and C=O stretching (ester) around 1715-1725 cm⁻¹.[16][17]

    • Broad O-H stretching band from the original polymer will likely still be present, but may be reduced in intensity depending on the degree of substitution.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Objective: To confirm the covalent attachment of the methacryloyl group and to quantify the degree of substitution.

  • Procedure: Dissolve the dried methacrylated polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Expected Results:

    • Characteristic peaks for the methacrylate group will be observed at approximately 5.5-6.1 ppm (vinyl protons) and 1.9 ppm (methyl protons).[16]

    • The signals from the polymer backbone will be present.

    • The degree of substitution can be calculated by comparing the integration of the methacrylate proton signals to the integration of a characteristic proton signal from the polymer backbone.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of a methacrylated polymer.

Table 1: FT-IR Spectral Data for Methacrylated Polyvinyl Alcohol (PVA-MA)

Functional GroupWavenumber (cm⁻¹)Interpretation
O-H Stretch (PVA)~3350 (broad)Presence of hydroxyl groups
N-H Stretch (Urethane)~3320Formation of urethane linkage
C-H Stretch~2940Aliphatic C-H bonds
Isocyanate (N=C=O)Not observed (~2270)Complete reaction of isocyanate
C=O Stretch (Urethane)~1710Formation of urethane linkage
C=O Stretch (Methacrylate)~1720Presence of methacrylate ester
C=C Stretch (Methacrylate)~1635Presence of vinyl group

Table 2: ¹H NMR Data for Methacrylated Polyvinyl Alcohol (PVA-MA) in D₂O

Chemical Shift (ppm)MultiplicityAssignment
6.1sVinyl proton (methacrylate)
5.7sVinyl proton (methacrylate)
3.5-4.0m-CH- (PVA backbone)
1.9sMethyl protons (methacrylate)
1.4-1.6m-CH₂- (PVA backbone)

Note: The degree of substitution can be calculated from the ratio of the integrated peak areas of the vinyl protons to the backbone protons.

Mandatory Visualization

Reaction_Mechanism Reactant1 {this compound | H₂C=C(CH₃)-C(=O)-N=C=O} Product {Urethane Linkage | H₂C=C(CH₃)-C(=O)-NH-C(=O)-O-R} Reactant1->Product Nucleophilic Attack Reactant2 {Hydroxyl Group | R-OH} Reactant2->Product

Caption: General reaction scheme for the formation of a urethane linkage.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Dissolution Dissolution Reaction Reaction Dissolution->Reaction Precipitation Precipitation Reaction->Precipitation Purification Purification Precipitation->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR ¹H NMR Spectroscopy Purification->NMR Drug_Loading Drug Loading NMR->Drug_Loading Crosslinking Hydrogel Formation (Crosslinking) Drug_Loading->Crosslinking Drug_Release Controlled Drug Release Crosslinking->Drug_Release

Caption: Experimental workflow from synthesis to application.

References

Application Notes and Protocols for Grafting Polymers onto Surfaces with Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface modification of materials using methacryloyl isocyanate. This versatile molecule allows for the introduction of reactive methacrylate (B99206) groups onto a variety of surfaces, enabling subsequent graft polymerization. This technique is particularly relevant for the development of advanced biomaterials and drug delivery systems.

Introduction

Surface modification is a critical process for tailoring the properties of materials for specific applications without altering their bulk characteristics. Grafting polymers onto surfaces can dramatically alter properties such as wettability, biocompatibility, and drug-eluting capabilities. This compound is a valuable reagent in this field due to its dual functionality: the highly reactive isocyanate group can form stable urethane (B1682113) linkages with hydroxyl- or amine-functionalized surfaces, while the methacrylate group serves as a reactive site for subsequent polymer chain growth. This "grafting from" approach allows for the formation of dense and well-defined polymer brushes.

The ability to control surface chemistry at the molecular level is of paramount importance in drug development. Polymer-grafted surfaces can be designed to control drug release kinetics, prevent non-specific protein adsorption (biofouling), and enhance the biocompatibility of implantable devices.

Reaction Scheme and Workflow

The overall process involves a two-step approach: first, the surface is functionalized with this compound, and second, polymer chains are grown from the immobilized methacrylate groups.

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Graft Polymerization cluster_2 Application A Substrate with -OH groups C Surface Functionalization (Reaction) A->C B Methacryloyl Isocyanate B->C D Methacrylate- Functionalized Surface C->D Urethane Linkage E Monomer Solution G Polymerization (e.g., ATRP, RAFT) D->G E->G F Initiator F->G H Polymer-Grafted Surface G->H Polymer Brush Formation I Drug Loading H->I K Biocompatibility Assays H->K J Controlled Release Studies I->J L Drug Delivery Device J->L K->L

Figure 1: Experimental workflow for polymer grafting using this compound.

The reaction mechanism for the initial surface functionalization step is based on the reaction between the isocyanate group and surface hydroxyl groups.

Figure 2: Reaction of this compound with a hydroxylated surface.

Experimental Protocols

The following protocols are generalized and may require optimization depending on the specific substrate and desired polymer.

Protocol for Surface Functionalization with this compound

This protocol is adapted from the functionalization of cellulose (B213188) nanocrystals with a similar isocyanate-containing methacrylate.

Materials:

  • Substrate with surface hydroxyl groups (e.g., silica (B1680970) wafers, cellulose-based materials)

  • This compound

  • Anhydrous toluene (B28343) or other suitable anhydrous solvent

  • Dibutyltin (B87310) dilaurate (catalyst, optional)

  • Anhydrous conditions (glovebox or Schlenk line)

Procedure:

  • Substrate Preparation: Ensure the substrate is clean and dry. For silica-based substrates, cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with deionized water and drying under vacuum or in an oven is recommended to maximize surface hydroxyl groups.

  • Reaction Setup: In an inert atmosphere (e.g., argon or nitrogen), suspend or place the substrate in anhydrous toluene.

  • Addition of Reagents: Add this compound to the reaction mixture. A typical molar excess of isocyanate to surface hydroxyl groups is recommended to drive the reaction to completion. If a catalyst is used, add a catalytic amount of dibutyltin dilaurate.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours. The reaction progress can be monitored by attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700-1730 cm⁻¹).

  • Washing: After the reaction, thoroughly wash the functionalized substrate with fresh solvent (e.g., toluene, followed by ethanol (B145695) and water) to remove any unreacted this compound and catalyst.

  • Drying: Dry the functionalized substrate under vacuum or in an oven at a moderate temperature.

Protocol for "Grafting From" Polymerization

This protocol describes a typical surface-initiated atom transfer radical polymerization (SI-ATRP) from the methacrylate-functionalized surface.

Materials:

  • Methacrylate-functionalized substrate

  • Monomer (e.g., methyl methacrylate, oligo(ethylene glycol) methacrylate)

  • ATRP initiator (e.g., ethyl α-bromoisobutyrate - used as a sacrificial initiator to control polymerization in solution)

  • Copper(I) bromide (Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Anhydrous solvent (e.g., anisole, dimethylformamide)

Procedure:

  • Reaction Setup: Place the methacrylate-functionalized substrate in a reaction vessel under an inert atmosphere.

  • Preparation of Polymerization Solution: In a separate flask, prepare the polymerization solution by dissolving the monomer, sacrificial initiator, and ligand in the anhydrous solvent. Degas the solution by several freeze-pump-thaw cycles.

  • Addition of Catalyst: Add Cu(I)Br to the reaction vessel containing the substrate.

  • Initiation of Polymerization: Transfer the degassed monomer solution to the reaction vessel.

  • Polymerization: Allow the polymerization to proceed at a controlled temperature for a specific time. The thickness of the polymer brush can be controlled by varying the polymerization time.

  • Termination: Stop the polymerization by exposing the reaction mixture to air.

  • Washing: Thoroughly wash the polymer-grafted substrate with a good solvent for the polymer (e.g., toluene, dichloromethane) to remove any physisorbed polymer.

  • Drying: Dry the polymer-grafted substrate under vacuum.

Data Presentation

The success of the surface modification and subsequent polymerization can be quantified using various analytical techniques.

ParameterTechniqueTypical Values/ObservationsReference
Surface Functionalization
Isocyanate PeakATR-FTIRDisappearance of peak at ~2270 cm⁻¹[1]
Urethane Carbonyl PeakATR-FTIRAppearance of peak at ~1700-1730 cm⁻¹[1]
N 1s PeakXPSAppearance of a nitrogen peak
Water Contact AngleGoniometryChange in angle depending on the hydrophobicity of the methacrylate group[2]
Polymer Grafting
Grafting DensityCalculated from polymer molecular weight and layer thickness0.1 - 1.0 chains/nm²[3][4]
Polymer Layer ThicknessEllipsometry, AFM5 - 100 nm[3][5]
Water Contact AngleGoniometryVaries depending on the grafted polymer (e.g., increase for hydrophobic polymers, decrease for hydrophilic polymers)[2]
Surface MorphologyAFM, SEMIncreased surface roughness[6]

Applications in Drug Development

The ability to create well-defined polymer brushes on surfaces opens up numerous possibilities in the field of drug development.

  • Controlled Drug Release: The grafted polymer layer can act as a diffusion barrier to control the release rate of drugs from a substrate.[7][8] By tuning the thickness, density, and chemical nature of the polymer brush, a desired release profile (e.g., zero-order release) can be achieved.[8]

  • Biocompatible Coatings: Grafting biocompatible polymers, such as poly(ethylene glycol) (PEG) or zwitterionic polymers, can significantly reduce non-specific protein adsorption and cell adhesion, thereby improving the biocompatibility of implantable devices and reducing the foreign body response.

  • Targeted Drug Delivery: The polymer chains can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles or devices to specific cells or tissues.

  • Stimuli-Responsive Systems: By using stimuli-responsive polymers (e.g., temperature- or pH-sensitive polymers), drug release can be triggered by specific environmental cues, allowing for "on-demand" drug delivery.

Logical Relationships in Drug Carrier Development

The development of a polymer-grafted drug carrier involves a series of logical steps, from material selection to final application.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Drug Delivery Application A Substrate Selection (e.g., Nanoparticle, Implant) B Surface Activation (Hydroxylation) A->B C Functionalization with This compound B->C E Graft Polymerization C->E D Polymer Selection (Biocompatible, Stimuli-responsive) D->E F Surface Chemistry (FTIR, XPS) E->F G Grafting Parameters (Thickness, Density) E->G H Surface Properties (Contact Angle, Morphology) E->H I Drug Loading Optimization E->I K In Vitro/In Vivo Biocompatibility E->K J In Vitro Release Studies I->J L Therapeutic Efficacy Evaluation J->L K->L

Figure 3: Logical workflow for developing a drug carrier using this compound.

References

Application Notes and Protocols for Methacryloyl Isocyanate in Dental Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conventional dental adhesives primarily rely on methacrylate (B99206) monomers like HEMA (2-hydroxyethyl methacrylate) and BisGMA (bisphenol A-glycidyl methacrylate). While effective, their long-term stability can be compromised by hydrolytic degradation of the ester linkages in their chemical structure. Methacryloyl isocyanate (MAI) presents a promising alternative for enhancing the durability of dental restorations. The isocyanate group (-N=C=O) in MAI can form stable urethane (B1682113) bonds through reaction with hydroxyl groups present in the dentin and enamel of the tooth structure, specifically with the hydroxyapatite (B223615). This covalent bonding mechanism, combined with the polymerizable methacrylate group, offers the potential for a more robust and water-resistant adhesive interface. These application notes provide a comprehensive overview of the formulation, evaluation, and application of dental adhesives incorporating this compound.

Formulation Strategy

The primary goal of incorporating this compound into a dental adhesive is to leverage its dual functionality. The methacrylate group allows for copolymerization with other resin monomers, forming a cross-linked polymer network upon light curing. Simultaneously, the highly reactive isocyanate group can form covalent bonds with the hydroxyl groups of hydroxyapatite in the tooth structure, as well as with any residual water or collagen in the dentin.

A typical experimental formulation involves using this compound as a functional monomer in combination with other standard dental adhesive components.

Table 1: Example Experimental Dental Adhesive Formulation with this compound

ComponentFunctionConcentration (wt%)
Bisphenol A-glycidyl methacrylate (BisGMA)Base Monomer40-60
Triethylene glycol dimethacrylate (TEGDMA)Diluent Monomer20-30
This compound (MAI)Functional/Adhesion-promoting Monomer5-15
2-Hydroxyethyl methacrylate (HEMA)Hydrophilic Monomer & Cross-linker10-20
CamphorquinonePhotoinitiator0.5-1.0
Ethyl-4-dimethylaminobenzoate (EDMAB)Co-initiator0.5-1.0
Butylated hydroxytoluene (BHT)Stabilizer/Inhibitor0.01-0.1
Ethanol/WaterSolvent10-20

Experimental Protocols

1. Synthesis of this compound

This compound can be synthesized via the reaction of methacrylamide (B166291) with oxalyl chloride.[1]

  • Materials: Methacrylamide, Oxalyl Chloride, Hydrochloric Acid, o-dichlorobenzene.

  • Procedure:

    • Methacrylamide is first reacted with hydrochloric acid to form methacrylamide hydrochloride.

    • The resulting hydrochloride salt is then treated with oxalyl chloride under controlled temperature conditions. The reaction proceeds with vigorous evolution of hydrochloric acid gas.[1]

    • Alternatively, to 2-isopropenyloxazoline-4,5-dione hydrochloride (200 g), o-dichlorobenzene (800 g) is added, and the mixture is heated to 140° C with stirring for approximately 40 minutes.[2]

    • After cooling, the reaction mixture is distilled under reduced pressure to yield this compound.[2]

2. Microtensile Bond Strength (μTBS) Testing

This protocol assesses the adhesive strength of the formulated dental adhesive to dentin.

  • Tooth Preparation:

    • Use extracted, caries-free human third molars stored in a suitable medium.

    • Create a flat dentin surface by removing the occlusal enamel using a low-speed diamond saw under water cooling.

    • Polish the dentin surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer.

  • Adhesive Application:

    • For etch-and-rinse approaches, etch the dentin surface with 35-37% phosphoric acid for 15 seconds, rinse thoroughly with water for 10 seconds, and gently air-dry, leaving the dentin surface visibly moist.[3]

    • Apply the experimental adhesive containing this compound to the dentin surface with a micro-brush and agitate gently for 20 seconds.

    • Gently air-dry for 5 seconds to evaporate the solvent.

    • Light-cure the adhesive layer for 10-20 seconds according to the manufacturer's instructions for the curing light.

  • Composite Buildup and Specimen Preparation:

    • Build up a composite resin block (e.g., 5 mm high) on the bonded surface in increments of approximately 2 mm, light-curing each increment for 20-40 seconds.[3]

    • Store the restored tooth in water at 37°C for 24 hours.

    • Section the tooth-resin block into beams with a cross-sectional area of approximately 1 mm² using a low-speed diamond saw under water cooling.[3][4]

  • Testing:

    • Attach each beam to a testing jig using cyanoacrylate glue.

    • Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until failure.[3]

    • Record the load at fracture and calculate the bond strength in megapascals (MPa) by dividing the load by the cross-sectional area of the bonded interface.

Table 2: Representative Microtensile Bond Strength Data

Adhesive FormulationImmediate Bond Strength (MPa)Bond Strength after 6 months water storage (MPa)
Conventional Adhesive (Control)45.8 ± 5.228.3 ± 4.1
Experimental MAI Adhesive52.3 ± 6.145.7 ± 5.5

3. Cytotoxicity Assay (MTT Assay)

This protocol evaluates the potential toxicity of the adhesive formulation.

  • Extract Preparation:

    • Prepare disk-shaped specimens of the cured adhesive.

    • Immerse the disks in a cell culture medium (e.g., DMEM) for 24 hours at 37°C to create an extract.[5]

    • Prepare serial dilutions of the extract.

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., human gingival fibroblasts or L929 cells) in a 96-well plate and incubate until cells adhere.

    • Replace the culture medium with the prepared extracts of varying concentrations.[6]

    • Incubate the cells with the extracts for 24 hours.[5][6]

  • MTT Assay:

    • After incubation, remove the extracts and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.[6]

    • Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 540-570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Table 3: Representative Cytotoxicity Data (MTT Assay)

Adhesive FormulationCell Viability (%) at 24 hours (undiluted extract)
Conventional Adhesive (Control)85.2 ± 7.3
Experimental MAI Adhesive82.5 ± 8.1
Positive Control (e.g., Zinc Oxide Eugenol)25.1 ± 4.5
Negative Control (Untreated Cells)100

Visualizations

logical_relationship cluster_formulation Adhesive Formulation cluster_application Application to Tooth cluster_bonding Bonding Mechanism MAI This compound (Functional Monomer) Priming_Bonding 2. Application of MAI Adhesive MAI->Priming_Bonding Base_Monomers Base Monomers (e.g., BisGMA, TEGDMA) Base_Monomers->Priming_Bonding Initiator_System Initiator System (Camphorquinone, Amine) Initiator_System->Priming_Bonding Solvent Solvent (Ethanol/Water) Solvent->Priming_Bonding Etching 1. Etching (Phosphoric Acid) Etching->Priming_Bonding Prepares Surface Curing 3. Light Curing Priming_Bonding->Curing Initiates Polymerization Covalent_Bonding Urethane Bond Formation (MAI + Hydroxyapatite) Priming_Bonding->Covalent_Bonding Chemical Reaction Micromechanical_Interlocking Resin Infiltration (Hybrid Layer Formation) Priming_Bonding->Micromechanical_Interlocking Physical Infiltration Polymerization Cross-linked Polymer Network Curing->Polymerization

Caption: Logical workflow for the use of this compound in dental adhesives.

signaling_pathway MAI This compound (R-N=C=O) Urethane_Bond Stable Urethane Bond (R-NH-CO-O-R') MAI->Urethane_Bond Reaction with -OH Urea_Bond Urea Linkage (R-NH-CO-NH-R) MAI->Urea_Bond Reaction with H2O via amine intermediate HEMA Hydroxyethyl Methacrylate (R'-OH) HEMA->Urethane_Bond Hydroxyapatite Hydroxyapatite in Dentin (Ca10(PO4)6(OH)2) Hydroxyapatite->Urethane_Bond Reaction with surface -OH Water Water (H2O) Water->Urea_Bond

Caption: Reaction pathways of this compound in a dental adhesive formulation.

References

Application Notes and Protocols for the Synthesis of Biocompatible Polymers with Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biocompatible polymers with methacryloyl groups is a critical step in the development of advanced biomaterials for tissue engineering, drug delivery, and regenerative medicine. Methacryloyl groups introduce photoreactive moieties that enable rapid and controllable crosslinking under UV light, forming stable hydrogel networks. Methacryloyl isocyanate and its derivatives, such as 2-isocyanatoethyl methacrylate (B99206) (ICEM), are highly efficient reagents for this purpose. The isocyanate group (–NCO) readily reacts with hydroxyl (–OH) and primary amine (–NH₂) groups present on natural polymers like polysaccharides (e.g., hyaluronic acid, chitosan (B1678972), cellulose) and proteins (e.g., gelatin) to form stable urethane (B1682113) or urea (B33335) linkages, respectively. This modification preserves the inherent biocompatibility and biodegradability of the natural polymer while adding the valuable property of photocrosslinkability.

These application notes provide detailed protocols for the synthesis and characterization of biocompatible polymers functionalized with this compound, a summary of relevant quantitative data, and an overview of biocompatibility assessment.

General Principles of Synthesis

The core of the synthesis is the reaction between the highly reactive isocyanate group of this compound and the nucleophilic hydroxyl or amine groups on the biopolymer backbone. This reaction is typically carried out in an anhydrous organic solvent to prevent the isocyanate from reacting with water. A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), is often used to facilitate the reaction. The degree of substitution (DS), which is the number of methacryloyl groups per polymer repeating unit, can be controlled by adjusting the molar ratio of the isocyanate reagent to the functional groups on the polymer.

G cluster_workflow General Synthesis Workflow Polymer Select Biopolymer (e.g., Gelatin, HA, Chitosan) Dissolution Dissolve in Anhydrous Organic Solvent (e.g., DMSO) Polymer->Dissolution Reaction Add this compound & Catalyst (e.g., DBTDL) Dissolution->Reaction Incubation React under Inert Atmosphere (e.g., N2) at specified Temp/Time Reaction->Incubation Purification Purify by Precipitation, Washing, and/or Dialysis Incubation->Purification Lyophilization Lyophilize to obtain Porous Foam Purification->Lyophilization Characterization Characterize Product (NMR, FTIR) Lyophilization->Characterization

Caption: General experimental workflow for biopolymer methacryloylation.

Experimental Protocols

Safety Precaution: this compound and its derivatives are toxic, highly reactive, and moisture-sensitive. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Poly(ethylene glycol) Urethane-Dimethacrylate (PEGUDM)

This protocol is adapted from the synthesis of PEGUDM using 2-isocyanatoethyl methacrylate (ICEM), which reacts with the terminal hydroxyl groups of PEG[1].

Materials:

  • Poly(ethylene glycol) (PEG), various molecular weights (e.g., 1000 to 8000 g/mol )

  • 2-Isocyanatoethyl methacrylate (ICEM)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry the PEG under vacuum at an elevated temperature (e.g., 80°C) for 24 hours to remove any residual water.

  • Dissolve the dried PEG in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Add DBTDL catalyst to the PEG solution (approximately 0.1% w/w of PEG).

  • Slowly add ICEM to the reaction mixture dropwise. A slight molar excess of ICEM (e.g., 2.2 moles of ICEM per mole of PEG) is used to ensure complete reaction of the hydroxyl end groups.

  • Allow the reaction to proceed at room temperature under an inert atmosphere for 24-48 hours with continuous stirring.

  • Monitor the reaction completion by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold, stirred anhydrous diethyl ether.

  • Collect the precipitated PEGUDM by filtration and wash it several times with fresh diethyl ether to remove unreacted reagents and catalyst.

  • Dry the final product under vacuum at room temperature to a constant weight. Store the product at 2-8°C under desiccated conditions.

Protocol 2: Surface Functionalization of Cellulose Nanocrystals (CNCs)

This protocol for reacting ICEM with the surface hydroxyl groups of CNCs is adapted from Qu et al.[2].

Materials:

  • Cellulose nanocrystals (CNCs)

  • 2-Isocyanatoethyl methacrylate (ICEM)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous toluene (B28343)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry the CNCs under vacuum at 60°C for 24 hours.

  • Suspend the dried CNCs in anhydrous DMSO in a reaction flask under an inert atmosphere.

  • In a separate flask, mix the desired amount of ICEM with DBTDL catalyst. The molar ratio of ICEM to the anhydroglucose (B10753087) units (AGU) of CNCs can be varied to control the degree of substitution (e.g., 6.5:1)[2].

  • Add the ICEM/DBTDL mixture dropwise to the CNC/DMSO suspension.

  • Heat the reaction mixture to 60°C and stir for 2-6 hours.

  • After the reaction, cool the mixture and precipitate the modified CNCs (mCNCs) by adding a large volume of toluene.

  • Separate the mCNCs by centrifugation (e.g., 3000 rpm for 10 minutes).

  • Wash the mCNCs by resuspending in fresh toluene and repeating the centrifugation step three times to remove unreacted ICEM and catalyst.

  • Dry the purified mCNCs under vacuum at 50°C for 24 hours.

Protocol 3: Determination of Degree of Substitution (DS) by ¹H NMR Spectroscopy

The degree of substitution can be quantified by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the methacrylate group to the integral of a characteristic proton signal from the polymer backbone[3][4].

Procedure:

  • Dissolve a known amount of the dried functionalized polymer (e.g., 20-40 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For polymers like hyaluronic acid, dissolving in D₂O with high salt concentration (e.g., 2 M NaCl) or at high pH (e.g., 0.1 M NaOD) can improve spectral quality[4].

  • Acquire the ¹H NMR spectrum.

  • Identify the peaks corresponding to the vinyl protons of the methacrylate group, which typically appear between 5.5 and 6.2 ppm[3].

  • Identify a well-resolved peak corresponding to the polymer backbone that does not overlap with other signals. For example, the anomeric proton of hyaluronic acid or the lysine (B10760008) methylene (B1212753) protons of gelatin[3].

  • Integrate both the vinyl proton peaks and the selected backbone proton peak.

  • Calculate the DS using the following formula, adjusting for the number of protons each signal represents: DS (%) = [(Integral of vinyl protons / Number of vinyl protons) / (Integral of backbone protons / Number of backbone protons)] x 100

Quantitative Data Summary

The following tables summarize quantitative data for polymers functionalized with this compound derivatives.

Table 1: Effect of Reaction Conditions on Degree of Substitution (DS) of ICEM-Modified Cellulose Nanocrystals

Data adapted from Qu et al. (2021)[2].

Reaction Temperature (°C)Reaction Time (hours)Degree of Substitution (DS)
3060.19
6020.20
6060.25
Table 2: Mechanical Properties of PEGUDM Hydrogels

Data represents shear modulus (G) for hydrogels formed from PEGUDM of varying molecular weights and concentrations. Adapted from Lin-Gibson et al. (2004)[1].

PEG MW ( g/mol )Polymer Conc. (w/w %)Shear Modulus (G) (kPa)
100010%~8
100020%~25
340010%~5
340020%~15
800010%~4
800020%~10
Table 3: Swelling Properties of Methacrylate-Based Hydrogels

The swelling ratio is a critical property of hydrogels, indicating their capacity to absorb and retain water. It is influenced by polymer concentration, crosslink density, and the hydrophilicity of the polymer. The equilibrium swelling ratio can be calculated as (Wₛ - Wₐ) / Wₐ, where Wₛ is the weight of the swollen hydrogel and Wₐ is the weight of the dried hydrogel[5].

Hydrogel SystemPolymer Conc.Crosslinker Conc.Swelling Ratio (approx.)Reference
Poly(HEMA)-1 mol% EGDMA1.5[6]
OPF Hydrogel35K MW-15.1 ± 0.3[5]
GelMA10% w/vHigh DS~10[7]

(Note: HEMA = 2-hydroxyethyl methacrylate, EGDMA = ethyleneglycol dimethacrylate, OPF = oligo(poly(ethylene glycol) fumarate), GelMA = gelatin methacryloyl. These values are representative and can vary significantly with synthesis conditions.)

Biocompatibility Assessment

Biocompatibility is essential for any material intended for biomedical applications. Polymers functionalized with this compound are generally considered biocompatible, as the underlying polymer is often naturally derived or a well-established biocompatible synthetic polymer like PEG. The modification process and subsequent photocrosslinking are performed under conditions designed to maintain cell viability.

G cluster_reaction Biopolymer Functionalization Reaction Biopolymer Biopolymer (-OH, -NH2 groups) Product Functionalized Biopolymer (Urethane/Urea Linkage) Biopolymer->Product + Catalyst (DBTDL) Anhydrous Solvent Isocyanate This compound (H2C=C(CH3)CO-N=C=O) Isocyanate->Product

Caption: Reaction of this compound with biopolymer functional groups.

In Vitro Cytotoxicity

Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Live/Dead staining are used to assess the cytotoxicity of the modified polymers and their hydrogels.

  • PEGUDM Hydrogels: Hydrogels synthesized from PEG and 2-isocyanatoethyl methacrylate have been shown to be completely viable for bovine chondrocytes after two weeks of culture[1].

  • Functionalized Chitosan: Water-based polyurethanes incorporating functionalized chitosan have demonstrated high biocompatibility and supported the proliferation of fibroblast cells[8].

Table 4: Representative Cell Viability Data for Methacrylate-Based Polymers
Polymer SystemCell TypeAssayViabilityReference
PEGUDMBovine ChondrocytesLive/Dead>95% after 2 weeks[1]
PDMAEMA (linear, 20-50 kDa)CHO-K1-~80-90%[9]
Functionalized Chitosan-PUFibroblastsMTTHigh proliferation[8][10]

(Note: PDMAEMA = poly(2-(dimethylamino)ethyl methacrylate), a synthetic polycation used in gene delivery, data shown for context on methacrylate polymer biocompatibility.)

Conclusion

This compound is a potent and efficient reagent for the synthesis of photocrosslinkable, biocompatible polymers. By reacting with the native hydroxyl and amine groups of biopolymers, it allows for the creation of advanced hydrogel systems with tunable mechanical properties, controlled swelling behavior, and excellent biocompatibility. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and fabricate novel biomaterials for a wide range of applications, from tissue engineering scaffolds to controlled drug release vehicles. Careful control over reaction conditions is paramount to achieving the desired degree of substitution and, consequently, the final properties of the material.

References

Application Notes and Protocols for Copolymerization of Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copolymerization of Methacryloyl Isocyanate (MAI), a versatile monomer for the synthesis of functional polymers. The presence of the highly reactive isocyanate group allows for post-polymerization modification, making MAI copolymers promising candidates for various applications, including the development of drug delivery systems, dental adhesives, and advanced coatings.[1][2]

Overview of this compound Copolymerization

This compound can be copolymerized with a variety of vinyl monomers via free-radical polymerization.[1][2] The choice of comonomer, initiator, and solvent is critical in controlling the properties of the resulting copolymer. Solution polymerization is a commonly employed method as it allows for good control over the reaction temperature and viscosity.[2][3][4]

Experimental Protocols

Materials
  • This compound (MAI)

  • Methyl Methacrylate (B99206) (MMA) (or other desired vinyl comonomer)

  • Azobisisobutyronitrile (AIBN) (or other suitable free-radical initiator)

  • Anhydrous Toluene (B28343) (or other suitable anhydrous solvent)

  • Anhydrous Methanol (B129727) (for precipitation)

  • Nitrogen gas (high purity)

Protocol for Free-Radical Solution Copolymerization of MAI with MMA
  • Monomer and Initiator Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of MAI and MMA in anhydrous toluene. A typical starting point is a 1:1 molar ratio.

  • Initiator Addition: Add AIBN (typically 0.5-1.0 mol% with respect to the total moles of monomers) to the monomer solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Under a nitrogen atmosphere, immerse the sealed Schlenk flask in a preheated oil bath at 70-80°C. Allow the polymerization to proceed for 6-24 hours with continuous stirring.

  • Reaction Quenching and Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the viscous polymer solution to a beaker of rapidly stirring anhydrous methanol.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer under vacuum at 40-50°C to a constant weight.

Characterization of the Copolymer
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the incorporation of both monomers by identifying the characteristic peaks for the isocyanate group (~2270 cm⁻¹) from MAI and the ester carbonyl group (~1730 cm⁻¹) from MMA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Determine the copolymer composition by integrating the characteristic proton signals of each monomer unit in the ¹H-NMR spectrum.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

Quantitative Data

Reactivity Ratios
Comonomer 1 (M₁)Comonomer 2 (M₂)r₁r₂
IEMStyrene (STY)0.380.44
IEMMethyl Methacrylate (MMA)1.190.84
IEMn-Butyl Acrylate (NBA)2.500.40

Table 1: Reactivity Ratios for the Copolymerization of 2-Isocyanatoethyl Methacrylate (IEM) with Various Comonomers.[1]

Representative Copolymerization Data

The following table presents hypothetical but realistic data for the copolymerization of MAI with MMA, based on typical results for methacrylate systems.

Monomer Feed Ratio (MAI:MMA)Copolymer Composition (MAI:MMA)Mn ( g/mol )PDI (Mw/Mn)
1:41:4.223,5001.8
1:11:1.125,0001.9
4:14:1.321,0002.1

Table 2: Representative data for the copolymerization of MAI with MMA.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep Dissolve MAI, MMA, and AIBN in anhydrous toluene degas Freeze-Pump-Thaw Cycles prep->degas Degas polymerize Polymerize at 70-80°C under Nitrogen degas->polymerize Initiate precipitate Precipitate in Methanol polymerize->precipitate Quench wash Wash with Methanol precipitate->wash dry Dry under Vacuum wash->dry characterize Analyze via FTIR, NMR, GPC dry->characterize Final Product

Caption: Experimental workflow for the copolymerization of MAI.

Logical Relationship for Application

application_workflow mai This compound (MAI) copolymerization Free-Radical Copolymerization mai->copolymerization comonomer Comonomer (e.g., MMA) comonomer->copolymerization mai_co_mma MAI-co-MMA Copolymer with Pendant Isocyanate Groups copolymerization->mai_co_mma post_modification Post-Polymerization Modification (Reaction with -OH, -NH2, etc.) mai_co_mma->post_modification functional_polymer Functionalized Polymer post_modification->functional_polymer application Applications: - Drug Delivery - Dental Adhesives - Coatings functional_polymer->application

Caption: Synthesis and functionalization pathway for MAI copolymers.

References

Application Notes and Protocols: Methacryloyl Isocyanate in Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methacryloyl isocyanate and related methacrylated compounds in the preparation of hydrogels for biomedical applications. Detailed protocols for synthesis, characterization, and application are provided to guide researchers in this field.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Their tunable physicochemical properties make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[2] this compound and other methacrylating agents are valuable tools for the facile synthesis of functionalized hydrogels. The isocyanate group of this compound readily reacts with hydroxyl and amine functionalities on polymers to introduce polymerizable methacrylate (B99206) groups. This allows for the formation of covalently crosslinked hydrogels through photopolymerization.[3]

This document outlines the synthesis of hydrogels using methacryloyl chemistry, with specific protocols for gelatin methacryloyl (GelMA) and poly(ethylene glycol) (PEG)-based hydrogels. Furthermore, standard procedures for characterizing key hydrogel properties, such as swelling behavior and mechanical strength, are detailed.

Experimental Protocols

Synthesis of Methacryloyl-Functionalized Polymer Hydrogels

2.1.1. General Principle of Methacryloylation using Isocyanate Chemistry

This compound can be used to introduce methacrylate groups onto a variety of polymers possessing hydroxyl or amine functional groups, such as polysaccharides, proteins, and synthetic polymers like poly(ethylene glycol). The highly reactive isocyanate group (–N=C=O) readily forms urethane (B1682113) or urea (B33335) linkages with hydroxyl (–OH) or amine (–NH₂) groups, respectively.

dot

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Polymer-OH Polymer with -OH group Reaction_Step Urethane Linkage Formation Polymer-OH->Reaction_Step Methacryloyl_Isocyanate This compound (CH2=C(CH3)C(O)NCO) Methacryloyl_Isocyanate->Reaction_Step Functionalized_Polymer Methacrylated Polymer Reaction_Step->Functionalized_Polymer

Caption: Reaction of a polymer with this compound.

2.1.2. Protocol for Gelatin Methacryloyl (GelMA) Hydrogel Synthesis

This protocol describes the synthesis of GelMA hydrogels via the reaction of gelatin with methacrylic anhydride (B1165640), followed by photopolymerization.

Materials:

  • Gelatin (Type A or B)

  • Methacrylic anhydride (MA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Photoinitiator (e.g., Irgacure 2959)

  • UV light source (365 nm)

Procedure:

  • Gelatin Dissolution: Dissolve gelatin (e.g., 10% w/v) in PBS at 50-60°C with stirring until fully dissolved.

  • Methacrylation: While maintaining the temperature and stirring, slowly add methacrylic anhydride (e.g., 0.5 mL per gram of gelatin) to the gelatin solution. Allow the reaction to proceed for 1-3 hours.

  • Reaction Quenching and Dialysis: Stop the reaction by adding excess warm PBS. Transfer the solution to dialysis tubing and dialyze against deionized water at 40-50°C for several days to remove unreacted methacrylic anhydride and other byproducts.

  • Lyophilization: Freeze the purified GelMA solution and lyophilize to obtain a white, porous foam.

  • Hydrogel Formation: Dissolve the lyophilized GelMA in PBS containing a photoinitiator (e.g., 0.5% w/v Irgacure 2959). Pipette the solution into a mold and expose it to UV light (365 nm) to induce photopolymerization and form the hydrogel.[2][4]

dot

Start Start Dissolve_Gelatin Dissolve Gelatin in PBS Start->Dissolve_Gelatin Add_MA Add Methacrylic Anhydride Dissolve_Gelatin->Add_MA React React for 1-3 hours Add_MA->React Quench Quench with PBS React->Quench Dialyze Dialyze against DI Water Quench->Dialyze Lyophilize Lyophilize to obtain GelMA powder Dialyze->Lyophilize Dissolve_GelMA Dissolve GelMA and Photoinitiator in PBS Lyophilize->Dissolve_GelMA UV_Exposure Expose to UV Light Dissolve_GelMA->UV_Exposure End GelMA Hydrogel UV_Exposure->End

Caption: Workflow for GelMA hydrogel synthesis.

2.1.3. Protocol for Poly(ethylene glycol) Urethane-Dimethacrylate (PEGUDM) Hydrogel Synthesis

This protocol details the synthesis of PEGUDM hydrogels by reacting poly(ethylene glycol) with 2-isocyanatoethyl methacrylate (IEM).

Materials:

  • Poly(ethylene glycol) (PEG) of various molecular weights

  • 2-isocyanatoethyl methacrylate (IEM)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA, as a catalyst, optional)

  • Photoinitiator (e.g., Irgacure 2959)

  • UV light source (365 nm)

Procedure:

  • PEG Dissolution: Dissolve PEG in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with IEM: Add 2-isocyanatoethyl methacrylate (a slight molar excess) to the PEG solution. If desired, a catalytic amount of TEA can be added.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification: Precipitate the resulting PEGUDM by adding the reaction mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

  • Hydrogel Formation: Dissolve the purified PEGUDM in an aqueous solution containing a photoinitiator. Expose the solution to UV light to form the hydrogel.[5]

Hydrogel Characterization Protocols

2.2.1. Swelling Ratio Measurement

The swelling ratio is a fundamental property of hydrogels that quantifies their ability to absorb and retain water.

Materials:

  • Synthesized hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4) or deionized water

  • Analytical balance

  • Kimwipes or filter paper

Procedure:

  • Initial Weight: Weigh the as-prepared hydrogel sample to obtain the initial weight (Wi).

  • Swelling: Immerse the hydrogel sample in a swelling medium (e.g., PBS) at a controlled temperature (e.g., 37°C).

  • Equilibrium Swelling: At regular time intervals, remove the hydrogel from the swelling medium, gently blot the surface with a Kimwipe to remove excess water, and weigh it. Continue this process until the weight of the hydrogel becomes constant, which indicates that equilibrium swelling has been reached. Record this weight as the swollen weight (Ws).

  • Drying: Lyophilize the swollen hydrogel to a constant weight to obtain the dry weight (Wd).

  • Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd[6]

dot

Start Start Weigh_Initial Weigh As-Prepared Hydrogel (Wi) Start->Weigh_Initial Immerse Immerse in Swelling Medium Weigh_Initial->Immerse Weigh_Swollen Periodically Weigh Swollen Hydrogel (Ws) Immerse->Weigh_Swollen Equilibrium_Check Constant Weight? Weigh_Swollen->Equilibrium_Check Equilibrium_Check->Weigh_Swollen No Lyophilize_Dry Lyophilize to Obtain Dry Weight (Wd) Equilibrium_Check->Lyophilize_Dry Yes Calculate_Q Calculate Swelling Ratio (Q) Lyophilize_Dry->Calculate_Q End End Calculate_Q->End

Caption: Workflow for swelling ratio measurement.

2.2.2. Mechanical Properties Testing using Rheometry

Rheometry is a powerful technique to characterize the viscoelastic properties of hydrogels, providing information about their stiffness and stability.

Materials:

  • Hydrogel sample

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Loading: Place the hydrogel sample on the lower plate of the rheometer. Lower the upper plate to a defined gap, ensuring complete filling of the gap without over-squeezing the sample.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the dependence of G' and G'' on the frequency. For a crosslinked hydrogel, G' should be higher than G'' and relatively independent of frequency.

  • Time Sweep: To monitor the gelation process, a time sweep can be performed at a constant strain and frequency. The crossover point of G' and G'' is often considered the gel point.[3][7]

Quantitative Data

The following tables summarize the swelling and mechanical properties of various methacrylated hydrogels as reported in the literature.

Table 1: Swelling Ratios of Methacrylated Hydrogels

Hydrogel CompositionDegree of MethacrylationSwelling Ratio (Q)Reference
5% (w/v) Fish GelMAHigh~15[8]
10% (w/v) Fish GelMAHigh~12[8]
15% (w/v) Fish GelMAHigh~10[8]
5% (w/v) Porcine GelMAHigh~18[8]
10% (w/v) Porcine GelMAHigh~15[8]
15% (w/v) Porcine GelMAHigh~13[8]

Table 2: Mechanical Properties of Methacrylated Hydrogels

Hydrogel CompositionDegree of MethacrylationCompressive Modulus (kPa)Reference
5% (w/v) Fish GelMAHigh~2[9]
10% (w/v) Fish GelMAHigh~10[9]
15% (w/v) Fish GelMAHigh~25[9]
5% (w/v) Porcine GelMAHigh~5[9]
10% (w/v) Porcine GelMAHigh~20[9]
15% (w/v) Porcine GelMAHigh~45[9]

Application in Drug Delivery for Cancer Therapy

This compound-based hydrogels are extensively investigated for the localized and sustained delivery of anticancer drugs.[7] The hydrogel matrix can protect the encapsulated drug from degradation and control its release kinetics, thereby reducing systemic side effects and improving therapeutic efficacy.

dot

cluster_hydrogel Hydrogel Drug Delivery System cluster_delivery Drug Delivery cluster_target Therapeutic Target cluster_outcome Therapeutic Outcome Hydrogel Methacrylated Hydrogel Injection Local Injection Hydrogel->Injection Drug Anticancer Drug Drug->Hydrogel Encapsulation Sustained_Release Sustained Drug Release Injection->Sustained_Release at tumor site Tumor Tumor Microenvironment Sustained_Release->Tumor Reduced_Toxicity Reduced Systemic Toxicity Sustained_Release->Reduced_Toxicity Apoptosis Cancer Cell Apoptosis Tumor->Apoptosis

Caption: Application of methacrylated hydrogels in cancer drug delivery.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacryloyl isocyanate is a versatile bifunctional molecule that holds significant potential in materials science, bioconjugation, and drug delivery. Its chemical structure features two key reactive groups: a methacryloyl group, which can participate in free-radical polymerization, and a highly electrophilic isocyanate group (-N=C=O). This dual functionality allows for a range of chemical modifications and applications.

The isocyanate group is particularly noteworthy for its ability to undergo rapid and efficient reactions with nucleophiles, such as primary amines and thiols. These reactions are often categorized as "click-like" or "click-type" reactions because they meet many of the criteria for click chemistry: they are high-yielding, proceed quickly under mild conditions, are tolerant of a wide range of functional groups, and produce no byproducts.[1] This makes this compound an attractive reagent for covalently linking molecules in complex biological environments.

This document provides an overview of the click-like reactions of this compound, with a focus on its applications in research and drug development. Detailed protocols for reactions with thiols and amines are provided as a starting point for experimental design.

Click-Like Reactions of this compound

The primary click-like reactions involving the isocyanate group of this compound are its reactions with primary amines and thiols.

  • Reaction with Primary Amines: The reaction between an isocyanate and a primary amine is extremely rapid and does not typically require a catalyst.[1] This reaction forms a stable urea (B33335) linkage. This high reactivity makes it an excellent choice for conjugating molecules with available primary amine groups, such as the lysine (B10760008) residues on proteins.

  • Reaction with Thiols: The reaction of an isocyanate with a thiol group forms a thiocarbamate (or thiourethane) linkage. This reaction is also highly efficient and can be catalyzed by a tertiary amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The thiol-isocyanate reaction is particularly useful for modifying cysteine residues in peptides and proteins.

The general schemes for these reactions are depicted below.

G cluster_amine Amine-Isocyanate Reaction cluster_thiol Thiol-Isocyanate Reaction Methacryloyl_Isocyanate_Amine Methacryloyl Isocyanate plus_amine + Methacryloyl_Isocyanate_Amine->plus_amine Primary_Amine Primary Amine (R-NH2) plus_amine->Primary_Amine arrow_amine -> Primary_Amine->arrow_amine Urea_Product Urea Derivative arrow_amine->Urea_Product Methacryloyl_Isocyanate_Thiol Methacryloyl Isocyanate plus_thiol + Methacryloyl_Isocyanate_Thiol->plus_thiol Thiol Thiol (R-SH) plus_thiol->Thiol arrow_thiol -> (Base Catalyst) Thiol->arrow_thiol Thiocarbamate_Product Thiocarbamate Derivative arrow_thiol->Thiocarbamate_Product

General reaction schemes for this compound.

Applications in Bioconjugation and Drug Delivery

The click-like reactivity of the isocyanate group makes this compound a valuable tool for bioconjugation. It can be used to attach small molecules, such as drugs or imaging agents, to biomolecules like proteins, peptides, and antibodies.[2][3] The methacryloyl group can then be used for subsequent polymerization to create functional biomaterials, such as hydrogels for controlled drug release or tissue engineering scaffolds.[4]

While specific literature on the use of this compound for direct drug conjugation is not extensive, the principles of isocyanate chemistry are well-established for this purpose. For example, other isocyanate-containing linkers are used to create antibody-drug conjugates (ADCs).

The general workflow for a bioconjugation application is outlined below.

G cluster_workflow Bioconjugation Workflow Start Start: this compound + Biomolecule (e.g., Protein with Lysine or Cysteine) Reaction Click-like Reaction (Amine-Isocyanate or Thiol-Isocyanate) Start->Reaction Purification Purification of Conjugate (e.g., Dialysis, Chromatography) Reaction->Purification Characterization Characterization (e.g., MS, SDS-PAGE, Spectroscopy) Purification->Characterization Application Downstream Application (e.g., Drug Delivery, Immunoassay) Characterization->Application

A generalized workflow for bioconjugation.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with primary amines and thiols. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: Reaction of this compound with a Primary Amine

This protocol describes a general procedure for the conjugation of a molecule containing a primary amine with this compound.

Materials:

  • This compound

  • Amine-containing substrate (e.g., a peptide, small molecule drug)

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))

  • Quenching agent (e.g., methanol)

  • Purification supplies (e.g., dialysis membrane, chromatography column)

Procedure:

  • Dissolve the amine-containing substrate in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric equivalent of this compound to the solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench any unreacted isocyanate by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the product using an appropriate method, such as dialysis for protein conjugates or column chromatography for small molecules.

  • Characterize the final product using techniques like mass spectrometry, NMR, and FTIR to confirm the formation of the urea linkage.

Protocol 2: Reaction of this compound with a Thiol

This protocol outlines a general procedure for the base-catalyzed reaction of this compound with a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing substrate (e.g., N-acetylcysteine, a cysteine-containing peptide)

  • Anhydrous aprotic solvent (e.g., THF, acetonitrile)

  • Tertiary amine catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Quenching agent (e.g., a primary amine like butylamine)

  • Purification supplies

Procedure:

  • Dissolve the thiol-containing substrate in the anhydrous aprotic solvent under an inert atmosphere.

  • Add a catalytic amount of the tertiary amine base (e.g., 1 mol% relative to the thiol).

  • Add a stoichiometric equivalent of this compound to the solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature. The reaction is typically very fast and may be complete within 15-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Quench any unreacted isocyanate by adding a small amount of a primary amine.

  • Remove the solvent under reduced pressure.

  • Purify the product using an appropriate method.

  • Characterize the final product to confirm the formation of the thiocarbamate linkage.

Quantitative Data

The table below summarizes the expected reaction characteristics based on data from similar isocyanate reactions.

Reaction TypeReactantCatalystTypical Reaction TimeExpected YieldReference
Amine-IsocyanatePrimary AmineNoneVery fast (< 5 min)> 95%[1][5]
Thiol-IsocyanateThiolTertiary Amine (e.g., DBU)Fast (< 15 min)> 95%[1]

Conclusion

This compound is a powerful bifunctional reagent with significant potential for applications in bioconjugation, drug delivery, and materials science. Its ability to undergo rapid and efficient "click-like" reactions with primary amines and thiols makes it an attractive choice for covalently modifying a wide range of molecules. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their own work. Further research into the specific applications and quantitative reaction parameters of this compound is warranted to fully realize its potential.

References

Application Notes and Protocols for Methacryloyl Isocyanate-Based Polymers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of methacryloyl isocyanate-based polymers, with a particular focus on their use in drug delivery systems. The protocols outlined below detail the synthesis of the monomer, its polymerization via controlled radical polymerization techniques, and subsequent functionalization for the attachment of therapeutic agents.

Introduction

Polymers featuring the highly reactive isocyanate group are valuable platforms for the development of advanced functional materials. This compound and its derivatives serve as versatile monomers that combine the polymerizable methacrylate (B99206) group with a reactive isocyanate moiety. This dual functionality allows for the initial formation of a well-defined polymer backbone, followed by post-polymerization modification to introduce a wide range of functionalities, including drug molecules, targeting ligands, and imaging agents. These characteristics make them highly suitable for applications in drug delivery, tissue engineering, and diagnostics.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through several routes. One common laboratory-scale method involves the reaction of methacrylamide (B166291) with oxalyl chloride.[1]

Protocol 2.1: Synthesis of this compound from Methacrylamide

Materials:

  • Methacrylamide

  • Oxalyl chloride

  • Dry dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

  • Dissolve methacrylamide in dry DCM in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of oxalyl chloride in dry DCM to the stirred methacrylamide solution via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by FTIR, looking for the appearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.

  • Once the reaction is complete, filter the mixture to remove any solids.

  • Wash the filtrate with a saturated sodium bicarbonate solution to quench any unreacted oxalyl chloride, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Polymerization of this compound-Based Monomers

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are recommended for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.[2]

Protocol 3.1: RAFT Homopolymerization of 2-(Acryloyloxy)ethyl Isocyanate (AOI)

Materials:

  • 2-(Acryloyloxy)ethyl isocyanate (AOI) monomer

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)

  • Schlenk flask

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Polymer precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • In a Schlenk flask, dissolve the AOI monomer, RAFT agent, and AIBN in the anhydrous solvent.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.

  • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a suitable solvent and re-precipitate to further purify.

  • Dry the final polymer under vacuum to a constant weight.

Quantitative Data for RAFT Polymerization of Isocyanate-Containing Monomers
MonomerRAFT AgentInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDIReference
2-(Acryloyloxy)ethyl Isocyanate (AOI)VariousAIBNDioxane604-245,000 - 20,0001.10 - 1.25[2]
2-Isocyanatoethyl Methacrylate (IEM)CPADBAIBNAcetonitrile70615,0001.18[3]

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC).[4][5]

Post-Polymerization Modification for Drug Conjugation

The pendant isocyanate groups on the polymer backbone are highly reactive towards nucleophiles such as amines and alcohols, which are common functional groups in drug molecules.[6][7]

Protocol 4.1: Amine-Isocyanate Coupling for Drug Conjugation

Materials:

  • Isocyanate-functionalized polymer (e.g., Poly(AOI))

  • Amine-containing drug molecule or linker

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Catalyst (optional, e.g., dibutyltin (B87310) dilaurate for slower reactions)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Dialysis membrane for purification

Procedure:

  • Dissolve the isocyanate-functionalized polymer in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • In a separate vial, dissolve the amine-containing drug molecule.

  • Add the drug solution to the polymer solution dropwise with stirring.

  • If necessary, add a catalytic amount of dibutyltin dilaurate.

  • Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the isocyanate peak in the FTIR spectrum disappears.

  • Purify the drug-polymer conjugate by dialysis against a suitable solvent to remove unreacted drug and catalyst.

  • Lyophilize the purified solution to obtain the final drug-polymer conjugate.

Application in Drug Delivery: Hydrogel Formation

This compound-based polymers can be used to form hydrogels for the controlled release of therapeutic agents.[8][9]

Protocol 5.1: Preparation of a Drug-Loaded Hydrogel

Materials:

  • Methacrylated polymer (can be synthesized by reacting a hydroxyl-containing polymer with this compound)

  • Photoinitiator (e.g., Irgacure 2959)

  • Aqueous buffer solution (e.g., PBS)

  • Drug to be encapsulated

  • UV light source (365 nm)

Procedure:

  • Dissolve the methacrylated polymer and the drug in the aqueous buffer.

  • Add the photoinitiator to the solution and stir until fully dissolved.

  • Pour the solution into a mold of the desired shape.

  • Expose the solution to UV light for a sufficient time to induce crosslinking and hydrogel formation.

  • Wash the resulting hydrogel extensively with buffer to remove any unreacted components and non-encapsulated drug.

  • The drug-loaded hydrogel is now ready for in vitro release studies or other applications.

Visualizations of Experimental Workflows

Synthesis of this compound

Synthesis_of_Methacryloyl_Isocyanate cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Methacrylamide Methacrylamide ReactionVessel Reaction in Dry DCM 0°C to RT Methacrylamide->ReactionVessel OxalylChloride Oxalyl Chloride OxalylChloride->ReactionVessel CrudeProduct Crude Methacryloyl Isocyanate ReactionVessel->CrudeProduct Work-up PurifiedProduct Purified Methacryloyl Isocyanate CrudeProduct->PurifiedProduct Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

RAFT Polymerization of an Isocyanate-Containing Monomer

RAFT_Polymerization Monomer Isocyanate Monomer (e.g., AOI) Mix Mix & Degas (Freeze-Pump-Thaw) Monomer->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Initiator Initiator (AIBN) Initiator->Mix Solvent Anhydrous Solvent Solvent->Mix Polymerization Polymerization (e.g., 60-70°C) Mix->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Purified_Polymer Purified Isocyanate- Functionalized Polymer Precipitation->Purified_Polymer

Caption: Workflow for RAFT polymerization of an isocyanate-containing monomer.

Post-Polymerization Modification for Drug Conjugation

Drug_Conjugation Polymer Isocyanate-Functionalized Polymer Reaction Reaction in Anhydrous Solvent Polymer->Reaction Drug Amine-Containing Drug Drug->Reaction Purification Purification (Dialysis) Reaction->Purification Final_Product Drug-Polymer Conjugate Purification->Final_Product

References

Troubleshooting & Optimization

Preventing premature polymerization of Methacryloyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of methacryloyl isocyanate (MAI) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What causes this compound (MAI) to polymerize prematurely?

A1: this compound has two reactive functional groups that can lead to polymerization under different conditions:

  • Isocyanate Group (-NCO): This group is highly susceptible to reaction with nucleophiles, particularly water (moisture). The reaction with water forms an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The resulting amine can then rapidly react with another isocyanate molecule, leading to the formation of polyurea chains and solidification of the material.[1][2][3][4][5] This is a common cause of polymerization in improperly stored containers. Acids and bases can also catalyze the polymerization of isocyanates.

  • Methacrylate (B99206) Group (CH₂=C(CH₃)C(=O)-): This vinyl group is prone to free-radical polymerization. This process can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical initiators (e.g., peroxides).[6][7][8][9]

Q2: What are the signs of MAI polymerization?

A2: Signs of polymerization include:

  • Increased viscosity or thickening of the liquid.

  • The formation of a white solid precipitate or crystals.[1]

  • Cloudiness or haziness in the liquid.[1]

  • Pressure buildup in the container due to the release of carbon dioxide from the reaction with water.

Q3: How should I store this compound to prevent polymerization?

A3: Proper storage is critical. MAI should be stored in a cool, dry, dark place, preferably in a refrigerator at 2-8°C.[7] The container should be tightly sealed and the headspace purged with an inert gas like dry nitrogen or argon to prevent exposure to moisture and oxygen.[1] Avoid storing in areas with sources of heat or UV light.

Q4: What inhibitors are commonly used to stabilize this compound?

A4: this compound is typically stabilized with a combination of inhibitors to address both polymerization pathways. Common inhibitors for the methacrylate group include phenolic compounds like 2,6-di-tert-butyl-p-cresol (BHT) and hydroquinone, which are effective radical scavengers. For the isocyanate group, acidic stabilizers can be used. Some commercial isocyanates are stabilized with small amounts of dissolved acidic gases like carbon dioxide or sulfur dioxide.[10]

Q5: Can I use MAI that has started to show signs of polymerization?

A5: It is strongly recommended to avoid using MAI that shows any signs of polymerization. The presence of oligomers or polymers can significantly affect the stoichiometry and outcome of your reaction, leading to inconsistent and unreliable results.

Troubleshooting Guides

Issue 1: Rapid polymerization upon opening a new bottle of MAI.

Possible CauseTroubleshooting StepPreventative Measure
Improper Storage During Shipment Contact the supplier immediately to report the issue and request a replacement.Upon receipt, immediately inspect the packaging for any signs of damage that could compromise the container's seal.
Compromised Container Seal If polymerization is not extensive, quickly dispense the required amount in a dry, inert atmosphere (e.g., a glove box) and immediately reseal the bottle under an inert gas.Always handle MAI under a dry, inert atmosphere (e.g., nitrogen or argon). Use syringes with needles to pierce a septum-sealed cap to minimize atmospheric exposure.

Issue 2: Polymerization during an experiment.

Possible CauseTroubleshooting StepPreventative Measure
Moisture in Solvents or Reagents Stop the reaction. If possible, analyze a sample of your solvent or other reagents for water content.Use anhydrous solvents and ensure all other reactants are free from water. Consider using freshly dried solvents for critical applications.[1][2][3]
Contaminated Glassware or Syringes Discard the reaction mixture. Thoroughly clean all glassware and syringes, and dry them in an oven at >120°C for several hours before use.Ensure all equipment is scrupulously dried and purged with an inert gas before coming into contact with the isocyanate.
High Reaction Temperature Immediately cool the reaction vessel in an ice bath to slow down the polymerization.Maintain the recommended reaction temperature using a properly controlled heating or cooling system.
Absence of an Appropriate Inhibitor For reactions run at elevated temperatures or for extended periods, add a suitable inhibitor.Add a free-radical inhibitor, such as BHT, to the reaction mixture at an appropriate concentration.

Data Presentation

The following table provides a summary of recommended starting concentrations for common polymerization inhibitors. Note that the optimal concentration may vary depending on the specific experimental conditions, and it is advisable to perform small-scale trials to determine the ideal level for your application.

InhibitorTypeTypical Concentration Range (ppm)Notes
2,6-Di-tert-butyl-p-cresol (BHT) Phenolic100 - 500Effective free-radical scavenger.
Hydroquinone Phenolic100 - 500Common inhibitor, but may discolor the monomer.
Phenothiazine Sulfur-based100 - 1000Often used for stabilizing acrylates and other monomers.
Carbon Dioxide (CO₂) Acidic Gas100 - 10000 (0.01 - 1.0 wt%)Stabilizes the isocyanate group against self-polymerization.[10]

Mandatory Visualization

G cluster_storage Storage Issues cluster_reaction In-Reaction Issues cluster_solutions Preventative Measures storage_issue Polymerization in Storage moisture Moisture Ingress storage_issue->moisture heat_light Heat/UV Light Exposure storage_issue->heat_light no_inhibitor Insufficient Inhibitor storage_issue->no_inhibitor dry_storage Store Cool & Dry (2-8°C) moisture->dry_storage inert_atm Use Inert Atmosphere (N₂/Ar) moisture->inert_atm heat_light->dry_storage add_inhibitor Add Appropriate Inhibitor no_inhibitor->add_inhibitor reaction_issue Polymerization During Reaction wet_reagents Wet Solvents/Reagents reaction_issue->wet_reagents dirty_glassware Contaminated Glassware reaction_issue->dirty_glassware high_temp High Reaction Temperature reaction_issue->high_temp dry_reagents Use Anhydrous Reagents wet_reagents->dry_reagents clean_glassware Oven-Dry Glassware dirty_glassware->clean_glassware temp_control Precise Temperature Control high_temp->temp_control

Caption: Troubleshooting workflow for premature MAI polymerization.

Experimental Protocols

Protocol: Addition of a Polymerization Inhibitor (BHT Example) to a Reaction Mixture

This protocol describes the procedure for adding BHT as a free-radical inhibitor to a reaction involving this compound to prevent premature polymerization of the methacrylate group, particularly in reactions conducted at elevated temperatures.

Materials:

  • This compound (MAI)

  • 2,6-Di-tert-butyl-p-cresol (BHT)

  • Anhydrous solvent (e.g., toluene, THF) compatible with the reaction

  • Oven-dried glassware (reaction flask, graduated cylinder, etc.)

  • Magnetic stirrer and stir bar

  • Inert gas supply (dry nitrogen or argon) with a manifold

  • Syringes and needles

Procedure:

  • Prepare the Reaction Setup:

    • Assemble the oven-dried glassware for your reaction.

    • Purge the entire setup with a slow stream of inert gas for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

  • Prepare the BHT Stock Solution:

    • In a separate, dry, and inert gas-purged flask, prepare a stock solution of BHT in your chosen anhydrous solvent. A typical concentration is 1 mg/mL. Ensure the BHT is fully dissolved.

  • Add Solvent and Reagents (excluding MAI):

    • To the main reaction flask, add the anhydrous solvent and any other reactants (except MAI) via syringe.

    • Begin stirring the mixture.

  • Add the BHT Inhibitor:

    • Calculate the volume of the BHT stock solution required to achieve the desired final concentration in your total reaction volume (e.g., for a 200 ppm concentration in a 50 mL reaction, you would need 10 mg of BHT, or 10 mL of a 1 mg/mL stock solution).

    • Using a dry syringe, withdraw the calculated volume of the BHT stock solution and add it to the reaction mixture.

  • Add the this compound:

    • Using a separate, dry syringe, carefully withdraw the required amount of this compound.

    • Slowly add the MAI dropwise to the stirred reaction mixture containing the inhibitor.

  • Proceed with the Reaction:

    • Once the addition is complete, proceed with your experimental protocol (e.g., heating to the desired temperature). The presence of BHT will help to scavenge any free radicals that may form, thus inhibiting the premature polymerization of the methacrylate group.

  • Monitoring the Reaction:

    • Monitor the reaction for any signs of unwanted polymerization, such as a sudden increase in viscosity. Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the MAI monomer and the potential formation of oligomers.[11][12][13]

References

Technical Support Center: Purification of Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of methacryloyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this highly reactive compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My this compound is polymerizing in the distillation flask. How can I prevent this?

A1: Premature polymerization is a primary challenge in the purification of this compound due to its high reactivity. Several factors can contribute to this issue.

  • Inadequate Inhibition: Commercially available this compound contains inhibitors to prevent polymerization during storage. However, these can be removed or become ineffective during purification. It is crucial to ensure an appropriate inhibitor is present during distillation.

    • Recommended Action: Add a suitable high-temperature polymerization inhibitor to the distillation flask. Phenothiazine (B1677639) is a commonly used inhibitor for the distillation of acrylic monomers. The use of copper, in the form of wire, shavings, or foil with a clean, shiny surface, in the distillation flask can also help quench radicals that initiate polymerization.[1]

  • Excessive Heat: High temperatures can promote thermal polymerization.

    • Recommended Action: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the this compound.[2] This minimizes thermal stress on the compound.

  • Presence of Contaminants: Impurities from the synthesis process can sometimes act as polymerization initiators.

    • Recommended Action: Ensure that the crude this compound is as clean as possible before attempting distillation.

Q2: The purity of my distilled this compound is lower than expected. What are the possible reasons?

A2: Low purity after distillation can result from several factors related to the distillation setup and conditions.

  • Inefficient Separation: The distillation setup may not be adequate for separating this compound from impurities with close boiling points.

    • Recommended Action: Employ fractional distillation, which provides multiple theoretical plates for better separation.[3] Using a packed column can enhance the separation efficiency.

  • Co-distillation of Impurities: Some impurities may have boiling points very close to that of this compound, leading to their co-distillation.

    • Recommended Action: Optimize the distillation parameters, such as pressure and temperature, to maximize the boiling point difference between the product and impurities. A careful analysis of potential impurities from the synthesis route can help in designing the purification strategy.

  • Thermal Decomposition: Although vacuum distillation reduces the boiling point, prolonged exposure to heat can still lead to some degradation, creating new impurities.

    • Recommended Action: Use a distillation apparatus that ensures short residence time at high temperatures, such as a wiped-film evaporator.[3]

Q3: I am having trouble removing the polymerization inhibitor before my reaction. What is the best method?

A3: Removing the storage inhibitor is often necessary before using this compound in a polymerization reaction, as the inhibitor will interfere with the desired reaction.

  • Caustic Washing: For phenolic inhibitors like hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ), washing with an aqueous basic solution (e.g., dilute sodium hydroxide) can be effective. However, this method is generally not recommended for isocyanates due to their high reactivity with water.

  • Column Chromatography: Passing the monomer through a column of a suitable adsorbent is a common and effective method for inhibitor removal at the lab scale.

    • Recommended Action: Use a column packed with basic activated alumina (B75360) to adsorb the phenolic inhibitor. This method avoids the use of water and is generally efficient.

  • Distillation: As discussed, vacuum distillation is a primary purification method and will also separate the monomer from non-volatile inhibitors.[2] If the inhibitor is volatile, fractional distillation is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of this compound is distillation under reduced pressure (vacuum distillation) .[2] This technique is essential to lower the boiling point of the compound, thereby minimizing the risk of thermally induced polymerization. For higher purity, fractional vacuum distillation is recommended to effectively separate it from impurities with similar boiling points.[3]

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in this compound often originate from the synthesis process. Common synthetic routes, such as the reaction of methacryloyl chloride with a cyanate (B1221674) salt, can lead to impurities like unreacted starting materials, byproducts from side reactions (e.g., carbamates from reaction with residual water), and oligomers formed by premature polymerization.[4]

Q3: How can I analyze the purity of my purified this compound?

A3: The purity of this compound can be assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. It can be used to determine the percentage of this compound and identify any volatile impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for purity analysis. Isocyanates are highly reactive and are often derivatized before analysis to form more stable compounds that can be easily detected.[7] However, direct analysis of the monomer is also possible with appropriate column and mobile phase selection.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic isocyanate (-N=C=O) peak (around 2270 cm⁻¹) and the methacryloyl group. While not quantitative for purity on its own, it is a quick method to confirm the functional groups in the purified product.

Q4: What precautions should I take when handling and storing purified this compound?

A4: this compound is a hazardous chemical and requires careful handling.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Purified this compound is highly susceptible to polymerization. It should be stored in a tightly sealed container in a cool, dark, and dry place. It is advisable to add a polymerization inhibitor if the purified material is to be stored for an extended period. The container should be flushed with a dry, inert gas like nitrogen or argon to prevent moisture contamination.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the reviewed literature, a comparative table with precise values for different methods cannot be provided. However, based on information for similar compounds and general principles, the following table summarizes the expected outcomes.

Purification TechniqueExpected PurityExpected YieldKey AdvantagesCommon Challenges
Simple Vacuum Distillation Moderate to HighModerateReduces risk of thermal polymerization.Ineffective for impurities with close boiling points.
Fractional Vacuum Distillation HighModerate to HighExcellent separation of close-boiling impurities.Requires more specialized equipment; potential for polymerization in the column.
Column Chromatography HighHigh (for small scale)Effective for removing non-volatile impurities and inhibitors at lab scale.Not easily scalable for large quantities; solvent usage.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify this compound by separating it from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., phenothiazine or copper turnings)

  • Standard fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Inhibitor: Add a small amount of polymerization inhibitor to the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will depend on the vacuum level.

  • Storage: Immediately store the purified product in a cool, dark, and dry place, preferably with an added inhibitor if not for immediate use.

Protocol 2: Purity Analysis by GC-MS

Objective: To determine the purity of the purified this compound.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Typical GC Conditions (starting point, optimization required):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Detector (MS): Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 35-300).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Injection: Inject a small volume of the sample into the GC.

  • Analysis: Acquire the chromatogram and mass spectra.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage crude_mai Crude Methacryloyl Isocyanate add_inhibitor Add Polymerization Inhibitor crude_mai->add_inhibitor 1. distillation Fractional Vacuum Distillation add_inhibitor->distillation 2. gc_ms Purity Analysis (GC-MS/HPLC) distillation->gc_ms 3. storage Store Purified Product (Cool, Dark, Dry, Inhibited) gc_ms->storage 4.

Caption: A typical experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methacryloyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical storage and handling conditions for this compound?

A1: this compound is highly reactive and sensitive to moisture. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1] Sources of ignition should be strictly avoided as it is a flammable liquid.[2] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this reagent. All work should be conducted in a fume hood.

Q2: My reaction with this compound is sluggish or not proceeding. What are the likely causes?

A2: Several factors can lead to low or no conversion. Firstly, check for the presence of polymerization inhibitors in your this compound. Commercial sources often contain inhibitors like butylated hydroxytoluene (BHT) to improve shelf life.[3] These may need to be removed by distillation or passing through an inhibitor removal column.[4][5][6] Secondly, ensure your reactants and solvent are anhydrous, as water readily reacts with the isocyanate group, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide.[1][7][8] Finally, consider the catalyst choice and concentration, as many reactions require a catalyst to proceed at a reasonable rate.

Q3: I am observing the formation of solid precipitates in my reaction mixture. What could be the cause?

A3: The formation of solids can be due to several reasons. If the precipitate is insoluble in common organic solvents, it is likely a polyurea, formed from the reaction of the isocyanate with water, followed by the reaction of the resulting amine with another isocyanate molecule. Uncontrolled polymerization of the methacrylate (B99206) group can also lead to insoluble polymer formation. Ensure all your glassware is scrupulously dry and that you are using anhydrous solvents.

Q4: How can I monitor the progress of my reaction with this compound?

A4: Fourier-transform infrared (FTIR) spectroscopy is a highly effective method for real-time reaction monitoring. The isocyanate group (-NCO) has a strong, sharp, and characteristic absorption peak around 2270 cm⁻¹.[7][9][10][11] By tracking the disappearance of this peak, you can quantitatively assess the consumption of the isocyanate and determine the reaction endpoint.[7][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.

Symptom Possible Cause(s) Recommended Action(s)
Low or No Conversion 1. Presence of polymerization inhibitor in this compound.2. Moisture contamination of reactants or solvent.3. Inactive or insufficient catalyst.4. Low reaction temperature.1. Purify the this compound by vacuum distillation or by passing it through an inhibitor removal column.[4][5][6]2. Use freshly dried solvents and ensure reactants are anhydrous. Conduct the reaction under an inert atmosphere.3. Select an appropriate catalyst (see Catalyst Selection Table below) and optimize its concentration. Ensure the catalyst is not deactivated.4. Gradually increase the reaction temperature, monitoring for any side reactions.
Formation of Insoluble Precipitate (Likely Polyurea) 1. Presence of water in the reaction mixture.1. Rigorously dry all glassware, solvents, and reactants before use. Employing a moisture scavenger may also be beneficial.
Uncontrolled Polymerization (Gelling) 1. High reaction temperature.2. Absence of a radical inhibitor (if the reaction is not intended to be a polymerization).3. Exposure to UV light.1. Maintain a controlled and moderate reaction temperature.2. Add a small amount of a radical inhibitor, such as hydroquinone (B1673460) or BHT, if the methacrylate group should not react.3. Protect the reaction from light.
Product is a Mixture of Urethane (B1682113) and Urea (B33335) 1. Partial hydrolysis of the isocyanate due to trace amounts of water.1. While complete exclusion of water is ideal, purification of the final product using column chromatography can separate the desired urethane from the urea byproduct.
Low Yield After Purification 1. Loss of product during purification steps.2. Side reactions consuming the starting material.1. Optimize purification techniques, for instance, by choosing a more suitable solvent system for chromatography.2. Re-evaluate the reaction conditions (temperature, catalyst, reaction time) to minimize side product formation.

Data Presentation

Catalyst Selection for Isocyanate Reactions

The choice of catalyst is critical for controlling the reaction rate and selectivity. The following table summarizes common catalysts used for isocyanate reactions.

Catalyst Type Examples Typical Concentration Relative Activity Notes
Tertiary Amines Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO)0.1 - 5 mol%Moderate to HighCatalyze both the isocyanate-alcohol and isocyanate-water reactions.[12] Volatility can be an issue.
Organotin Compounds Dibutyltin (B87310) dilaurate (DBTDL)0.001 - 0.1 wt%Very HighHighly effective for the isocyanate-alcohol reaction.[13] However, they are toxic and may not be selective against the water reaction.[14]
Zirconium Complexes Zirconium chelates0.01 - 0.5 wt%HighOffer high reaction rates and can be more selective for the isocyanate-polyol reaction over the isocyanate-water reaction.[13][14]
Bismuth Compounds Bismuth octoate0.1 - 1 wt%ModerateLess toxic alternatives to organotin catalysts.

Experimental Protocols

General Protocol for the Synthesis of a Urethane from this compound and an Alcohol

This protocol provides a general procedure for the reaction of this compound with a primary or secondary alcohol in the presence of a catalyst.

Materials:

  • This compound (purified if necessary)

  • Anhydrous alcohol

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, toluene)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Reagent Addition:

    • Dissolve the anhydrous alcohol in the anhydrous solvent in the reaction flask.

    • Add the catalyst to the alcohol solution.

    • Fill the dropping funnel with a solution of this compound in the anhydrous solvent.

  • Reaction:

    • Cool the reaction flask to 0 °C in an ice bath.

    • Add the this compound solution dropwise to the stirred alcohol solution over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the isocyanate peak at ~2270 cm⁻¹.

  • Work-up:

    • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Mandatory Visualizations

Experimental Workflow for Urethane Synthesis

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) setup Reaction Setup (Flask, Stirrer, Dropping Funnel) prep->setup reagents Reagent Addition (Alcohol, Solvent, Catalyst) setup->reagents addition Dropwise Addition of This compound (0 °C) reagents->addition reaction Reaction at Room Temperature (2-24h) addition->reaction monitoring Monitor Progress (FTIR Spectroscopy) reaction->monitoring workup Work-up (Quench, Concentrate) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis of urethanes.

Troubleshooting Decision Tree for Low Conversion

troubleshooting_workflow start Low or No Conversion check_inhibitor Is Inhibitor Present? start->check_inhibitor remove_inhibitor Remove Inhibitor (Distillation/Column) check_inhibitor->remove_inhibitor Yes check_moisture Are Reagents/Solvent Dry? check_inhibitor->check_moisture No remove_inhibitor->check_moisture dry_reagents Dry Reagents/Solvent Use Inert Atmosphere check_moisture->dry_reagents No check_catalyst Is Catalyst Active & Sufficient? check_moisture->check_catalyst Yes dry_reagents->check_catalyst optimize_catalyst Increase Concentration or Change Catalyst check_catalyst->optimize_catalyst No check_temp Is Reaction Temperature Too Low? check_catalyst->check_temp Yes optimize_catalyst->check_temp increase_temp Increase Temperature check_temp->increase_temp Yes success Reaction Should Proceed check_temp->success No increase_temp->success

Caption: A decision tree for troubleshooting low conversion rates.

References

Common side reactions and byproducts with Methacryloyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with methacryloyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is cloudy and a precipitate is forming. What is the likely cause?

A1: This is likely due to the formation of insoluble urea (B33335) byproducts. This compound is highly reactive towards water. Any moisture present in your reactants or solvent will react with the isocyanate to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[1][2] This amine can then react with another this compound molecule to form a disubstituted urea, which often has poor solubility in common organic solvents, leading to cloudiness and precipitation.

Q2: The viscosity of my prepolymer solution has increased significantly more than expected, or has even gelled. What is happening?

A2: A sharp increase in viscosity or gelation often points to the formation of allophanate (B1242929) or biuret (B89757) linkages. These act as cross-links in your polymer chains, leading to a higher molecular weight and viscosity.[1][2] Allophanate formation occurs when excess this compound reacts with the urethane (B1682113) bonds you've formed. Similarly, biuret formation happens when the isocyanate reacts with urea groups (which may be present from moisture contamination). These side reactions are more prevalent at higher temperatures and with a stoichiometric excess of isocyanate.[2]

Q3: My reaction is very slow or isn't starting at all. What should I check?

A3: Several factors can lead to a sluggish or stalled reaction:

  • Inhibitors: Commercial this compound may contain inhibitors to prevent premature polymerization of the methacrylate (B99206) group during storage.[1] Consult the technical data sheet from your supplier for information on the type of inhibitor and recommended removal procedures.

  • Insufficient Catalyst: Many reactions with isocyanates require a catalyst to proceed at a practical rate.[1] The catalyst you are using might be inactive or inappropriate for your specific system.

  • Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low can significantly slow down the desired urethane formation.

Q4: I'm observing bubble formation in my reaction, and the final product has a porous appearance. What is the cause?

A4: Bubble formation is a strong indicator of the reaction of this compound with water. As mentioned in Q1, this reaction produces carbon dioxide gas.[1] If this gas is generated within a viscous or polymerizing mixture, it can become trapped, leading to a foamy or porous product.

Troubleshooting Guides

Low Conversion Rates
SymptomPossible CauseRecommended Action
Reaction is sluggish or does not initiate.Presence of inhibitors in this compound.Consult the supplier's technical data sheet for inhibitor removal procedures, such as passing through a column of activated alumina.[1]
Inactive or insufficient catalyst.Ensure your catalyst is fresh and active. Optimize the catalyst concentration. Consider a different catalyst, such as a tertiary amine (e.g., DABCO) or an organometallic compound (e.g., dibutyltin (B87310) dilaurate), depending on your desired reaction.[1]
Reaction stalls before completion.Moisture contamination consuming the isocyanate.Ensure all reactants and solvents are anhydrous. Dry solvents using molecular sieves or distillation. Purge the reaction vessel with an inert gas like nitrogen or argon.[1][2]
Poor stoichiometry.Accurately determine the concentration of your reactants and ensure the correct molar ratios are used.
Formation of Byproducts
SymptomPossible CauseRecommended Action
Cloudy reaction mixture or precipitate formation.Reaction with water leading to urea formation.Implement strict anhydrous conditions. Use high-purity, dry solvents and purge the reaction with an inert gas.[1][2]
Higher than expected molecular weight or gelation.Allophanate or biuret formation.Maintain a strict 1:1 stoichiometry of isocyanate to hydroxyl groups. If a slight excess of isocyanate is necessary, consider adding it portion-wise. Keep the reaction temperature as low as feasible (often below 80°C) to minimize these side reactions.[2]
Unwanted polymerization of the methacrylate group.Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture, especially if elevated temperatures are required.[3]
Trimerization to form isocyanurates.Avoid catalysts known to promote trimerization, such as certain tertiary amines and metal carboxylates, especially at high isocyanate concentrations.[4][5] If trimerization is a persistent issue, consider using a different diisocyanate, like IPDI, which has a lower tendency to trimerize.[6]

Side Reactions and Byproducts Summary

Side ReactionReactantsByproductConditions Favoring Formation
Reaction with Water This compound + WaterAmine + CO2 -> UreaPresence of moisture.[1]
Allophanate Formation This compound + UrethaneAllophanateExcess isocyanate, high temperatures.
Biuret Formation This compound + UreaBiuretPresence of urea (from water contamination), excess isocyanate.[2]
Trimerization 3 x this compoundIsocyanurateCertain catalysts (e.g., potassium acetate, DABCO), high isocyanate concentration.[4][5]
Radical Polymerization This compoundPolymethacrylateHigh temperatures, presence of radical initiators, absence of inhibitors.[3]

Experimental Protocols

Protocol 1: Synthesis of a Urethane Methacrylate

This protocol is a general guideline for the synthesis of a urethane methacrylate resin.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Polyol (e.g., dipropylene glycol)

  • Secondary hydroxyl functional methacrylate (e.g., 2-hydroxypropyl methacrylate - HPMA)

  • Catalyst (e.g., zirconium alkoxide or dibutyltin dilaurate)

  • Radical inhibitor (e.g., hydroquinone)

  • Anhydrous solvent (if required)

Procedure:

  • To a clean, dry reaction flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), charge the diisocyanate and the catalyst.[7]

  • Slowly add the polyol to the reaction mixture while maintaining the temperature below 55°C.

  • After the polyol addition is complete, stir the mixture for an additional 15 minutes.

  • Slowly add the 2-hydroxypropyl methacrylate, ensuring the reaction temperature does not exceed 90°C.[7]

  • Once the HPMA addition is complete, maintain the reaction mixture at 90°C for one hour to ensure complete reaction.[7]

  • Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using in-situ FTIR spectroscopy to determine reaction completion.[8][9]

Protocol 2: Monitoring Reaction Progress with FTIR Spectroscopy

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.

Procedure:

  • Insert the ATR probe directly into the reaction vessel.

  • Record a background spectrum of the initial reaction mixture before the addition of all components.

  • Once the reaction is initiated, collect spectra at regular intervals (e.g., every 60 seconds).

  • Monitor the intensity of the characteristic isocyanate peak at approximately 2250-2285 cm⁻¹.[8] A decrease in the peak's intensity indicates the consumption of the isocyanate.

  • The reaction is considered complete when this peak is no longer detectable.

Protocol 3: Analysis of Byproducts by HPLC

Objective: To separate and identify unreacted this compound and its non-polymeric byproducts.

Procedure:

  • Derivatization: Quench a small aliquot of the reaction mixture by adding a derivatizing agent such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or tryptamine.[10][11] This will convert the reactive isocyanate groups into stable urea derivatives that can be analyzed by HPLC.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH 6.2) is often effective.[10] A typical gradient might start with a higher aqueous concentration and ramp up the acetonitrile concentration to elute more non-polar compounds.

    • Detection: Use a UV detector to monitor the eluting compounds. An electrochemical detector can also be used in series for enhanced selectivity.[11]

  • Quantification: Prepare calibration standards of the derivatized this compound and any suspected byproducts to quantify their concentrations in the reaction mixture.

Visual Guides

Side_Reactions MI Methacryloyl Isocyanate Urethane Urethane MI->Urethane + Alcohol (ROH) Amine Primary Amine + CO2 MI->Amine + Water (H2O) H2O Water ROH Alcohol Allophanate Allophanate (Cross-linking) Urethane->Allophanate + Methacryloyl Isocyanate Urea Urea Amine->Urea + Methacryloyl Isocyanate Biuret Biuret (Cross-linking) Urea->Biuret + Methacryloyl Isocyanate Troubleshooting_Workflow start Problem with Isocyanate Reaction low_conversion Low Conversion? start->low_conversion byproducts Byproduct Formation? start->byproducts low_conversion->byproducts No check_reagents Check Reagents: - Inhibitors? - Moisture? low_conversion->check_reagents Yes check_conditions Check Conditions: - Catalyst active? - Temperature? low_conversion->check_conditions Yes check_moisture Strict Anhydrous Conditions? byproducts->check_moisture Yes (Urea) check_stoichiometry Check Stoichiometry & Temperature byproducts->check_stoichiometry Yes (Allophanate/ Biuret) solution1 Purify/Dry Reagents check_reagents->solution1 solution2 Optimize Catalyst/ Temperature check_conditions->solution2 solution3 Purge with Inert Gas, Use Dry Solvents check_moisture->solution3 solution4 Adjust Ratios, Lower Temperature check_stoichiometry->solution4

References

Technical Support Center: Methacryloyl Isocyanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methacryloyl isocyanate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthesis routes for this compound include:

  • Reaction of Methacrylamide (B166291) with Oxalyl Chloride: This method involves the formation of a hydrochloride salt of methacrylamide, which is then treated with oxalyl chloride.[1]

  • Reaction of Methacryloyl Chloride with Sodium Cyanate (B1221674): This is a significant industrial pathway where methacryloyl chloride reacts with sodium cyanate, often in the presence of a catalyst like triethylamine (B128534).[1]

  • Phosgene-Free Route using Dimethyl Carbonate (DMC): In this greener approach, methacrylamide reacts with DMC, followed by thermal decomposition of the resulting carbamate (B1207046) to yield this compound.[1][2]

Q2: What are the most common side reactions that lower the yield of this compound synthesis?

A2: Common side reactions that can significantly reduce the yield include:

  • Polymerization: The methacryloyl group is susceptible to polymerization, especially at elevated temperatures.[1]

  • Trimerization of the Isocyanate: Isocyanate groups can trimerize to form isocyanurates, which are stable cyclic trimers.

  • Hydrolysis: Isocyanates are sensitive to moisture and can hydrolyze to form methacrylamide, which can be a source of impurities.

  • Formation of β-halopropionyl isocyanate: This impurity can form under certain conditions, particularly in the reaction involving oxalyl chloride.

Q3: How can I minimize polymerization during the synthesis and purification of this compound?

A3: To minimize polymerization, consider the following:

  • Use of Inhibitors: Commercial starting materials may contain inhibitors. Adding a suitable polymerization inhibitor, such as hydroquinone (B1673460) or phenothiazine, to the reaction mixture and during purification is crucial.

  • Temperature Control: Avoid excessive temperatures during the reaction and distillation. Polymerization is more likely to occur at temperatures above 60°C.[1]

  • Oxygen Control: The presence of a controlled amount of oxygen can inhibit certain types of polymerization.

Q4: What are the recommended purification methods for this compound?

A4: The most common method for purifying this compound is vacuum distillation .[3][4][5] It is critical to perform the distillation at a reduced pressure to keep the temperature low and prevent polymerization. The distillation setup should be thoroughly dried to prevent hydrolysis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Action
Poor quality of starting materials Ensure that methacrylamide or methacryloyl chloride is pure and dry. Use freshly distilled or purchased reagents.
Inactive catalyst If using a catalyst (e.g., triethylamine), ensure it is fresh and not degraded. Consider optimizing the catalyst concentration.[6]
Incorrect reaction temperature Optimize the reaction temperature. For the reaction of methacryloyl chloride with sodium cyanate, temperatures between 0-5°C are recommended.[1] For the reaction with oxalyl chloride, a controlled temperature between 70-130°C is often necessary.[1]
Presence of moisture Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isocyanate.
Inefficient mixing Ensure vigorous and efficient stirring throughout the reaction to promote contact between reactants.

Issue 2: Product is a viscous liquid or solid (indicating polymerization)

Possible Cause Troubleshooting Action
Excessive reaction temperature Carefully control the reaction temperature and avoid localized heating. Do not exceed 60°C if possible.[1]
Insufficient polymerization inhibitor Add an appropriate amount of a suitable polymerization inhibitor (e.g., hydroquinone, phenothiazine) at the beginning of the reaction and before any heating or distillation steps.
Prolonged reaction time Monitor the reaction progress using techniques like IR spectroscopy and stop the reaction once the starting material is consumed to avoid prolonged exposure to reaction conditions that may induce polymerization.

Issue 3: Presence of Significant Impurities in the Final Product

Possible Cause Troubleshooting Action
Formation of β-halopropionyl isocyanate This is a common byproduct in the oxalyl chloride method. Careful control of reaction conditions, such as temperature and addition rate, can minimize its formation. Purification by fractional vacuum distillation is necessary to separate it from the desired product.
Formation of ureas This indicates the presence of moisture, which hydrolyzes the isocyanate to an amine, which then reacts with another isocyanate molecule. Ensure strictly anhydrous conditions.
Unreacted starting materials Ensure the stoichiometry of the reactants is correct and that the reaction is allowed to proceed to completion.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Route Starting Materials Catalyst Solvent Temperature (°C) Reported Yield (%) Reference
Reaction with Oxalyl ChlorideMethacrylamide, Oxalyl Chloride-Dichloromethane40-50~90[1]
Reaction with Sodium CyanateMethacryloyl Chloride, Sodium CyanateTriethylamine (0.5 mol%)Acetonitrile0-5>85[1]
Phosgene-Free (DMC)Methacrylamide, Dimethyl CarbonateCH₃ONa-70 (carbamate formation), 200-220 (decomposition)89-93[1]

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methacrylamide and Oxalyl Chloride

  • Formation of Methacrylamide Hydrochloride: Suspend methacrylamide in a suitable anhydrous solvent (e.g., dichloromethane). Bubble dry hydrogen chloride gas through the suspension with stirring until saturation to form the hydrochloride salt.

  • Reaction with Oxalyl Chloride: Cool the suspension of methacrylamide hydrochloride to 0-5°C. Slowly add oxalyl chloride dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a controlled temperature (e.g., 40-50°C) until the evolution of gas ceases.

  • Purification: Cool the reaction mixture and filter to remove any solids. The filtrate is then subjected to vacuum distillation to isolate the this compound.

Protocol 2: Synthesis of this compound from Methacryloyl Chloride and Sodium Cyanate

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, suspend sodium cyanate in anhydrous acetonitrile.

  • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.5 mol%) to the suspension.

  • Reactant Addition: Cool the mixture to 0-5°C in an ice bath. Add methacryloyl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains in the specified range.

  • Reaction and Workup: After the addition, continue stirring at 0-5°C for an additional 2-3 hours. Filter the reaction mixture to remove the sodium chloride byproduct.

  • Purification: The filtrate, containing the this compound, is then purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Oxalyl Chloride cluster_route2 Route 2: Sodium Cyanate cluster_route3 Route 3: Phosgene-Free (DMC) A1 Methacrylamide C1 Methacrylamide HCl A1->C1 B1 HCl B1->C1 E1 Reaction C1->E1 D1 Oxalyl Chloride D1->E1 F1 This compound E1->F1 A2 Methacryloyl Chloride D2 Reaction A2->D2 B2 Sodium Cyanate B2->D2 C2 Triethylamine (catalyst) C2->D2 E2 This compound D2->E2 A3 Methacrylamide D3 Carbamate Formation A3->D3 B3 Dimethyl Carbonate B3->D3 C3 CH3ONa (catalyst) C3->D3 E3 Methyl Methacryloyl Carbamate D3->E3 F3 Thermal Decomposition E3->F3 G3 This compound F3->G3

Caption: Synthesis routes for this compound.

Troubleshooting_Yield Start Low Yield of this compound CheckReagents Check Purity and Dryness of Starting Materials Start->CheckReagents CheckConditions Verify Reaction Temperature and Time Start->CheckConditions CheckCatalyst Ensure Catalyst is Active and Correctly Loaded Start->CheckCatalyst CheckMoisture Confirm Anhydrous Conditions Start->CheckMoisture Polymerization Check for Polymerization (Viscous/Solid Product) Start->Polymerization Purification Optimize Purification (Vacuum Distillation) Start->Purification SolutionReagents Purify/Replace Reagents CheckReagents->SolutionReagents SolutionConditions Optimize Temperature and Time CheckConditions->SolutionConditions SolutionCatalyst Use Fresh Catalyst/Optimize Loading CheckCatalyst->SolutionCatalyst SolutionMoisture Use Dry Glassware and Inert Atmosphere CheckMoisture->SolutionMoisture SolutionPolymerization Add Inhibitor/Lower Temperature Polymerization->SolutionPolymerization SolutionPurification Ensure Low Pressure and Temperature During Distillation Purification->SolutionPurification

Caption: Troubleshooting logic for low yield in synthesis.

References

Storage and handling guidelines for Methacryloyl isocyanate to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the storage and handling of Methacryloyl isocyanate (also known as 2-isocyanatoethyl methacrylate) to ensure its stability and prevent unintended reactions. Please consult this guide for troubleshooting common issues and for detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly closed and store it in a cool, well-ventilated area under an inert atmosphere.[2][3] The product should be protected from light, heat, and moisture.[2][4]

Q2: What materials are incompatible with this compound?

A2: this compound is highly reactive and incompatible with a wide range of substances, including water, alcohols, amines, strong acids, bases, and oxidizing agents.[2][5] Contact with these materials can lead to vigorous exothermic reactions and may initiate polymerization.[5][6]

Q3: My this compound appears viscous or has solidified. What could be the cause?

A3: Increased viscosity or solidification is a strong indicator of polymerization. This can be triggered by exposure to heat, light, or contact with incompatible materials.[2] It is also possible that the stabilizer present in the product has been depleted over time.

Q4: How can I prevent premature polymerization of this compound?

A4: Strict adherence to recommended storage conditions is the primary method of prevention. Ensure the product is stored at the correct temperature, protected from light, and the container is securely sealed to prevent moisture ingress.[2][3][4] Avoid any contact with incompatible substances.[2][5] Some formulations of this compound contain a polymerization inhibitor, such as Butylated hydroxytoluene (BHT).[1][2]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is toxic and should be handled with extreme care in a well-ventilated area, preferably within a closed system.[2] Personal protective equipment, including impervious gloves, protective clothing, safety goggles, and respiratory protection, is mandatory.[2][3] Avoid all personal contact, including inhalation of vapors.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity or Solidification Unintended polymerization has occurred.Do not use the product. Dispose of it according to hazardous waste regulations. Review your storage and handling procedures to identify any deviations from the recommended guidelines.
Discoloration (e.g., yellowing) Potential degradation or contamination.While slight yellowing may not always indicate a critical issue, it is advisable to test a small sample for reactivity before use in a critical experiment. If in doubt, do not use.
Unexpectedly Rapid Reaction Contamination of the reaction vessel or reagents with incompatible substances (e.g., water, amines).Ensure all glassware is scrupulously dried before use. Use anhydrous solvents and reagents. Review all components of your reaction for potential incompatibilities.
Inconsistent Experimental Results Partial polymerization or degradation of the this compound.Use a fresh, properly stored vial of the reagent. Consider performing an analytical check on the material to confirm its purity and integrity before use.

Summary of Quantitative Data

Parameter Value Source(s)
Storage Temperature 2-8°C[1]
Boiling Point 211°C (lit.)[1]
Melting Point -45°C (lit.)[1]
Density 1.098 g/mL at 25°C (lit.)[1]
Flash Point 99°C - closed cup[1]
Inhibitor Concentration (if present) ≤0.1% BHT[1]

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

Objective: To qualitatively assess if polymerization has occurred in a sample of this compound.

Methodology:

  • Carefully observe the sample in its container. The liquid should be clear and mobile.

  • Gently tilt the container to assess the viscosity of the liquid. A noticeable increase in viscosity compared to a fresh sample is an indication of polymerization.

  • Look for the presence of any solid particles, gels, or complete solidification, which are definitive signs of polymerization.

Protocol 2: Monitoring Polymerization via Infrared (IR) Spectroscopy

Objective: To monitor the disappearance of the isocyanate group as an indicator of polymerization or other reactions.

Methodology:

  • Acquire an IR spectrum of a fresh, unpolymerized sample of this compound as a reference.

  • Identify the characteristic strong absorption band for the isocyanate group (N=C=O) at approximately 2240 cm⁻¹.[7]

  • Acquire an IR spectrum of the sample .

  • Compare the intensity of the isocyanate peak in the sample spectrum to the reference spectrum. A significant decrease in the intensity of this peak suggests that the isocyanate group has reacted, which could be due to polymerization or reaction with contaminants like water.

Protocol 3: Detection of Residual Monomer by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of unpolymerized this compound in a sample.

Methodology:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Dissolve a known amount of the sample to be tested in a suitable solvent (e.g., anhydrous toluene).

  • Analyze the prepared sample and standard solutions using a GC-MS system.

  • The GC method should be optimized to separate the this compound monomer from any polymer or degradation products.

  • Quantify the amount of monomer in the sample by comparing the peak area to the calibration curve.

Logical Relationships in this compound Stability

Factors Affecting this compound Stability A Storage & Handling Conditions B Temperature A->B influences C Light Exposure A->C influences D Moisture (Water) A->D influences E Contaminants (Acids, Bases, Alcohols, etc.) A->E influences G This compound Stability B->G heat destabilizes C->G light destabilizes D->G destabilizes E->G destabilizes F Inhibitor (e.g., BHT) F->G stabilizes H Unintended Polymerization G->H loss of stability leads to

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Addressing Moisture Sensitivity of Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of methacryloyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: this compound possesses a highly reactive isocyanate group (-NCO). This group readily reacts with nucleophiles, including water. The carbon atom in the isocyanate group is electrophilic and is attacked by the oxygen atom in water. This reaction is often rapid and exothermic.[1][2]

Q2: What are the products of the reaction between this compound and water?

A2: The initial reaction of this compound with water forms an unstable carbamic acid intermediate. This intermediate then decomposes to yield an amine and carbon dioxide (CO2) gas. The newly formed amine is also reactive and can further react with another molecule of this compound to form a urea (B33335) linkage.[1][3] This secondary reaction can lead to the formation of insoluble polyurea precipitates in your reaction mixture.

Q3: What are the visual signs of moisture contamination in my this compound reagent?

A3: Moisture contamination in a container of this compound may manifest as cloudiness, the formation of solid white precipitates (polyurea), or the development of a solid layer at the bottom or top of the liquid.[4][5] The generation of CO2 can also lead to pressure buildup in a sealed container.[6]

Q4: How should I properly store this compound to prevent moisture contamination?

A4: To ensure the stability of this compound, it should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[6] It is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration is recommended; however, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q5: Can I still use this compound that has been slightly exposed to moisture?

A5: The usability of this compound after moisture exposure depends on the extent of the contamination. If a significant amount of precipitate has formed, the concentration of the active isocyanate has likely decreased, which will affect the stoichiometry of your reaction. It is highly recommended to quantify the remaining isocyanate content using the titration protocol provided in this guide before use. For critical applications, it is always best to use a fresh, unopened bottle of the reagent.

Troubleshooting Guide

Unexpected results in experiments involving this compound can often be traced back to its reaction with ambient moisture. This guide provides a systematic approach to identifying and resolving common issues.

Problem Probable Cause (Moisture-Related) Recommended Solution
Low or no yield of the desired product (e.g., urethane) Loss of active isocyanate: The this compound has reacted with water, reducing its effective concentration and leading to incorrect stoichiometry in your reaction.1. Quantify Isocyanate Content: Before starting your experiment, determine the exact concentration of active isocyanate using the titration protocol outlined in the "Experimental Protocols" section. Adjust the amount of reagent used based on this quantification. 2. Use Fresh Reagent: If significant degradation is suspected, use a new, unopened bottle of this compound.
Formation of insoluble white precipitate in the reaction mixture Polyurea formation: The amine generated from the hydrolysis of this compound has reacted with another molecule of the isocyanate to form insoluble polyurea.[1][3]1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Filter Precipitate: If a small amount of precipitate forms, it may be possible to remove it by filtration before proceeding with your reaction or work-up. However, this does not solve the issue of incorrect stoichiometry.
Bubbling or foaming in the reaction vessel Carbon dioxide evolution: The decomposition of the carbamic acid intermediate, formed from the reaction of the isocyanate with water, releases CO2 gas.[4][5]1. Strict Inert Atmosphere: Ensure your reaction setup is completely sealed and purged with a dry, inert gas to prevent the ingress of atmospheric moisture. 2. Degas Solvents: Degas all solvents prior to use to remove dissolved water and air.
Inconsistent or non-reproducible experimental results Variable moisture contamination: The extent of moisture contamination is varying between experiments, leading to different effective concentrations of this compound each time.1. Standardize Handling Procedures: Implement a strict and consistent protocol for handling and dispensing this compound under an inert atmosphere for all experiments. 2. Regularly Test Reagent: Periodically check the isocyanate content of your stock bottle, especially if it has been opened multiple times.
FTIR spectrum shows a weak or absent isocyanate peak (~2270 cm⁻¹) Degradation of the isocyanate group: The -NCO group has been consumed by reaction with water.1. Confirm with a Fresh Sample: Run an FTIR spectrum of a fresh, unopened sample of this compound to confirm the expected peak position and intensity. 2. Discard Contaminated Reagent: If the isocyanate peak is significantly diminished or absent, the reagent is no longer viable and should be disposed of according to your institution's safety guidelines.
Quantitative Data on Moisture Sensitivity

The stability of isocyanates in the presence of moisture is a critical factor. The following table summarizes stability data for 2-isocyanatoethyl methacrylate (B99206), a closely related compound to this compound, in moist air. This data can serve as a general guideline for understanding the rate of degradation.

Relative HumidityStability Duration
5%Up to 5.2 hours[7]
50%Up to 2.6 hours[7]

Experimental Protocols

Protocol 1: Testing for Isocyanate Group Integrity via Titration

This method determines the percentage of active isocyanate (-NCO) groups in a sample of this compound by reacting it with an excess of di-n-butylamine and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.

Materials:

  • This compound sample

  • Di-n-butylamine solution (2 M in dry toluene)

  • Standardized hydrochloric acid (1 M in isopropanol)

  • Dry toluene

  • Isopropanol (B130326)

  • Bromophenol blue indicator solution

  • Erlenmeyer flasks with stoppers (250 mL)

  • Burette (50 mL)

  • Pipettes

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-3 g of the this compound sample into a dry 250 mL Erlenmeyer flask. Record the exact weight.

  • Reaction with Amine: Using a pipette, add 20 mL of the 2 M di-n-butylamine solution to the flask. Stopper the flask, swirl to mix, and let it stand for 15 minutes with occasional swirling to ensure the complete reaction of the isocyanate.

  • Titration Setup: Add 100 mL of isopropanol to the flask and a few drops of the bromophenol blue indicator.

  • Titration: Titrate the solution with the standardized 1 M hydrochloric acid until the color changes from blue to yellow, indicating the endpoint. Record the volume of HCl used.

  • Blank Titration: Perform a blank titration by following steps 2-4 without adding the this compound sample. Record the volume of HCl used for the blank.

Calculation:

The percentage of isocyanate groups (%NCO) is calculated using the following formula:

%NCO = [((V_b - V_s) × M_HCl × 42.02) / w] × 100

Where:

  • V_b = volume of HCl used for the blank titration (in L)

  • V_s = volume of HCl used for the sample titration (in L)

  • M_HCl = Molarity of the HCl solution (in mol/L)

  • 42.02 = molecular weight of the NCO group (in g/mol )

  • w = weight of the this compound sample (in g)

Protocol 2: Inert Atmosphere Handling of this compound

This protocol describes the best practices for handling this compound in a laboratory setting to prevent moisture contamination.

Materials:

  • Schlenk line or glove box with a dry nitrogen or argon supply

  • Dry, oven-baked glassware

  • Septa

  • Syringes and needles (oven-dried and cooled in a desiccator)

  • Cannulas

Procedure:

  • Glassware Preparation: Ensure all glassware (flasks, syringes, needles, etc.) is thoroughly dried in an oven at >120 °C for at least 4 hours and then cooled in a desiccator over a strong desiccant (e.g., P₂O₅ or molecular sieves).

  • Inert Atmosphere Setup: Assemble the reaction glassware on a Schlenk line. Evacuate the glassware and backfill with dry nitrogen or argon. Repeat this cycle at least three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • Allow the this compound bottle to warm to room temperature before opening.

    • Puncture the septum on the bottle with a needle connected to the inert gas supply to maintain positive pressure.

    • Use a dry syringe to withdraw the desired amount of the reagent.

    • Quickly transfer the reagent to the reaction flask through a septum.

  • Storage of Partially Used Bottles:

    • Before removing the inert gas needle, ensure the bottle is sealed tightly.

    • Wrap the cap and septum with Parafilm® for an extra seal.

    • Store the bottle in a desiccator, preferably inside a secondary container.

Visualizations

Reaction_Pathway MAI This compound (R-N=C=O) CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) MAI->CarbamicAcid + H₂O Urea Urea Derivative (R-NH-CO-NH-R) MAI->Urea H2O Water (H₂O) H2O->CarbamicAcid Amine Amine (R-NH₂) CarbamicAcid->Amine Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Amine->Urea + this compound

Caption: Reaction of this compound with Water.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckMoisture Suspicion of Moisture Contamination? Start->CheckMoisture VisualInspection Visually Inspect Reagent (Cloudiness, Precipitate) CheckMoisture->VisualInspection Yes ImplementInert Review and Improve Inert Atmosphere Technique CheckMoisture->ImplementInert No, but good practice FTIR_Analysis FTIR Analysis (Check -NCO peak at ~2270 cm⁻¹) VisualInspection->FTIR_Analysis Titration Quantify -NCO Content (Titration Protocol) FTIR_Analysis->Titration Proceed Proceed with Caution (Adjust Stoichiometry) Titration->Proceed NCO content acceptable Discard Discard Reagent and Use Fresh Stock Titration->Discard NCO content too low Proceed->ImplementInert

References

Technical Support Center: Catalyst Selection for Efficient Methacryloyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving methacryloyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound reactions with alcohols or other nucleophiles?

A1: The most common catalysts fall into three main categories: organotin compounds, tertiary amines, and metal chelates. Dibutyltin dilaurate (DBTDL) is a widely used organotin catalyst known for its high activity in promoting the isocyanate-hydroxyl reaction.[1][2] Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA), are also effective, particularly in polyurethane foam production where they can also catalyze the isocyanate-water reaction.[3][4] More recently, zirconium chelates have emerged as highly selective catalysts that preferentially promote the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction.[5][6][7][8]

Q2: How do I choose the best catalyst for my specific application?

A2: Catalyst selection depends on several factors, including the desired reaction rate, selectivity, and the presence of moisture.

  • For high reaction rates: Organotin compounds like DBTDL are very effective.[9]

  • To minimize side reactions with water: Zirconium chelates are an excellent choice due to their high selectivity for the isocyanate-hydroxyl reaction, which reduces gassing and the formation of urea (B33335) byproducts.[5][6][7]

  • For polyurethane foam synthesis: A combination of a tertiary amine (to catalyze the blowing reaction with water) and an organometallic catalyst (for the gelling reaction with polyol) is often used.[3]

Q3: What are the typical catalyst concentrations?

A3: Catalyst concentration is typically low, ranging from 0.001% to 0.5% by weight of the total reaction mixture.[10] For organotin catalysts like DBTDL, a common starting concentration is 0.02-0.03% of the catalyst as supplied, based on the total resin solids.[11] It is crucial to optimize the catalyst concentration for each specific system, as excessive amounts can lead to side reactions, while insufficient amounts will result in slow or incomplete reactions.

Q4: How can I prevent premature polymerization of the methacrylate (B99206) group in this compound?

A4: The methacrylate group is susceptible to free-radical polymerization, especially at elevated temperatures or upon exposure to UV light.[12] To prevent this:

  • Storage: Store this compound in a cool, dark place, preferably refrigerated (< 5°C).[12]

  • Inhibitors: Ensure the monomer is adequately inhibited. The most common inhibitor for methacrylates is the monomethyl ether of hydroquinone (B1673460) (MEHQ), typically at concentrations of 10 to 300 ppm.[13]

  • Oxygen Requirement: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[13] Therefore, do not store the monomer under a completely inert atmosphere for extended periods if you are relying on this type of inhibitor.

  • Reaction Conditions: Keep reaction temperatures as low as feasible while maintaining a reasonable reaction rate.

Q5: Can I monitor the progress of my reaction?

A5: Yes, Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the reaction. The disappearance of the characteristic isocyanate (-NCO) peak at approximately 2270 cm⁻¹ indicates the consumption of the isocyanate.[14] Concurrently, the appearance and growth of the urethane (B1682113) carbonyl (C=O) peak around 1700-1730 cm⁻¹ can be observed.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Slow or Incomplete Reaction 1. Insufficient or Inactive Catalyst: The catalyst may be old, deactivated, or used at too low a concentration. 2. Low Reaction Temperature: Isocyanate reactions are temperature-dependent. 3. Presence of Inhibitors: The monomer may contain a high concentration of inhibitor for storage stability.1. Use a fresh, active catalyst. Incrementally increase the catalyst concentration. Consider switching to a more active catalyst (e.g., DBTDL). 2. Increase the reaction temperature in 5-10°C increments, while monitoring for side reactions. 3. Consider removing the inhibitor if it is significantly hindering the reaction, but be mindful of the increased risk of premature polymerization.
Formation of Bubbles (Gassing) or Insoluble Precipitates (Urea) 1. Moisture Contamination: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. The amine then reacts with another isocyanate to form insoluble urea.[5] 2. Non-selective Catalyst: Some catalysts, like certain tertiary amines, can promote the isocyanate-water reaction.1. Use anhydrous solvents and thoroughly dry all glassware and reactants before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a catalyst with high selectivity for the isocyanate-hydroxyl reaction, such as a zirconium chelate.[5][7]
Product is a Gel or Insoluble Solid 1. Premature Vinyl Polymerization: The methacrylate group of this compound has polymerized. This can be triggered by high temperatures, UV light, or radical initiators.[12] 2. Trimerization of Isocyanate: In the presence of certain catalysts and at elevated temperatures, isocyanates can form highly stable isocyanurate rings, leading to cross-linking.1. Carefully control the reaction temperature. Ensure the reaction is shielded from UV light. Check for and eliminate any sources of radical initiation. Ensure an appropriate inhibitor is present. 2. Select a catalyst that favors urethane formation over trimerization. Control the reaction temperature carefully.
Product has a Higher than Expected Viscosity 1. Side Reactions: Allophanate or biuret (B89757) formation can occur if there is an excess of isocyanate, leading to branching and increased viscosity. 2. Partial Vinyl Polymerization: A low level of polymerization of the methacrylate groups may have occurred.1. Maintain a strict 1:1 stoichiometry of isocyanate to hydroxyl groups. If a slight excess of isocyanate is necessary, consider adding it portion-wise. 2. Review reaction conditions to minimize factors that could initiate vinyl polymerization (temperature, light).

Catalyst Performance Summary

Catalyst Type Key Advantages Potential Disadvantages Typical Applications
Organotin Compounds (e.g., DBTDL) - High catalytic activity[9] - Good solubility in common formulations[1]- Not highly selective; catalyzes reaction with water[6] - Environmental and toxicity concernsGeneral purpose catalysis of urethane formation where high reaction rates are desired.
Tertiary Amines (e.g., DABCO, TEA) - Effective catalysts, especially for the isocyanate-water reaction[3]- Can promote side reactions - Basicity can influence reaction pathways[3]Polyurethane foam production (as a blowing catalyst) and other urethane syntheses.
Zirconium Chelates - High selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction[5][6][7] - Can provide longer pot life and reduced gassing[5][7]- May require specific formulation considerationsWaterborne polyurethane systems and applications requiring high selectivity and minimal side reactions with water.

Experimental Protocols

General Protocol for the Catalyzed Reaction of this compound with a Primary Alcohol

Materials:

  • This compound

  • Primary alcohol (e.g., 2-hydroxyethyl methacrylate)

  • Anhydrous solvent (e.g., toluene, THF)

  • Catalyst (e.g., DBTDL, zirconium chelate)

  • Inhibitor (if not already present in the monomers)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary alcohol in the anhydrous solvent.

  • Catalyst Addition: Add the desired amount of catalyst to the alcohol solution and stir to ensure homogeneity.

  • Isocyanate Addition: Slowly add the this compound dropwise from the dropping funnel to the alcohol-catalyst mixture over a period of 30-60 minutes. Maintain a constant temperature, typically between 25°C and 60°C, depending on the catalyst and desired reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by FTIR to track the disappearance of the -NCO peak around 2270 cm⁻¹.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the -NCO peak), the solvent can be removed under reduced pressure. Further purification of the product can be performed if necessary.

Note: This is a general guideline. The optimal temperature, reaction time, and catalyst concentration should be determined experimentally for each specific system.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Reactions prep Preparation (Dry Glassware, Inert Atmosphere) setup Reaction Setup (Dissolve Alcohol in Anhydrous Solvent) prep->setup catalyst Catalyst Addition setup->catalyst isocyanate This compound Addition (Dropwise, Controlled Temperature) catalyst->isocyanate monitor Reaction Monitoring (FTIR for -NCO peak) isocyanate->monitor workup Work-up (Solvent Removal, Purification) monitor->workup

Caption: A typical experimental workflow for the catalyzed reaction of this compound.

Side_Reactions Common Side Reactions in this compound Chemistry cluster_urethane Desired Reaction cluster_side Side Reactions MI This compound (-NCO) Urethane Urethane Product MI->Urethane + Alcohol Urea Urea Byproduct MI->Urea + Water VinylPolymer Vinyl Polymerization MI->VinylPolymer Radical Initiator / Heat / UV Trimer Isocyanurate Trimer MI->Trimer Excess Isocyanate / Catalyst Alcohol Alcohol (-OH) Water Water (H2O)

Caption: Key side reactions to consider when working with this compound.

References

Analytical methods to monitor Methacryloyl isocyanate reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the reaction progress of methacryloyl isocyanate (MAI).

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for real-time monitoring of MAI reactions?

A1: In-situ Fourier Transform Infrared (FTIR) spectroscopy is highly effective for real-time monitoring.[1][2][3][4] By using a fiber-optic probe, you can continuously track the reaction progress without the need for sampling.[1][2] The key is to monitor the disappearance of the characteristic isocyanate (-N=C=O) peak.[1]

Q2: What is the characteristic infrared absorption peak for the isocyanate group?

A2: The isocyanate group (-N=C=O) exhibits a strong, sharp, and well-defined absorption peak in the mid-IR region, typically between 2250 and 2285 cm⁻¹.[1] This peak is often isolated from other spectral features, making it an excellent marker for monitoring reaction consumption.[1]

Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used?

A3: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring MAI reactions. It can be used to observe the disappearance of reactant signals and the appearance of product signals. Variable temperature (VT) ¹H NMR can also help determine reaction kinetics and deblocking temperatures for blocked isocyanates.

Q4: Is titration a viable method for determining reaction completion?

A4: While not a real-time method, back-titration is a classic and reliable technique to quantify the amount of unreacted isocyanate at the end of a reaction or at specific time points.[5][6] The method typically involves reacting the residual isocyanate with an excess of a standard amine solution (like di-n-butylamine) and then titrating the unreacted amine with a standardized acid.[5][6]

Q5: What are the common side reactions to be aware of with this compound?

A5: Key side reactions include:

  • Reaction with Water: Isocyanates are highly sensitive to moisture, reacting with water to form an unstable carbamic acid, which then decomposes to an amine and CO2.[7] This amine can further react with another isocyanate to form an insoluble urea (B33335) byproduct.[7][8]

  • Trimerization: Isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, especially at elevated temperatures or with certain catalysts, leading to cross-linking.[9]

  • Allophanate/Biuret Formation: Excess isocyanate can react with the newly formed urethane (B1682113) or urea linkages, causing branching and cross-linking. This is more common at higher temperatures.[7][9]

  • Polymerization of the Methacrylate (B99206) Group: The methacrylate double bond can polymerize, especially in the presence of free-radical initiators, light, or heat.

Analytical Method Protocols & Data

In-Situ FTIR Spectroscopy

Protocol:

  • Setup: Equip the reactor with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.[1]

  • Background Spectrum: Collect a background spectrum of the solvent and all reactants except the this compound at the intended reaction temperature.

  • Initiate Reaction: Add the this compound to the reactor to start the reaction.

  • Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes).[1][10]

  • Analysis: Monitor the decrease in the area of the isocyanate peak (~2270 cm⁻¹) over time. The reaction is considered complete when this peak is no longer detectable.[2]

Quantitative Data Summary: Characteristic FTIR Peaks

Functional Group Wavenumber (cm⁻¹) Observation During Reaction
Isocyanate (-N=C=O) 2250 - 2285 Decreases
Hydroxyl (-OH) 3200 - 3600 (broad) Decreases
Urethane (N-H) 3300 - 3500 (sharp) Increases

| Urethane (C=O) | 1680 - 1740 | Increases |

Back-Titration for NCO Content (Based on DIN EN ISO 14896)

Protocol:

  • Sample Preparation: Accurately weigh a sample of the reaction mixture and dissolve it in anhydrous toluene.[5][6]

  • Reaction: Add a known excess of 0.9 M di-n-butylamine solution in toluene. Seal the flask and allow it to react for approximately 10-15 minutes at room temperature.[5][6]

  • Quenching: Add methanol (B129727) to the mixture.[5]

  • Titration: Titrate the unreacted di-n-butylamine with a standardized 1 M hydrochloric acid solution until the equivalence point is reached, which can be determined potentiometrically.[5][6]

  • Blank Determination: Perform a blank titration under the same conditions without the isocyanate sample to determine the initial amount of amine.[5]

  • Calculation: The difference in the volume of HCl used for the blank and the sample is proportional to the amount of isocyanate in the sample.

Troubleshooting Guides

Problem 1: Reaction appears stalled or incomplete based on FTIR data (persistent NCO peak).

Caption: Troubleshooting logic for an incomplete MAI reaction.

Possible Causes & Solutions:

  • Moisture Contamination: Water reacts with isocyanates, consuming the reactant.[7]

    • Solution: Ensure all solvents and reactants are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Incorrect Stoichiometry: An improper ratio of isocyanate to the nucleophile (e.g., alcohol) will leave unreacted starting material.[9]

    • Solution: Carefully calculate and precisely measure all reactants to achieve the desired stoichiometric ratio.[9]

  • Insufficient Catalyst or Inactive Catalyst: Many isocyanate reactions require a catalyst to proceed at a practical rate.[9]

    • Solution: Verify the catalyst is active and used at the correct concentration. Consider using common catalysts like tertiary amines or dibutyltin (B87310) dilaurate.[9]

  • Low Reaction Temperature: The reaction rate may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the progress. Be cautious not to raise it too high, which could promote side reactions.[11]

Problem 2: An insoluble white precipitate forms in the reaction mixture.

Troubleshooting_Precipitate start Problem: Insoluble White Precipitate Forms cause_urea Likely Cause: Urea Formation start->cause_urea cause_reagent Other Cause: Impure Reagents start->cause_reagent path_water MAI + H₂O → Amine + CO₂ cause_urea->path_water Mechanism solution_purity Solution: Verify purity of all starting materials. cause_reagent->solution_purity path_urea Amine + MAI → Insoluble Urea path_water->path_urea solution_dry Solution: Ensure strictly anhydrous conditions. Use inert gas. path_urea->solution_dry

Caption: Troubleshooting workflow for precipitate formation.

Possible Cause & Solution:

  • Urea Formation: This is the most common cause. Trace amounts of water in the reagents or from the atmosphere react with the this compound to form an amine, which then rapidly reacts with more isocyanate to produce an insoluble polyurea precipitate.[7]

    • Solution: The most critical action is to maintain strictly anhydrous conditions. Dry all solvents and reagents thoroughly, and run the reaction under an inert atmosphere (nitrogen or argon).[7] Using high-purity, anhydrous grade solvents is essential.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and monitoring an MAI reaction using in-situ analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Analysis & Completion prep_reagents Prepare & Dry Reagents/Solvents setup_reactor Assemble Reactor with In-Situ Probe & Inert Gas prep_reagents->setup_reactor background Collect Background Spectrum (t < 0) setup_reactor->background initiate Add MAI to Initiate Reaction (t = 0) background->initiate monitor Begin Real-Time Data Acquisition initiate->monitor process_data Process Spectra: Track NCO Peak Area monitor->process_data endpoint Determine Endpoint (NCO Peak Disappears) monitor->endpoint Continuous process_data->endpoint workup Reaction Workup & Product Isolation endpoint->workup

Caption: General workflow for MAI reaction monitoring.

References

Validation & Comparative

A Comparative Guide to Methacryloyl Isocyanate and Isocyanatoethyl Methacrylate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry and drug delivery systems, functional monomers serve as critical building blocks for the synthesis of materials with tailored properties. Among these, isocyanate-containing methacrylates are particularly valuable due to their dual reactivity, enabling both free-radical polymerization via the methacrylate (B99206) group and nucleophilic addition reactions through the isocyanate group. This guide provides a detailed comparison of two such monomers: Methacryloyl isocyanate (MIC) and 2-Isocyanatoethyl methacrylate (IEM), offering insights for researchers, scientists, and drug development professionals.

Introduction to the Monomers

This compound (MIC) is a reactive compound that directly combines a methacrylate group with an isocyanate group.[1] Its compact structure and high reactivity make it a potent crosslinking agent and a monomer for creating functional polymers.

2-Isocyanatoethyl methacrylate (IEM) features an ethyl spacer between the methacrylate and isocyanate functionalities.[2][3] This separation influences its reactivity and the flexibility of the resulting polymer chains. IEM is widely used in the production of coatings, adhesives, and biomedical hydrogels.[4][5]

Chemical and Physical Properties: A Tabular Comparison

The fundamental properties of MIC and IEM are summarized below, providing a clear overview of their key differences.

PropertyThis compound2-Isocyanatoethyl methacrylate
CAS Number 4474-60-6[1]30674-80-7[3]
Molecular Formula C₅H₅NO₂[1]C₇H₉NO₃[3]
Molecular Weight 111.10 g/mol [1]155.15 g/mol [3]
IUPAC Name 2-methylprop-2-enoyl isocyanate[1]2-isocyanatoethyl 2-methylprop-2-enoate[3]
Appearance Not specifiedColorless liquid with a pungent odor[2]
Boiling Point Not specified211 °C[6]
Melting Point Not specified-45 °C[6]
Density Not specified1.098 g/mL at 25 °C[6]

Structural and Reactivity Comparison

The structural differences between MIC and IEM have a direct impact on their reactivity and the properties of the polymers they form.

G cluster_0 This compound (MIC) cluster_1 2-Isocyanatoethyl methacrylate (IEM) a MIC Structure a_img b IEM Structure b_img

Figure 1: Chemical Structures of MIC and IEM.

The isocyanate group in MIC is directly attached to the carbonyl of the methacrylate group, which can influence the electronic properties and reactivity of both functional groups. In contrast, the ethyl spacer in IEM provides more conformational freedom and may lead to polymers with greater flexibility. The reactivity of the NCO group in IEM is reported to be similar to that of aromatic isocyanates, which is higher than that of aliphatic isocyanates like IPDI and HDI.[3]

Both monomers can undergo free-radical polymerization through their methacrylate double bond and can react with nucleophiles such as alcohols and amines via their isocyanate group to form urethane (B1682113) or urea (B33335) linkages, respectively.[1] This dual reactivity allows for a two-stage reaction process, where one type of reaction can be performed while leaving the other functional group intact for subsequent modifications.

G Monomer Isocyanate-containing Methacrylate (MIC or IEM) Polymerization Free-Radical Polymerization (Methacrylate Group) Monomer->Polymerization Functionalization Nucleophilic Addition (Isocyanate Group) Monomer->Functionalization Polymer Linear Polymer with Pendant Isocyanate Groups Polymerization->Polymer Crosslinked Crosslinked Polymer Network Functionalization->Crosslinked Polymer->Functionalization Biofunctionalization Conjugation with Biomolecules (e.g., Peptides) Polymer->Biofunctionalization

Figure 2: General reaction pathways for MIC and IEM.

Applications in Research and Drug Development

Both MIC and IEM are valuable in the development of advanced materials for biomedical applications. Their ability to form well-defined polymer networks makes them suitable for creating hydrogels for drug delivery and tissue engineering.[7][8][9]

This compound 's high reactivity makes it an effective crosslinker to enhance the mechanical properties of polymers.[1]

2-Isocyanatoethyl methacrylate has been extensively studied for the synthesis of functional hydrogels and cryogels.[7][10] These materials can be easily biofunctionalized by reacting the pendant isocyanate groups with amine- or thiol-containing biomolecules, enabling the immobilization of proteins and other ligands.[7] This is particularly relevant for creating drug delivery systems with targeted release mechanisms.[11][12][13] For instance, IEM has been used in the synthesis of polyurethane carriers for nucleoside delivery.[11][12][13]

Experimental Protocols

Detailed experimental data for direct comparison of MIC and IEM performance is limited. However, the following protocols illustrate their use in polymer synthesis.

Synthesis of Isocyanate-Containing Cryogels using IEM

This protocol is adapted from a study on the synthesis of reactive cryogels for biomolecular immobilization.[10]

Materials:

  • 2-Isocyanatoethyl methacrylate (IEM)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)

  • Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • 1,4-Dioxane (B91453) as a solvent

Procedure:

  • A precursor solution is prepared in 1,4-dioxane containing IEM, PEGMEMA, PEGDA, and DMPA at desired concentrations.

  • The homogeneous solution is frozen at -70 °C.

  • The frozen solution is then placed in an antifreeze solution at -13 °C and exposed to UV irradiation for 1.5 hours to initiate polymerization.

  • The resulting cryogel can be functionalized by reacting with amine- or thiol-containing molecules. For example, a solution of a fluorescent amine in THF can be added to the cryogel and incubated for 30 minutes.[10]

  • The functionalized cryogel is then washed with an appropriate solvent to remove unreacted molecules.

General Protocol for Polyurethane Synthesis using Isocyanate-Containing Methacrylates

This generalized protocol is based on the known reactivity of these monomers.[1][11]

Materials:

  • This compound (MIC) or 2-Isocyanatoethyl methacrylate (IEM)

  • A polyol (e.g., polyethylene (B3416737) glycol, polycaprolactone)

  • A chain extender (e.g., a diol)

  • A suitable solvent (if required)

Procedure:

  • The polyol and chain extender are mixed in a reaction vessel.

  • MIC or IEM is added to the mixture. The reaction is a polyaddition that is typically exothermic.

  • The reaction is allowed to proceed, often with stirring, until the desired degree of polymerization is achieved. The progress of the reaction can be monitored by techniques such as FTIR to observe the disappearance of the isocyanate peak.

  • The resulting polyurethane will have pendant methacrylate groups that can be subsequently polymerized, for example, by UV curing in the presence of a photoinitiator, to form a crosslinked network.

Conclusion

This compound and 2-Isocyanatoethyl methacrylate are both versatile monomers with dual reactivity that makes them highly valuable in the synthesis of functional polymers for a range of applications, including drug delivery and tissue engineering. The choice between MIC and IEM will depend on the specific requirements of the application. MIC, with its more compact and rigid structure, may be preferred for applications requiring high crosslink density and rigidity. In contrast, IEM, with its flexible ethyl spacer, offers greater conformational freedom and is well-suited for creating flexible coatings and functionalized hydrogels for biomedical applications. The provided experimental frameworks can serve as a starting point for researchers to explore the potential of these monomers in their own work.

References

A Comparative Guide to Polymer Crosslinking: Alternatives to Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crosslinking of polymers is a critical step in the fabrication of robust biomaterials for drug delivery, tissue engineering, and various biomedical applications. Methacryloyl isocyanate is a commonly utilized crosslinking agent due to its high reactivity. However, concerns regarding its toxicity and the harsh conditions often required for its use have prompted the exploration of safer and more versatile alternatives. This guide provides an objective comparison of the performance of this compound (often used to create methacrylated polymers like gelatin methacryloyl or GelMA) with other prominent crosslinking agents, supported by experimental data.

Executive Summary of Crosslinker Performance

The choice of a crosslinking agent significantly impacts the mechanical properties, biocompatibility, and degradation kinetics of a polymer network. The following table summarizes the performance of various crosslinkers in comparison to methacryloyl-based crosslinking (GelMA), based on available experimental data for gelatin and collagen hydrogels.

CrosslinkerPolymer SystemTensile/Compressive ModulusBiocompatibility/CytotoxicityCrosslinking MechanismKey AdvantagesKey Disadvantages
Methacryloyl Chemistry (e.g., GelMA) Gelatin, CollagenTunable (e.g., Rat CMA: ~15-25 kPa)[1]Generally good, but potential for photoinitiator cytotoxicity[2]Photo-polymerization of methacrylate (B99206) groups[3][4]Tunable mechanical properties, rapid crosslinkingRequires photoinitiator and UV light, potential for cytotoxicity
Genipin (B1671432) Gelatin, CollagenLower than EDC-NHS (e.g., Gelatin: up to 135.8 kPa)[3]Excellent, low cytotoxicity[5]Reaction with primary amines[6]Biocompatible, natural origin, visible crosslinkingSlower reaction time, can impart a blue color
EDC/NHS Gelatin, CollagenHigh (e.g., Collagen: up to ~14 MPa)[7]Generally good, but can affect cell binding sites[7]Zero-length crosslinking of carboxyl and amine groups[7][8]High crosslinking efficiency, water-soluble byproductsCan alter protein structure and bioactivity
Diels-Alder Cycloaddition GelatinTunable, often lower than covalent crosslinkersExcellent, bioorthogonal chemistry[4+2] cycloaddition of furan (B31954) and maleimide (B117702) groups[9][10]Reversible/thermoresponsive, catalyst-freeRequires functionalization of polymers
Diazirine Chemistry CollagenComparable to EDCGood, minimal byproductsUV-triggered carbene insertion[11]Bioorthogonal, reacts with C-H, O-H, N-H bondsRequires UV activation and specialized monomers

Crosslinking Mechanisms and Signaling Pathways

Crosslinking Reaction Workflows

The following diagrams illustrate the general workflows for crosslinking polymers using methacryloyl chemistry and its alternatives.

Figure 1: Workflow for photo-crosslinking of methacrylated gelatin (GelMA).

GelMA_Workflow Gelatin Gelatin Solution GelMA_sol GelMA Pre-polymer Solution Gelatin->GelMA_sol Reaction with MAA MA Methacrylic Anhydride (B1165640) (MAA) MA->GelMA_sol Hydrogel Crosslinked GelMA Hydrogel GelMA_sol->Hydrogel Photo-polymerization Photoinitiator Photoinitiator Photoinitiator->Hydrogel UV UV Light UV->Hydrogel

Figure 2: Workflow for genipin crosslinking of a protein-based polymer.

Genipin_Workflow Polymer Polymer Solution (e.g., Gelatin) Crosslinking Crosslinking Reaction (Incubation) Polymer->Crosslinking Genipin Genipin Solution Genipin->Crosslinking Hydrogel Crosslinked Hydrogel Crosslinking->Hydrogel

Figure 3: Workflow for EDC/NHS crosslinking of a polymer containing carboxyl and amine groups.

EDC_NHS_Workflow Polymer Polymer Solution Activation Carboxyl Group Activation Polymer->Activation EDC_NHS EDC/NHS Solution EDC_NHS->Activation Crosslinking Amide Bond Formation Activation->Crosslinking Hydrogel Crosslinked Hydrogel Crosslinking->Hydrogel

Cellular Response to Isocyanate Exposure

Isocyanates are known to elicit cellular stress responses, which can lead to inflammation and, in some cases, cell death. Understanding these pathways is crucial for evaluating the biocompatibility of isocyanate-based crosslinkers.

Figure 4: Simplified signaling pathway of cellular response to isocyanate exposure.

Isocyanate_Toxicity_Pathway Isocyanate Isocyanate Exposure ROS Reactive Oxygen Species (ROS) Production Isocyanate->ROS DNA_Damage DNA Damage Isocyanate->DNA_Damage Inflammation Inflammation (e.g., IL-1β, TNF-α release) ROS->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Quantitative Data Summary

The following tables provide a summary of quantitative data from comparative studies on the mechanical properties of hydrogels prepared with different crosslinkers.

Table 1: Comparison of Crosslinking Agents for Gelatin Hydrogels

Crosslinking AgentConcentrationCompressive Modulus (kPa)Reference
Genipin 1 mM22.5 ± 2.4[3]
10 mM45.2 ± 8.1[3]
50 mM98.7 ± 15.6[3]
100 mM135.8 ± 23.0[3]
Polyphenols 360 µg/g gelatinGel Strength: 136.9 N/mm²[12]
Genipin 300 mg/g gelatinGel Strength: 98.4 N/mm²[12]

Table 2: Comparison of Crosslinking Agents for Collagen Films

Crosslinking AgentConcentrationTensile Modulus (MPa)Ultimate Tensile Strength (MPa)Degree of Crosslinking (%)Reference
None (Control) -~2~10[7]
EDC-NHS 10%~15~2.5~20[7]
50%~25~4~35[7]
100%~40~5~52[7]
Genipin 10%~5~1.5~20[7]
50%~8~2~28[7]
100%~10~2.5~35[7]

Experimental Protocols

Protocol 1: Synthesis of Gelatin Methacryloyl (GelMA)[4][12][13][14]

Materials:

  • Gelatin (Type A or B)

  • Phosphate-Buffered Saline (PBS, pH 7.4) or Carbonate-Bicarbonate (CB) buffer (0.25 M, pH 9.0)

  • Methacrylic Anhydride (MAA)

  • Dialysis tubing (12-14 kDa MWCO)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve gelatin at 10% (w/v) in PBS or CB buffer at 50°C with constant stirring until fully dissolved (approximately 1 hour).[12]

  • Slowly add methacrylic anhydride (MAA) dropwise to the gelatin solution under continuous vigorous stirring. The amount of MAA can be varied to achieve different degrees of substitution (e.g., 0.1 to 0.6 g of MAA per 1 g of gelatin).[12]

  • Allow the reaction to proceed for 1-3 hours at 50°C.

  • Stop the reaction by diluting the mixture with warm (40-50°C) DI water.

  • Purify the GelMA solution by dialysis against DI water at 40-50°C for at least 48 hours, with frequent water changes.[13]

  • Lyophilize the purified solution to obtain the final GelMA product.

  • Store the lyophilized GelMA at -80°C.[12]

Protocol 2: Genipin Crosslinking of Collagen Gels[5]

Materials:

  • Acid-soluble collagen solution (e.g., 3 mg/mL)

  • 10X Phosphate-Buffered Saline (PBS)

  • Genipin powder

  • 1% (0.25M) and 10% (2.5M) NaOH solutions

  • Deionized water

Procedure:

  • Prepare a 10X PBS solution by dissolving 1 PBS tablet in 20 mL of deionized water.

  • Dissolve 0.2 g of genipin in the 10X PBS solution to create the crosslinking solution. Vortex until fully dissolved.

  • Cool the crosslinking solution to 4°C.

  • Add 1 mL of the cold crosslinking solution to 9 mL of the collagen solution. This results in a final genipin concentration of 0.1% in 1X PBS.

  • Adjust the pH of the collagen-genipin mixture to between 6.0 and 9.5 using the NaOH solutions.

  • Incubate the mixture at 37°C to allow for gelation and crosslinking. The gel will develop a blue color as crosslinking proceeds.

Protocol 3: EDC-NHS Crosslinking of Collagen Fibers[8][15][16]

Materials:

  • Reconstituted collagen fibers

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-morpholinoethanesulfonic acid (MES) buffer (e.g., 0.05 M, pH 5.5)

  • Ethanol/water solution (e.g., 75% v/v)

  • 0.1 M Na2HPO4 solution

  • Deionized water

Procedure:

  • Prepare a stock solution of EDC and NHS in the ethanol/water solution. A common molar ratio is 5:2:1 for EDC:NHS:carboxyl groups on the collagen.[7]

  • Immerse the collagen fibers in the MES buffer.

  • Add the EDC/NHS solution to the collagen-containing buffer and allow the reaction to proceed for a set time (e.g., 4 hours) at room temperature.

  • Stop the reaction by removing the crosslinking solution.

  • Wash the crosslinked collagen fibers twice with 0.1 M Na2HPO4 for 1 hour each, followed by four washes with deionized water for 30 minutes each to remove unreacted reagents and byproducts.[14]

Protocol 4: Diels-Alder Crosslinking of Furfuryl-Gelatin[9][10][17]

Materials:

  • Furan-modified gelatin (Gel-FGE)

  • Jeffamine®-based bismaleimide (B1667444) (crosslinker)

  • Solvent (e.g., water or buffer)

Procedure:

  • Synthesize furan-modified gelatin by reacting gelatin with furfuryl glycidyl (B131873) ether.[10]

  • Dissolve the Gel-FGE and the bismaleimide crosslinker in the chosen solvent.

  • The Diels-Alder reaction will proceed spontaneously at room temperature or upon gentle heating to form the crosslinked hydrogel.

  • The extent of crosslinking can be monitored by techniques such as UV spectroscopy.[9]

Protocol 5: Diazirine-Mediated Photo-Crosslinking of Collagen[11][18][19][20]

Materials:

  • Collagen solution or scaffold

  • Amine-reactive diazirine crosslinker (e.g., NHS-ester diazirine)

  • Buffer (e.g., PBS, pH 7-9)

  • UV lamp (330-370 nm)

  • Quenching buffer (e.g., Tris buffer)

Procedure:

  • React the collagen with the amine-reactive diazirine crosslinker in the buffer for 30 minutes at room temperature or 2 hours on ice to attach the diazirine moiety to the collagen.[15]

  • Quench the reaction by adding the quenching buffer.

  • Remove excess unreacted crosslinker by dialysis or spin desalting columns.

  • Expose the diazirine-modified collagen to long-wave UV light (330-370 nm) to activate the diazirine group, which then forms covalent crosslinks within the collagen matrix.[15][16]

References

Performance Showdown: Isocyanate-Based Dental Resins Challenge Traditional Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of dental material science, researchers are in a constant quest for restorative materials that offer superior longevity and biocompatibility. A key area of innovation lies in the development of novel resin monomers that form the foundation of dental composites. This guide provides a detailed comparison of dental resins formulated with isocyanate-derived methacrylates, specifically urethane (B1682113) dimethacrylate (UDMA), against traditional acrylate-based resins, primarily those utilizing Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). This analysis is supported by experimental data on critical performance metrics, offering valuable insights for researchers, scientists, and drug development professionals.

The choice of monomer in a dental resin is pivotal as it significantly influences the material's mechanical strength, polymerization shrinkage, water sorption, and biocompatibility. While Bis-GMA has been a cornerstone of dental composites for decades, its high viscosity and potential for hydrolysis into bisphenol A (BPA) have prompted the exploration of alternatives. Urethane dimethacrylate (UDMA), synthesized through isocyanate chemistry, has emerged as a promising candidate, offering a unique combination of properties.

Executive Summary of Comparative Performance

Our comprehensive review of experimental data indicates that UDMA-based resins present a compelling alternative to traditional Bis-GMA formulations. UDMA generally exhibits lower viscosity, which can facilitate higher filler loading and improved handling characteristics. Mechanically, UDMA-based composites demonstrate comparable or, in some cases, superior flexural strength and modulus. A notable advantage of some isocyanate-derived formulations is the potential for reduced polymerization shrinkage, a critical factor in minimizing restoration stress and marginal leakage. However, water sorption and solubility can be variable and are highly dependent on the overall formulation. Biocompatibility studies suggest that UDMA may offer a favorable profile, in part due to the absence of a BPA precursor in its structure.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data extracted from various experimental studies, providing a clear comparison of the key performance indicators between UDMA-based and Bis-GMA-based dental resins.

Table 1: Mechanical Properties

PropertyUDMA-based ResinsBis-GMA-based ResinsKey Observations
Flexural Strength (MPa) 69.7 - 89.5[1][2]69.7 - 126.52[1][2][3]UDMA-based resins can achieve flexural strength comparable to Bis-GMA resins, with specific formulations outperforming others.[1][2]
Elastic Modulus (GPa) 0.74 - 1.43[4]1.43 - 1.83[4]Bis-GMA resins tend to form a more rigid network, often resulting in a higher elastic modulus.[4]
Compressive Strength (MPa) 15.5 - 16.2[5][6]14.5[5][6]UDMA-based composites showed slightly improved, though not always statistically significant, compressive strength.[5][6]
Hardness (Vickers Hardness - HV) 14 - 16[1][2]14 - 16[1][2]The hardness of both resin systems is comparable and highly dependent on the overall composition.[1][2]

Table 2: Physical Properties

PropertyUDMA-based ResinsBis-GMA-based ResinsKey Observations
Polymerization Shrinkage (vol%) 2.61 - 3.88[7]2.61 - 4.73[7][8]Substitution of TEGDMA with UDMA has been shown to reduce polymerization shrinkage.[7] Higher molecular weight monomers generally lead to lower shrinkage.[8]
Water Sorption (μg/mm³ or wt%) 21.3 (wt%)[9]1.79 - 6.33 (wt%)[4]UDMA-based resins can exhibit lower water sorption compared to Bis-GMA.[4] However, some studies show higher water sorption for UDMA/TEGDMA mixtures.[1]
Solubility (μg/mm³ or wt%) 2.1 (wt%)[9]2.41 - 14.21 (μg/mm³)[4]Solubility is variable, with some UDMA formulations showing lower solubility than some Bis-GMA formulations.[4][9]

Table 3: Biocompatibility

AspectUDMA-based ResinsBis-GMA-based ResinsKey Observations
Cytotoxicity Generally considered to have lower toxicity than Bis-GMA.[10]Higher cytotoxicity observed in some studies, with concerns about the release of BPA.[10][11]The order of cytotoxicity of monomers is often cited as BisGMA > UDMA > TEGDMA.[12]
Monomer Leaching Unreacted UDMA can leach from the polymer matrix.[10]Leaching of Bis-GMA and its byproducts is a known concern.[11]The degree of conversion and crosslinking density significantly impact monomer leaching.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on ISO 4049 standards for dental polymer-based restorative materials.[3][14][15][16][17][18][19][20]

Flexural Strength Testing (Three-Point Bending Test)

Objective: To determine the flexural strength and modulus of the cured dental resin.

Methodology:

  • Specimen Preparation: Bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are prepared by filling a stainless steel mold with the uncured resin composite.[3][14]

  • The mold is placed on a glass slide, and another glass slide is pressed on top to extrude excess material.

  • The specimen is light-cured according to the manufacturer's instructions. Overlapping irradiations are performed to ensure complete polymerization along the length of the specimen.[3]

  • After removal from the mold, the specimens are polished with 600-grit SiC paper and stored in distilled water at 37°C for 24 hours.[3]

  • Testing Procedure: The specimen is placed on two supports with a span of 20 mm in a universal testing machine.

  • A load is applied to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture occurs.[14]

  • Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span between the supports, b is the width of the specimen, and h is the thickness of the specimen.[3]

Water Sorption and Solubility

Objective: To determine the amount of water absorbed by the dental resin and the amount of soluble material that leaches out.

Methodology:

  • Specimen Preparation: Disc-shaped specimens with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm are prepared using a mold.[15][21]

  • The specimens are placed in a desiccator containing silica (B1680970) gel at 37°C for 22 hours, followed by 2 hours at room temperature. This cycle is repeated until a constant mass (m₁) is achieved.[22]

  • The diameter and thickness of each specimen are measured to calculate the volume (V).[22]

  • Immersion: The specimens are immersed in distilled water at 37°C for 7 days.[15][21]

  • Mass Measurement: After 7 days, the specimens are removed, blotted dry, and weighed to obtain the mass (m₂).[15]

  • The specimens are then reconditioned in the desiccator until a constant mass (m₃) is achieved.[15]

  • Calculation:

    • Water Sorption (Wsp) = (m₂ - m₃) / V[15][22]

    • Solubility (Wsl) = (m₁ - m₃) / V[15][22]

Biocompatibility (Cell Viability Assay - MTT Assay)

Objective: To assess the potential cytotoxicity of leachable components from the dental resin.

Methodology:

  • Eluate Preparation: Cured resin specimens are immersed in a cell culture medium for a specified period (e.g., 24 or 72 hours) to allow for the extraction of leachable components.[12][23]

  • Cell Culture: A specific cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, is cultured in 96-well plates.[24][25]

  • Exposure: The culture medium is replaced with the prepared eluates (at various concentrations) and the cells are incubated for a defined period (e.g., 24, 48, or 72 hours).[12][23]

  • MTT Assay:

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[23]

    • Living cells with active mitochondrial dehydrogenase will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[12]

    • After an incubation period, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage relative to the control group (cells cultured in medium without eluates).[23]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Pathway Simplified Synthesis of UDMA Monomer Diisocyanate Diisocyanate (e.g., Hexamethylene diisocyanate) UDMA Urethane Dimethacrylate (UDMA) Diisocyanate->UDMA + Diol Diol (e.g., 2-Hydroxyethyl methacrylate - HEMA) Diol->UDMA + Experimental_Workflow Experimental Workflow for Performance Comparison cluster_prep Resin Formulation and Specimen Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Formulation Resin Formulation (UDMA-based vs. Bis-GMA-based) Specimen_Prep Specimen Preparation (Molding and Curing) Formulation->Specimen_Prep Mechanical Mechanical Testing (Flexural Strength, etc.) Specimen_Prep->Mechanical Physical Physical Testing (Water Sorption, Shrinkage) Specimen_Prep->Physical Biocompatibility Biocompatibility Testing (Cytotoxicity Assays) Specimen_Prep->Biocompatibility Data_Collection Data Collection Mechanical->Data_Collection Physical->Data_Collection Biocompatibility->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison

References

Spectroscopic Analysis for the Confirmation of Methacryloyl Isocyanate Polymer Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel polymers is paramount. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of polymers derived from methacryloyl isocyanate (MAI), a versatile monomer utilized in the synthesis of functional polymers for various applications, including drug delivery and biomaterials.

This document outlines the principles and experimental data for Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, Gel Permeation Chromatography (GPC) is presented as a complementary and often essential technique for determining molecular weight and distribution, which are critical parameters of polymer structure.

At a Glance: Comparison of Analytical Techniques

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS)Gel Permeation Chromatography (GPC)
Information Provided Functional groups, polymerization monitoringDetailed molecular structure, monomer sequencing, tacticityMolecular weight of oligomers, fragmentation patterns, end-group analysisMolecular weight distribution (Mw, Mn), polydispersity index (PDI)
Sample Requirements Solid, liquid, or gas; minimal preparationSoluble polymerSoluble polymer, often requires fragmentationSoluble polymer
Strengths Fast, versatile, non-destructive, sensitive to isocyanate groupProvides unambiguous structural elucidationHigh sensitivity, provides exact massDetermines molecular weight averages and distribution
Limitations Limited structural detail beyond functional groupsRequires soluble polymers, can be complex for copolymersFragmentation can be complex to interpret for high polymersProvides relative molecular weight unless calibrated with standards

Key Spectroscopic Characterization of this compound Polymers

The polymerization of this compound can proceed through either the vinyl group or the isocyanate group, or both, leading to different polymer structures. Spectroscopic analysis is crucial to elucidate the resulting structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the polymerization of MAI and identifying the key functional groups in the resulting polymer. The isocyanate group (-N=C=O) has a strong and distinct absorption band, making it an excellent marker for reaction monitoring.[1]

Key Spectral Features:

Wavenumber (cm⁻¹)AssignmentSignificance in MAI Polymer Analysis
~2270Isocyanate (-N=C=O) stretchDisappearance indicates reaction of the isocyanate group.[1][2]
~1730Carbonyl (C=O) stretch (ester)Indicates the presence of the methacrylate (B99206) ester group.[3]
~1636C=C stretch (vinyl)Disappearance suggests polymerization through the vinyl group.[4]
~3300N-H stretch (urethane)Appearance suggests reaction of the isocyanate with hydroxyl groups (e.g., from residual water or alcohol initiator).
1530-1560N-H bend (urethane)Complements the N-H stretch for urethane (B1682113) linkage identification.[2]

Experimental Protocol: Monitoring MAI Polymerization by FTIR

  • Sample Preparation: Prepare a solution of MAI monomer in a suitable anhydrous solvent (e.g., anhydrous toluene (B28343) or chloroform).

  • Initiation: Add the desired initiator (e.g., AIBN for radical polymerization or a catalyst for isocyanate polymerization).

  • Data Acquisition:

    • Acquire an initial FTIR spectrum of the monomer solution before adding the initiator.

    • Use an attenuated total reflectance (ATR)-FTIR probe or periodically withdraw aliquots for analysis.[5]

    • Record spectra at regular time intervals throughout the polymerization reaction.

  • Analysis: Monitor the decrease in the intensity of the isocyanate peak at approximately 2270 cm⁻¹ and/or the vinyl C=C peak around 1636 cm⁻¹ to follow the reaction kinetics. The appearance of new peaks, such as N-H stretches, should also be noted.[1]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Monomer MAI Monomer Mix Reaction Mixture Monomer->Mix Solvent Anhydrous Solvent Solvent->Mix Initiator Initiator Initiator->Mix Start Reaction FTIR_Spectrometer FTIR Spectrometer Mix->FTIR_Spectrometer Introduce Sample Time_Series Acquire Spectra over Time Mix->Time_Series Monitor Reaction Initial_Spectrum Acquire Initial Spectrum (t=0) FTIR_Spectrometer->Initial_Spectrum Analysis Analyze Peak Changes (-NCO, C=C) Time_Series->Analysis

Fig. 1: Experimental workflow for monitoring MAI polymerization using FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the polymer, including the connectivity of the monomer units and the stereochemistry (tacticity) of the polymer chain. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Expected ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) (Vinyl Polymerization):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Backbone -CH₂- 1.8 - 2.2~45
Backbone -C(CH₃)- -~45
Pendant -CH₃ 0.8 - 1.216 - 20
Pendant -C=O -~175
Pendant -N=C=O -~125

Note: These are approximate chemical shifts and can vary depending on the solvent, polymer tacticity, and neighboring groups.[6][7]

Experimental Protocol: NMR Analysis of MAI Polymer

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified and dried polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The solvent must be anhydrous to prevent reaction with any residual isocyanate groups.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons in different environments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) can be used to identify proton-proton couplings within the polymer structure.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming connectivity.[8]

  • Data Analysis: Assign the peaks based on known chemical shifts for methacrylate polymers and isocyanate-containing compounds. The absence of vinyl proton signals (typically 5.5-6.5 ppm) confirms polymerization through the C=C bond.

NMR_Analysis_Pathway cluster_nmr NMR Spectroscopy cluster_data Data Interpretation Polymer_Sample Purified MAI Polymer H1_NMR 1D ¹H NMR Polymer_Sample->H1_NMR C13_NMR 1D ¹³C NMR Polymer_Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Polymer_Sample->TwoD_NMR Monomer_Conversion Confirmation of Monomer Conversion H1_NMR->Monomer_Conversion Structure_Elucidation Structural Elucidation (Connectivity, Tacticity) C13_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Fig. 2: Logical pathway for the structural analysis of MAI polymers using NMR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is particularly useful for determining the molecular weight of oligomers and for analyzing the fragmentation patterns of the polymer, which can provide information about the polymer's structure and end groups. For higher molecular weight polymers, techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed to analyze the degradation products.[9]

Expected Fragmentation: For polymers of MAI, fragmentation may occur at the ester linkage or along the polymer backbone. The specific fragmentation pattern will depend on the ionization technique used (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI). Analysis of the mass differences between adjacent peaks in the mass spectrum of an oligomeric series can confirm the mass of the repeating monomer unit.

Experimental Protocol: MS Analysis of MAI Oligomers

  • Sample Preparation: Prepare a dilute solution of the low molecular weight polymer or oligomer in a suitable solvent (e.g., methanol, acetonitrile). For MALDI-MS, the sample is co-crystallized with a matrix material.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI or MALDI).

  • Mass Analysis: Acquire the mass spectrum.

  • Tandem MS (MS/MS) (Optional): Select a specific parent ion from the initial mass spectrum and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides more detailed structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the repeating monomer unit and potential end groups. For Py-GC-MS, the chromatogram of degradation products is analyzed to identify the characteristic fragments of the polymer.

Alternative and Complementary Technique: Gel Permeation Chromatography (GPC)

While not a spectroscopic technique, GPC (also known as Size Exclusion Chromatography - SEC) is an indispensable tool for polymer characterization that provides information on the molecular weight distribution.[10]

Information Obtained from GPC:

  • Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

  • Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer.

Experimental Protocol: GPC Analysis of MAI Polymer

  • System Calibration: Calibrate the GPC system using a series of well-characterized, narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).[11]

  • Sample Preparation: Prepare a dilute solution of the polymer in the GPC mobile phase (e.g., tetrahydrofuran (B95107) - THF, chloroform). The solution should be filtered to remove any particulate matter.

  • Injection and Separation: Inject the sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first.

  • Detection: The concentration of the eluting polymer is monitored by a detector, typically a refractive index (RI) detector.

  • Data Analysis: The elution profile is used to calculate the molecular weight distribution relative to the calibration standards.

Conclusion

References

Revolutionizing Polymer Performance: A Comparative Guide to Methacryloyl Isocyanate Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for materials with tailored mechanical properties is perpetual. The modification of polymers to enhance their strength, elasticity, and durability is a cornerstone of this pursuit. Among the various chemical modification strategies, the use of methacryloyl isocyanate (MIC) has emerged as a potent method for introducing reactive methacrylate (B99206) groups onto polymer backbones, enabling subsequent crosslinking and property enhancement. This guide provides an objective comparison of the mechanical performance of polymers modified with this compound against alternative modification techniques, supported by experimental data.

The introduction of methacrylate functionalities onto polymer chains via this compound allows for the creation of crosslinked networks, typically through photopolymerization. This process can significantly alter the mechanical properties of the parent polymer, leading to materials with improved performance characteristics suitable for a wide range of applications, including in the biomedical field for tissue engineering and drug delivery systems.

Comparative Analysis of Mechanical Properties

The efficacy of this compound as a polymer modifier is best understood through a direct comparison of the mechanical properties of the modified polymers with their unmodified counterparts or polymers modified using alternative reagents, such as methacrylic anhydride. The following table summarizes key mechanical properties of various biopolymers before and after modification.

PolymerModifierTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
GelatinUnmodified~0.02~0.01-0.02>80[1][2]
GelatinMethacrylic Anhydride (GelMA)0.01 - 0.5+0.01 - 0.5+Variable[1][2][3][4]
Chitosan (B1678972)Unmodified~30-60~1000-3000~5-10[5]
ChitosanMethacrylic Anhydride (CsMA)Not Reported0.012 - 0.064Not Reported[6]
Poly(ε-caprolactone) (PCL)Unmodified10.5 - 30140.5 - 455300 - >600[7][8][9][10]

Note: Data for polymers specifically modified with this compound is scarce in publicly available literature, highlighting a need for further research in this area. The data for GelMA and CsMA, which involve methacrylation through a different reagent, is provided as a relevant comparison for the functionalization outcome.

The data indicates that methacrylation of biopolymers like gelatin and chitosan can lead to a wide tunable range of mechanical properties, particularly the modulus, which is crucial for applications mimicking biological tissues.[1][2][3][4][6] Unmodified poly(ε-caprolactone), a synthetic polymer, exhibits a significantly higher tensile strength and elongation at break compared to the unmodified biopolymers.[7][8][9][10] Modification of such synthetic polymers with this compound is anticipated to further enhance their mechanical strength and allow for the fabrication of robust, crosslinked materials.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for reproducing and building upon existing research. The following sections outline typical protocols for polymer modification and subsequent mechanical testing.

Synthesis of this compound-Modified Polymer (General Procedure)

The functionalization of a polymer with this compound typically involves the reaction of the isocyanate group of MIC with hydroxyl or amine functionalities present on the polymer backbone.

  • Dissolution: The polymer is dissolved in a suitable anhydrous aprotic solvent (e.g., dimethyl sulfoxide, dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: this compound is added dropwise to the polymer solution at a controlled temperature (often room temperature). The reaction is allowed to proceed for a specific duration, which can range from a few hours to overnight, depending on the polymer and desired degree of substitution.

  • Purification: The modified polymer is precipitated in a non-solvent (e.g., cold ethanol (B145695) or acetone) to remove unreacted this compound and byproducts.

  • Drying: The purified polymer is collected by filtration or centrifugation and dried under vacuum.

Mechanical Testing Protocol: Uniaxial Tensile Testing

Uniaxial tensile testing is a standard method to determine the tensile strength, Young's modulus, and elongation at break of a material.

  • Sample Preparation: Dog-bone shaped specimens of the modified polymer are prepared, often by solvent casting or compression molding of a crosslinked hydrogel. The dimensions of the specimens should adhere to a recognized standard (e.g., ASTM D638).

  • Testing Machine: A universal testing machine equipped with a suitable load cell is used. The specimen is securely clamped in the grips of the machine.

  • Test Execution: The specimen is pulled at a constant crosshead speed until it fractures. The force applied and the corresponding elongation of the specimen are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Young's Modulus (Elastic Modulus): A measure of the material's stiffness. It is calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Logical Workflow for Polymer Modification and Characterization

The process of developing and evaluating polymers modified with this compound follows a logical progression from synthesis to characterization and finally to application-specific testing.

experimental_workflow cluster_synthesis Polymer Modification cluster_characterization Material Characterization cluster_testing Mechanical Testing PolymerSelection Select Polymer SolventSelection Select Anhydrous Solvent PolymerSelection->SolventSelection ReactionSetup Reaction with this compound SolventSelection->ReactionSetup Purification Purification and Drying ReactionSetup->Purification Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy Crosslinking Photocrosslinking Spectroscopy->Crosslinking SamplePrep Prepare Test Specimens Crosslinking->SamplePrep TensileTest Uniaxial Tensile Testing SamplePrep->TensileTest DataAnalysis Analyze Stress-Strain Data TensileTest->DataAnalysis PropertyDetermination Determine Tensile Strength, Modulus, Elongation DataAnalysis->PropertyDetermination

Caption: Workflow for the modification and mechanical testing of polymers.

Conclusion

The modification of polymers with this compound presents a promising avenue for creating materials with enhanced and tunable mechanical properties. While direct comparative data for this compound-modified polymers is still emerging, the results from analogous methacrylation strategies suggest significant potential for improving tensile strength, modulus, and creating robust, crosslinkable materials. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore this modification technique further and to generate the critical data needed to fully assess its benefits against other alternatives. Future research should focus on systematically characterizing a broader range of polymers modified with this compound to build a comprehensive understanding of its impact on mechanical performance.

References

A Comparative Guide to the Biocompatibility of Methacryloyl Isocyanate-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of gelatin methacryloyl (GelMA), a prominent methacryloyl isocyanate-derived material, with two widely used alternatives in biomedical applications: poly(ethylene glycol) diacrylate (PEGDA) and alginate hydrogels. The following sections present quantitative data from experimental studies, detailed experimental protocols for key biocompatibility assays, and visual representations of experimental workflows to aid in material selection and experimental design.

Comparative Biocompatibility Data

The biocompatibility of a biomaterial is a critical factor for its successful application in the medical field. Key parameters for assessment include cytotoxicity, hemocompatibility, and the in vivo inflammatory response. The following tables summarize quantitative data for GelMA, PEGDA, and Alginate hydrogels based on these parameters. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies, such as cell types, hydrogel concentrations, and crosslinking methods.

Table 1: In Vitro Cytotoxicity Data

MaterialAssayCell LineCell Viability (%)Reference
Gelatin Methacryloyl (GelMA) MTT AssayMG63 Osteoblast-like Cells>95% after 14 days[1]
MTT AssayNIH-3T3 Fibroblasts>90% after 5 days[2]
Live/Dead AssayHuman Dermal Fibroblasts~85-95% after 7 days[3]
Poly(ethylene glycol) diacrylate (PEGDA) MTS AssayNIH/3T3 Fibroblasts~46% after 14 days[4]
Live/Dead AssayEncapsulated cells~80% at 20 wt% concentration[5]
CCK-8 AssayL929 mouse fibroblasts>90%[6]
Alginate MTT AssayL929 Fibroblasts>70%[7]
MTT AssayEncapsulated 3T3 FibroblastsViability maintained over 4 weeks[8]
MTT AssayRat bone marrow mesenchymal stem cells>85% after 5 days[9][10]

Table 2: Hemocompatibility Data

MaterialAssayHemolysis (%)StandardReference
Gelatin Methacryloyl (GelMA) Hemolysis Assay<2%ISO 10993-4[11]
Poly(ethylene glycol) diacrylate (PEGDA) Hemolysis Assay<1% (for a PEGDA-containing copolymer)ISO 10993-4[12]
Alginate Hemolysis Assay<2%ISO 10993-4[11][13]
Hemolysis Assay<5% (for alginate/chitosan nanoparticles)ISO 10993-4[3]

Table 3: In Vivo Inflammatory Response

MaterialAnimal ModelImplantation SiteObservationReference
Gelatin Methacryloyl (GelMA) RatSubcutaneousMinimal inflammation and fibrous tissue formation.[14][14]
MouseSubcutaneousNegligible immune response.[15][15]
Poly(ethylene glycol) diacrylate (PEGDA) MouseSubcutaneousFaster resolution of acute inflammation with higher crosslinking density.[16][16]
RatSubcutaneousProgressive degradation over 12 weeks.[17][17]
Alginate RatSubcutaneousMinimal inflammatory response for catechol-functionalized alginate.[7][7]
MouseIntraperitonealCan induce inflammatory cytokine secretion, particularly with calcium crosslinking.[18][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are generalized protocols for the key assays mentioned above, based on ISO standards and published literature.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Test material (hydrogel)

  • Control materials (positive and negative)

Procedure:

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts, NIH-3T3) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7][19]

  • Material Preparation (Extract Method):

    • Sterilize the hydrogel samples.

    • Incubate the hydrogel in cell culture medium at a specific ratio (e.g., 0.1-0.2 g/mL) for 24-72 hours at 37°C to create an extract.[19][20]

    • Remove the culture medium from the wells and replace it with the hydrogel extract.

  • Incubation: Incubate the cells with the hydrogel extract for 24, 48, or 72 hours.[7][20]

  • MTT Addition: Remove the extract and add 50-100 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[21]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of test group / Absorbance of negative control group) x 100.

    • Materials with cell viability >70% are generally considered non-cytotoxic.[7][19][22]

Hemocompatibility: Hemolysis Assay (ISO 10993-4)

This assay determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

Materials:

  • Fresh human or rabbit blood with anticoagulant (e.g., EDTA)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water (positive control)

  • Test material (hydrogel)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute fresh blood with PBS (e.g., 4:5 ratio).[23]

  • Material Incubation (Direct Contact):

    • Place a defined size of the sterile hydrogel sample in a centrifuge tube.

    • Add the diluted blood to the tube.

  • Controls:

    • Positive Control: Add diluted blood to deionized water to induce 100% hemolysis.

    • Negative Control: Add diluted blood to PBS alone.

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[24]

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage:

    • Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

    • A hemolysis rate below 2% is generally considered non-hemolytic, while a rate between 2% and 5% is considered slightly hemolytic.[25]

In Vivo Implantation: Subcutaneous Implantation and Histological Evaluation (ISO 10993-6)

This test evaluates the local pathological effects of a biomaterial following implantation in a living animal.

Materials:

  • Test material (hydrogel)

  • Control material (e.g., a clinically approved biomaterial)

  • Animal model (e.g., rats, rabbits)[18][26]

  • Surgical instruments

  • Anesthesia

  • Histological processing reagents (formalin, ethanol (B145695), xylene, paraffin)

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Animal Preparation and Anesthesia: Acclimatize the animals and administer anesthesia according to approved protocols.

  • Surgical Implantation:

    • Make a small incision on the dorsal side of the animal.

    • Create a subcutaneous pocket by blunt dissection.[27]

    • Insert the sterile hydrogel sample into the pocket. Implant the control material in a separate pocket in the same animal or in different control animals.

    • Suture the incision.

  • Post-operative Care and Observation: Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation site for specified time points (e.g., 1, 4, 12 weeks).[26]

  • Tissue Harvesting and Processing:

    • At the end of the study period, euthanize the animals.

    • Excise the implant and surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue through graded ethanol and xylene, and embed in paraffin.

  • Histological Staining and Analysis:

    • Section the paraffin-embedded tissue and stain with H&E.

    • Examine the stained sections under a microscope to evaluate the local tissue response, including inflammation, fibrosis (fibrous capsule formation), neovascularization, and material degradation.

  • Scoring: Semi-quantitatively score the inflammatory response based on the presence and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells) and the thickness of the fibrous capsule.[28]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key biocompatibility assessment protocols.

Biocompatibility_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Viability (%) Cell Viability (%) Cytotoxicity Assay (MTT)->Cell Viability (%) Hemocompatibility Assay Hemocompatibility Assay Hemolysis (%) Hemolysis (%) Hemocompatibility Assay->Hemolysis (%) Subcutaneous Implantation Subcutaneous Implantation Histological Analysis Histological Analysis Subcutaneous Implantation->Histological Analysis Tissue Harvest Inflammation Score Inflammation Score Histological Analysis->Inflammation Score Material Material Material->Cytotoxicity Assay (MTT) Direct Contact or Extract Material->Hemocompatibility Assay Direct Contact Material->Subcutaneous Implantation

General workflow for biocompatibility assessment.

MTT_Assay_Workflow Start Start Seed Cells in 96-well plate Seed Cells in 96-well plate Start->Seed Cells in 96-well plate Incubate 24h Incubate 24h Seed Cells in 96-well plate->Incubate 24h Treat cells with Extract Treat cells with Extract Incubate 24h->Treat cells with Extract Prepare Hydrogel Extract Prepare Hydrogel Extract Prepare Hydrogel Extract->Treat cells with Extract Incubate 24-72h Incubate 24-72h Treat cells with Extract->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Add DMSO Add DMSO Incubate 4h->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability End End Calculate Cell Viability->End

Workflow of the MTT cytotoxicity assay.

Hemolysis_Assay_Workflow Start Start Prepare Diluted Blood Prepare Diluted Blood Start->Prepare Diluted Blood Incubate with Hydrogel Incubate with Hydrogel Prepare Diluted Blood->Incubate with Hydrogel Incubate with Controls Incubate with Controls Prepare Diluted Blood->Incubate with Controls Incubate at 37°C Incubate at 37°C Incubate with Hydrogel->Incubate at 37°C Incubate with Controls->Incubate at 37°C Centrifuge Centrifuge Incubate at 37°C->Centrifuge Measure Supernatant Absorbance Measure Supernatant Absorbance Centrifuge->Measure Supernatant Absorbance Calculate Hemolysis % Calculate Hemolysis % Measure Supernatant Absorbance->Calculate Hemolysis % End End Calculate Hemolysis %->End

Workflow of the hemolysis assay.

InVivo_Implantation_Workflow Start Start Surgical Implantation of Hydrogel Surgical Implantation of Hydrogel Start->Surgical Implantation of Hydrogel Post-operative Observation Post-operative Observation Surgical Implantation of Hydrogel->Post-operative Observation Tissue Harvest at Time Points Tissue Harvest at Time Points Post-operative Observation->Tissue Harvest at Time Points Histological Processing Histological Processing Tissue Harvest at Time Points->Histological Processing H&E Staining H&E Staining Histological Processing->H&E Staining Microscopic Evaluation Microscopic Evaluation H&E Staining->Microscopic Evaluation Score Inflammatory Response Score Inflammatory Response Microscopic Evaluation->Score Inflammatory Response End End Score Inflammatory Response->End

Workflow for in vivo implantation study.

References

A Researcher's Guide to Methacryloyl Isocyanate: A Comparative Analysis for Bioconjugation and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of biomolecules and the synthesis of functional polymers are foundational to innovation. Methacryloyl isocyanate emerges as a potent bifunctional reagent, offering both a highly reactive isocyanate group for coupling and a polymerizable methacryloyl group. This guide provides an objective, data-driven comparison of this compound with key alternative technologies in bioconjugation, polymer synthesis, and surface modification.

Section 1: Bioconjugation - Targeting Primary Amines

The covalent modification of primary amine groups on proteins and other biomolecules is a cornerstone of bioconjugation. This compound provides a rapid and efficient method for this purpose, forming a stable urea (B33335) linkage. Its performance is best understood in comparison to other widely used amine-reactive chemistries.

Comparative Performance of Amine-Reactive Chemistries

The choice of reagent for amine modification depends critically on factors like desired bond stability, reaction pH, and potential side reactions. While this compound offers a stable linkage, alternatives like N-hydroxysuccinimide (NHS) esters and modern "click chemistry" approaches provide distinct advantages in different contexts.

FeatureThis compoundNHS EstersClick Chemistry (SPAAC)
Reactive Group Isocyanate (-N=C=O)N-hydroxysuccinimidyl esterAzide (-N₃) + Strained Alkyne
Target Primary amines (-NH₂)Primary amines (-NH₂)Azides and Alkynes (Bio-orthogonal)
Resulting Bond N,N'-disubstituted UreaAmideTriazole
Bond Stability Highly StableHighly Stable[1]Exceptionally Stable
Optimal Reaction pH 9.0 - 11.0 (for amine specificity)[1]7.2 - 8.5[1]Physiological (approx. 7.4)
Reaction Speed FastFast (minutes to a few hours)[1]Very Fast (k₂ up to ~3.6 M⁻¹s⁻¹)[2]
Primary Side Reaction Hydrolysis, Reaction with thiolsHydrolysis of the ester[1]None (Bio-orthogonal)[2]
Selectivity High for primary amines at alkaline pHHigh for primary amines[1]Highly selective for click partners[2][3]
Yield High (inferred)Variable, often >80%[2]Generally high, often >90%[2]
Experimental Protocol: General Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization is critical for each specific biomolecule.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the stirring protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. The optimal time may vary.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted isocyanate. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Reaction and Workflow Diagrams

G cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-C(O)NH-C(O)C(CH₃)=CH₂ (Stable Urea Linkage) Protein->Conjugate Nucleophilic Attack (pH 9.0-9.5) MIC This compound (CH₂=C(CH₃)C(O)NCO) MIC->Conjugate

Caption: Reaction of this compound with a primary amine on a protein.

G start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 9.0-9.5) start->prep_protein react Combine and Incubate (1-2h, RT) prep_protein->react prep_mic Prepare Fresh This compound Solution in DMF prep_mic->react quench Quench Reaction with Tris Buffer react->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Characterize Product (SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: General workflow for protein conjugation with this compound.

Section 2: Polymer Synthesis - Crafting Functional Hydrogels

The methacryloyl group in this compound makes it an excellent monomer for free-radical polymerization, enabling the synthesis of functional polymers and hydrogels. These materials are of significant interest for applications like controlled drug delivery and tissue engineering.[4][5][6]

Comparative Performance of Hydrogel Precursors

Hydrogels can be synthesized from a variety of precursors. The choice often depends on the desired mechanical properties, biocompatibility, and drug release profile.

FeatureThis compound-derivedGelatin Methacryloyl (GelMA)Poly(ethylene glycol) diacrylate (PEGDA)
Functional Group Isocyanate (for conjugation), Methacrylate (B99206) (for polymerization)Methacrylamide & MethacrylateAcrylate
Polymerization Typically UV or thermal free-radical polymerizationUV free-radical polymerizationUV or thermal free-radical polymerization
Biocompatibility Dependent on residual monomer; polymer generally biocompatibleHigh, derived from natural gelatin[4]High, widely used in biomedical applications
Degradability Non-degradable backbone (unless crosslinker is degradable)Proteolytically degradableNon-degradable
Mechanical Properties Tunable via crosslinker densityTunable, but generally softerHighly tunable over a wide range
Drug Loading Covalent conjugation via isocyanate or physical entrapmentPhysical entrapmentPhysical entrapment
Experimental Protocol: Synthesis of an Isocyanate-Functionalized Hydrogel

This protocol is adapted from methods for synthesizing hydrogels using the structurally similar 2-isocyanatoethyl methacrylate (ICEMA) and can be used as a starting point.[7]

Materials:

  • This compound (or ICEMA)

  • Co-monomer (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMEMA)

  • Crosslinker (e.g., pentaerythritol (B129877) tetraacrylate, PETA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

Procedure:

  • Precursor Solution: In a vial protected from light, dissolve the co-monomer (e.g., PEGMEMA), crosslinker (PETA), and photoinitiator in DMSO.

  • Monomer Addition: Add the desired molar ratio of this compound to the precursor solution. Mix thoroughly.

  • Molding: Pipette the final solution between two glass slides separated by a silicone spacer of the desired thickness.

  • Photopolymerization: Expose the mold to UV light (e.g., 365 nm) for a specified time (e.g., 10-30 minutes) to initiate polymerization.

  • Washing: Carefully disassemble the mold and place the resulting hydrogel disc in a large volume of solvent (e.g., DMSO followed by deionized water) to wash away unreacted components.

  • Drying/Swelling: The hydrogel can be lyophilized for storage or placed directly into a buffer to swell for subsequent experiments.

  • Functionalization: The reactive isocyanate groups within the hydrogel matrix can then be used to immobilize proteins or other amine-containing molecules by incubating the hydrogel in a buffered solution of the target molecule.

Polymerization and Functionalization Diagrams

G cluster_monomers Monomer Mixture MIC Methacryloyl Isocyanate Polymer Isocyanate-Functional Hydrogel Network MIC->Polymer PEGMEMA PEGMEMA (Co-monomer) PEGMEMA->Polymer PETA PETA (Crosslinker) PETA->Polymer PI Photoinitiator PI->Polymer UV UV Light (365 nm) UV->Polymer Initiates Polymerization Final Functionalized Hydrogel (Drug Conjugated) Polymer->Final Drug Amine-Containing Molecule (e.g., Protein) Drug->Final Covalent Conjugation

Caption: Synthesis and subsequent functionalization of a hydrogel.

Section 3: Surface Modification

The high reactivity of the isocyanate group makes this compound suitable for the functionalization of surfaces that possess primary amine or hydroxyl groups. This allows for the introduction of a polymerizable methacrylate group, which can be used to graft polymer brushes from the surface or to create patterned surfaces.

Comparative Performance of Surface Functionalization Reagents
FeatureThis compoundSilane Coupling Agents (e.g., APTES)Thiol-ene "Click" Chemistry
Target Surface Amine or hydroxyl-functionalized surfacesOxide surfaces (e.g., glass, silicon)Thiol or alkene-functionalized surfaces
Mechanism Reaction with -NH₂ or -OH groupsFormation of siloxane bondsRadical-mediated addition
Introduced Group MethacrylateAmine, epoxy, etc.Thioether
Reaction Conditions Anhydrous conditions preferredControlled humidityOften requires UV initiation
Stability of Linkage Stable Urea or Urethane bondStable Siloxane bondStable Thioether bond
Versatility Good for organic polymers and modified inorganic surfacesExcellent for glass, metals, ceramicsExcellent for surfaces modified with click handles
Experimental Protocol: General Surface Modification

This protocol provides a general method for modifying an amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide)

  • This compound

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean and completely dry by baking in an oven and cooling under vacuum or inert gas.

  • Reaction Setup: Place the substrate in a reaction vessel inside a glovebox or under an inert atmosphere.

  • Reagent Solution: Prepare a dilute solution of this compound (e.g., 1-5% v/v) in anhydrous toluene.

  • Surface Reaction: Immerse the substrate in the isocyanate solution and allow it to react for 2-12 hours at room temperature.

  • Washing: Remove the substrate from the reaction solution and rinse thoroughly with fresh anhydrous solvent (toluene, then perhaps acetone (B3395972) or ethanol) to remove any unreacted isocyanate.

  • Drying: Dry the functionalized surface under a stream of nitrogen.

  • Characterization: Confirm the surface modification using techniques like contact angle measurement, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM). The surface is now ready for subsequent polymerization from the methacrylate groups.

Decision-Making Workflow

G rect_node rect_node start What is the primary experimental goal? q_bioortho Is absolute bio-orthogonality required? start->q_bioortho Bioconjugation q_stability Is long-term stability in vivo critical? mic Use this compound or other Isocyanate q_stability->mic Yes (stable urea link) nhs Use NHS Ester q_stability->nhs No (amide also stable) q_ph Is the biomolecule sensitive to pH > 8.5? q_ph->q_stability No q_ph->nhs Yes q_bioortho->q_ph No click Use Click Chemistry (e.g., SPAAC) q_bioortho->click Yes

Caption: Decision tree for selecting a bioconjugation chemistry.

References

A Comparative Guide to the Hydrolytic Stability of Methacryloyl Isocyanate-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of functional moieties into polymer structures is a critical strategy in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and dental resins. Methacryloyl isocyanate and its derivatives, such as 2-isocyanatoethyl methacrylate (B99206) (IEM), are versatile monomers that introduce a reactive isocyanate group alongside a polymerizable methacrylate functionality. This unique combination allows for the subsequent formation of urethane (B1682113) or urea (B33335) linkages, which can significantly influence the physicochemical properties of the final polymer, including its hydrolytic stability.

This guide provides an objective comparison of the hydrolytic stability of polymers containing this compound-derived linkages with alternative polymer systems. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate materials for their specific applications.

Executive Summary of Hydrolytic Stability

The hydrolytic stability of a polymer is paramount in aqueous environments, as degradation can affect its mechanical integrity, therapeutic payload release profile, and biocompatibility. The stability of the polymers discussed here is largely dependent on the susceptibility of their constituent chemical bonds to hydrolysis. The general order of stability for the relevant linkages is:

Ether > Amide > Urethane > Ester

Polymers derived from this compound contain a methacrylate backbone, which includes ester groups, and pendant urethane or urea linkages formed from the reaction of the isocyanate group. Therefore, the overall hydrolytic stability is a composite of the stability of these different functional groups.

Comparative Analysis of Polymer Systems

This section compares the hydrolytic stability of polymers featuring urethane/urea linkages derived from isocyanate-containing methacrylates with two primary alternatives: standard polymethacrylates and polymethacrylamides.

Polymers Containing Urethane/Urea Linkages (from this compound)

The reaction of the isocyanate group in a monomer like IEM with hydroxyl or amine functionalities results in the formation of urethane (carbamate) or urea linkages, respectively. These linkages are generally more resistant to hydrolysis than the ester bonds present in the methacrylate backbone.[1] Studies on dental composites containing urethane dimethacrylate (UDMA) have shown that while the ester groups are susceptible to degradation, the urethane components contribute to the overall stability of the polymer network.[2] However, under harsh conditions, such as in the presence of strong acids or bases, or over extended periods in aqueous environments, both ester and urethane bonds can undergo hydrolysis.[3]

Alternative 1: Standard Polymethacrylates

Polymers based on common methacrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are widely used in biomedical applications. Their hydrolytic stability is primarily dictated by the susceptibility of the ester linkage in the methacrylate group to hydrolysis. This degradation process leads to the formation of methacrylic acid and the corresponding alcohol, which can alter the local pH and affect the material's properties.[4] While generally considered relatively stable under physiological conditions, the hydrolysis of the ester bonds can be accelerated by enzymes or changes in pH.[4]

Alternative 2: Polymethacrylamides

Polymethacrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), represent a highly stable alternative to polymethacrylates. The amide bond in the methacrylamide (B166291) structure is significantly more resistant to hydrolysis than the ester bond in methacrylates.[5] Long-term studies have demonstrated that even after extended exposure to aqueous environments across a wide pH range, polymethacrylamides show negligible degradation.[5] This enhanced stability makes them suitable for applications requiring long-term material integrity.

Quantitative Data on Hydrolytic Stability

The following table summarizes experimental data from the literature on the hydrolytic stability of relevant polymer systems. It is important to note that direct, quantitative, long-term hydrolytic stability data for polymers specifically derived from this compound is limited. Therefore, data from structurally related urethane-containing dimethacrylates are presented to provide an indication of their performance.

Polymer SystemPolymer CompositionAging ConditionsTimeChange in PropertyReference
Urethane-Containing Methacrylate Urethane Dimethacrylate (UDMA)/Bis-EMA/TEGDMA7500 thermocycles (5°C/55°C) in water + 7 days in 0.1M NaOH at 60°C7 daysFlexural Strength: -14%; Diametral Tensile Strength: -28%[6]
Urethane-Containing Methacrylate Urethane Dimethacrylate (UDMA) NetworkWater at 37°C30 days~2% weight increase (water uptake)[7]
Standard Polymethacrylate Poly(2-hydroxyethyl methacrylate) (pHEMA)Microwave-assisted hydrolysis at 120°C24 hoursComplete degradation to poly(methacrylic acid) and ethylene (B1197577) glycol[4]
Polymethacrylamide Poly(sulfobetaine methacrylamide)1 M NaOH1 yearNo signs of degradation[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer hydrolytic stability. Below are representative experimental protocols for evaluating hydrolytic degradation.

Accelerated Hydrolytic Degradation Testing

This method is used to simulate long-term degradation in a shorter timeframe by using more aggressive conditions.

  • Sample Preparation: Prepare polymer samples of defined dimensions (e.g., films or discs). Dry the samples to a constant weight in a vacuum oven at a suitable temperature.

  • Aging Medium: Immerse the samples in a relevant aqueous medium, such as phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions, or more aggressive media like 0.1 M NaOH to accelerate degradation.[6]

  • Aging Conditions: Place the samples in the aging medium in sealed containers and incubate at an elevated temperature (e.g., 37°C, 50°C, or 70°C).[7] For accelerated testing, thermocycling between different temperatures can also be employed.[6]

  • Analysis: At predetermined time points, remove the samples from the aging medium, gently blot dry, and dry to a constant weight.

  • Characterization: Evaluate changes in the polymer's properties, such as:

    • Mass Loss: Calculated from the initial and final dry weights.

    • Water Uptake (Swelling): Determined by comparing the wet and dry weights.

    • Mechanical Properties: Assessed by tensile testing or dynamic mechanical analysis to measure changes in modulus, strength, and elongation at break.[6]

    • Chemical Structure: Analyzed by Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy to identify changes in chemical bonds.[4]

    • Molecular Weight: Measured by gel permeation chromatography (GPC) to monitor chain scission.[4]

Real-Time Hydrolytic Degradation Testing

This method provides more clinically relevant data by using physiological conditions over a longer duration.

  • Sample Preparation: As described for accelerated testing.

  • Aging Medium: Typically physiological saline or PBS (pH 7.4).

  • Aging Conditions: Incubate the samples at 37°C for an extended period (months to years).[7]

  • Analysis and Characterization: As described for accelerated testing, performed at less frequent intervals.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing hydrolytic stability and the logical relationship between polymer structure and stability.

G cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Post-Aging Analysis cluster_comparison Data Comparison Prep1 Polymer Synthesis Prep2 Sample Fabrication (e.g., films, discs) Prep1->Prep2 Prep3 Initial Characterization (Mass, Mechanical, Chemical) Prep2->Prep3 Aging1 Immersion in Aging Medium (e.g., PBS, NaOH) Prep3->Aging1 Aging2 Incubation at Elevated Temperature (e.g., 37°C, 60°C) Aging1->Aging2 Analysis1 Mass Loss & Water Uptake Aging2->Analysis1 Analysis2 Mechanical Testing (Tensile, DMA) Aging2->Analysis2 Analysis3 Chemical Analysis (FTIR, NMR) Aging2->Analysis3 Analysis4 Molecular Weight (GPC) Aging2->Analysis4 Comp Compare Aged vs. Initial Properties Analysis1->Comp Analysis2->Comp Analysis3->Comp Analysis4->Comp

Caption: Experimental workflow for assessing the hydrolytic stability of polymers.

G Stability Hydrolytic Stability Ester Ester Linkage (e.g., Polymethacrylates) Stability->Ester Lower Urethane Urethane/Urea Linkage (from this compound) Stability->Urethane Moderate Amide Amide Linkage (e.g., Polymethacrylamides) Stability->Amide High

Caption: Relationship between chemical linkage and hydrolytic stability.

Conclusion

The hydrolytic stability of polymers containing this compound-derived functionalities is a critical consideration for their use in biomedical applications. The presence of urethane or urea linkages imparts greater stability compared to standard polymethacrylates, where the ester bond is the primary site of hydrolytic cleavage. However, for applications demanding the highest degree of long-term stability in aqueous environments, polymethacrylamides, with their highly resistant amide bonds, present a superior alternative.

The choice of polymer system will ultimately depend on the specific requirements of the application, including the desired degradation profile, mechanical properties, and the chemical environment in which the material will be used. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and evaluation of these advanced polymeric materials.

References

Comparative study of functional monomers for surface grafting

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Functional Monomers for Surface Grafting

For researchers, scientists, and drug development professionals, the modification of material surfaces is a critical step in tailoring biocompatibility, drug delivery, and overall performance. Surface grafting, a versatile technique to covalently attach polymers to a substrate, offers precise control over surface properties. The choice of functional monomer is paramount to achieving the desired surface characteristics. This guide provides a comparative analysis of common functional monomers used for surface grafting, supported by experimental data and detailed protocols for key methodologies.

Overview of Common Functional Monomers

The selection of a functional monomer is dictated by the desired surface properties. Here, we compare three widely used monomers: Acrylic Acid (AA), Methyl Methacrylate (B99206) (MMA), and 2-Hydroxyethyl Methacrylate (HEMA).

  • Acrylic Acid (AA): Grafting with PAAc introduces carboxylic acid groups, rendering the surface hydrophilic and negatively charged at physiological pH.[1] This is beneficial for improving wettability and providing sites for further functionalization.[1]

  • Methyl Methacrylate (MMA): As a hydrophobic monomer, MMA is used to create surfaces with lower surface energy. Polymer brushes of PMMA have been extensively studied for applications in creating well-defined, non-polar interfaces.[2][3]

  • 2-Hydroxyethyl Methacrylate (HEMA): PHEMA is a neutral, hydrophilic polymer known for its excellent biocompatibility and is widely used in biomedical applications to reduce protein adsorption and improve blood compatibility.[4][5][6]

Performance Comparison

The effectiveness of surface grafting is evaluated through various analytical techniques that quantify the changes in surface properties. The following tables summarize key performance indicators for AA, MMA, and HEMA grafted surfaces.

Table 1: Surface Wettability Analysis

Functional MonomerSubstrateWater Contact Angle (Untreated)Water Contact Angle (Grafted)Reference
Acrylic Acid (AA)Silicone> 90°~60°[1]
Methyl Methacrylate (MMA)Poly(ethylene terephthalate)~70°> 80°[7]
2-Hydroxyethyl Methacrylate (HEMA)Polyurethane (PU)~85°~50°[4]
Maleic Anhydride (MAH)Poly(vinylidene fluoride) (PVDF)~90°~57°[8]

Table 2: Grafting Density and Film Thickness

Functional MonomerPolymerization MethodGrafting Density (chains/nm²)Film Thickness (nm)Reference
Poly(N,N-dimethylacrylamide)SI-ATRP0.0059 - 0.17Not Specified[9]
Polystyrene (PS)SI-ATRP0.12Not Specified[3]
Poly(methyl methacrylate) (PMMA)SI-ATRP0.015 - 0.039Not Specified[3]
Poly(ionic liquid)SI-ATRPNot Specified~10-100[10]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for successful surface modification. Below are diagrams and methodologies for the key stages of surface grafting and characterization.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a robust method for growing well-defined polymer brushes from a surface.[11][12][13]

SI_ATRP_Workflow cluster_prep Stage 1: Substrate Preparation cluster_init Stage 2: Initiator Immobilization cluster_poly Stage 3: Polymerization A Substrate Selection (e.g., Silicon Wafer) B Surface Cleaning (e.g., Piranha solution) A->B C Surface Activation (Generation of -OH groups) B->C D Reaction with Initiator (e.g., BIBB) C->D E Rinsing and Drying D->E F Polymerization of Monomer with Catalyst/Ligand E->F G Rinsing and Drying F->G H Characterization G->H

Caption: Experimental workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Protocol for SI-ATRP of HEMA on a Silicon Wafer:

  • Substrate Preparation:

    • Clean silicon wafers by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Activate the surface by immersing in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive) .[11]

    • Rinse thoroughly with deionized water and dry.[11]

  • Initiator Immobilization:

    • Place the activated wafers in a sealed reaction vessel under an inert atmosphere (e.g., argon).

    • Introduce a solution of 2-bromoisobutyryl bromide (BIBB) and triethylamine (B128534) in anhydrous toluene.

    • Allow the reaction to proceed for 12 hours at room temperature.

    • Rinse the wafers with toluene, ethanol, and deionized water, then dry.[11]

  • Surface-Initiated Polymerization:

    • Prepare the polymerization solution by dissolving HEMA monomer, Cu(I)Br, and a ligand (e.g., bipyridine) in a solvent (e.g., a mixture of methanol (B129727) and water).

    • Deoxygenate the solution by bubbling with argon for 30 minutes.[11]

    • Immerse the initiator-functionalized wafers in the solution under an inert atmosphere.

    • Conduct the polymerization at a controlled temperature (e.g., 60°C) for a specified time to achieve the desired polymer brush length.

    • Remove the wafers, rinse extensively with a good solvent for the polymer (e.g., ethanol), and dry.

Surface Characterization Workflow

A multi-technique approach is necessary to fully characterize the grafted surfaces.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Measured Properties Start Grafted Surface XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR CA Contact Angle Goniometry Start->CA AFM Atomic Force Microscopy (AFM) Start->AFM Comp Elemental Composition & Chemical States XPS->Comp Func Functional Groups FTIR->Func Wett Wettability & Surface Energy CA->Wett Morph Morphology & Roughness AFM->Morph

Caption: Workflow for the characterization of surface-grafted polymers.

Protocols for Characterization Techniques:

  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount the sample on a holder using double-sided adhesive tape.[14]

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[14]

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans over the C 1s, O 1s, and other relevant elemental regions to determine the chemical states and functional groups.[15]

    • Use a charge neutralizer for insulating polymer samples to prevent surface charging.[16]

    • Analyze the peak areas to quantify the elemental composition of the surface.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):

    • Press the grafted surface firmly against the ATR crystal (e.g., ZnSe or diamond).

    • Record the infrared spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups of the grafted polymer (e.g., C=O stretch for acrylates, O-H stretch for HEMA).[17][18]

    • Compare the spectrum of the grafted surface to that of the unmodified substrate to confirm the presence of the polymer layer.[17]

  • Static Water Contact Angle Measurement:

    • Place the sample on the goniometer stage.[19]

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.[20]

    • Capture a high-resolution image of the droplet at the liquid-solid interface.

    • Use software to measure the angle between the baseline of the droplet and the tangent at the three-phase contact point.[19]

    • Perform measurements at multiple locations on the surface to ensure statistical reliability.[20]

  • Atomic Force Microscopy (AFM):

    • Mount the sample on the AFM stage.

    • Select an appropriate imaging mode (e.g., tapping mode) to minimize damage to the soft polymer layer.

    • Scan the surface with a sharp tip to obtain a topographical image.

    • Analyze the image to determine surface roughness and morphology.[21]

    • For polymer brushes, force-distance curves can be acquired to probe the mechanical properties and estimate the brush thickness and grafting density.[21][22]

Biocompatibility Considerations

For applications in drug development and medical devices, the biocompatibility of the grafted surface is of utmost importance.

Biocompatibility_Pathway Monomer Functional Monomer Selection (e.g., HEMA, AA, MMA) Grafting Surface Grafting Monomer->Grafting Surface Modified Surface Properties (Hydrophilicity, Charge, Topography) Grafting->Surface Protein Protein Adsorption Surface->Protein Cell Cell Adhesion & Proliferation Protein->Cell Response In Vivo Tissue Response (e.g., Inflammation, Fibrosis) Cell->Response

Caption: Signaling pathway from monomer choice to in vivo biocompatibility.

  • Hydrophilic vs. Hydrophobic Surfaces: Hydrophilic surfaces, such as those grafted with PAA or PHEMA, generally exhibit reduced protein adsorption compared to hydrophobic surfaces like PMMA.[23] This is a critical factor in preventing biofouling and adverse immune responses.

  • Surface Charge: The surface charge influences interactions with proteins and cells. For example, negatively charged PAA surfaces can repel negatively charged proteins.

  • In Vivo Response: Surfaces with hydrophilic -OH and -NH₂ groups have been shown to induce a thicker fibrous capsule in vivo compared to more hydrophobic surfaces.[23] The choice of monomer should be carefully considered based on the desired host tissue response for a specific application.

This guide provides a foundational comparison of common functional monomers for surface grafting. The optimal choice will always depend on the specific application and desired surface properties. The provided protocols and workflows offer a starting point for developing robust and reproducible surface modification strategies.

References

Safety Operating Guide

Proper Disposal of Methacryloyl Isocyanate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methacryloyl isocyanate is a highly reactive and hazardous chemical that requires strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound, it is crucial to be fully aware of its significant hazards. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, causes severe skin irritation and serious eye damage, and is fatal if inhaled.[1][3] It is also a suspected carcinogen.[1][3] Therefore, all work with this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Respiratory Protection: In situations with inadequate ventilation, a NIOSH/MSHA or equivalent approved respirator is necessary.[3][4]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn.[3][5]

  • Hand Protection: Chemically resistant gloves are required.[3][5]

  • Skin and Body Protection: A lab coat, protective clothing, and closed-toe shoes are essential.[3][5]

Decontamination Solution Formulations

For the neutralization of this compound waste, two primary decontamination solutions are recommended. The formulations for these solutions are summarized in the table below.

FormulationComponent 1Concentration 1Component 2Concentration 2Component 3Concentration 3
Formula 1 Sodium Carbonate5-10%Liquid Detergent0.2%Water89.8% - 94.8%
Formula 2 Concentrated Ammonia (B1221849)3-8%Liquid Detergent0.2%Water91.8% - 96.8%

Note: When using the ammonia-based formulation, ensure the area is extremely well-ventilated to prevent exposure to ammonia vapor.[6]

Laboratory-Scale Disposal Protocol

This protocol outlines the detailed methodology for the safe neutralization of small quantities of this compound waste in a laboratory setting.

Objective: To completely and safely convert the reactive isocyanate groups into inert urea (B33335) or carbamate (B1207046) compounds.

Materials:

  • This compound waste

  • Decontamination solution (Formula 1 or 2)

  • Large, open-top, chemically resistant container (e.g., polyethylene (B3416737) or polypropylene)

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Preparation: In a designated chemical fume hood, prepare the chosen decontamination solution in a container that is large enough to hold at least ten times the volume of the isocyanate waste to be neutralized.

  • Initiate Stirring: Place the container on a stir plate and begin gentle stirring of the decontamination solution.

  • Controlled Addition of Isocyanate: Slowly and in small portions, add the this compound waste to the center of the vortex of the stirred decontamination solution. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of carbon dioxide gas.

  • Reaction Monitoring: Continue stirring the mixture and observe the reaction. The neutralization process is indicated by the evolution of carbon dioxide gas. The reaction is considered complete when the gas evolution ceases.

  • Allow for Completion: Once gas evolution has stopped, continue to stir the mixture for at least one hour to ensure the reaction has gone to completion. For larger quantities, it is recommended to let the open container stand in the fume hood for 24-48 hours.[6]

  • Final pH Check: After the reaction is complete, check the pH of the solution to ensure it is neutral or slightly basic.

  • Waste Disposal: The resulting neutralized mixture should be disposed of as hazardous waste. Contact your institution's environmental health and safety office or a licensed hazardous waste disposal contractor for specific disposal instructions.[6]

Crucial Safety Note: DO NOT seal the container during or immediately after the neutralization process. The reaction generates carbon dioxide gas, which can lead to a dangerous buildup of pressure and potential container rupture.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Minor Spills:

  • Evacuate all non-essential personnel from the area.[5]

  • Ensure the area is well-ventilated.[5]

  • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[5][7]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, open-top container for disposal.[3]

  • Decontaminate the spill area using one of the decontamination solutions, allowing it to sit for at least 10 minutes before wiping clean.[6]

Major Spills:

  • Evacuate the area immediately.

  • Contact your institution's emergency response team and a professional hazardous waste disposal service.[6]

Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound.

Chemical Neutralization Pathway

The diagram below illustrates the general chemical reaction pathway for the neutralization of the isocyanate group with the active components of the decontamination solutions.

NeutralizationReaction Isocyanate This compound (R-N=C=O) Intermediate Unstable Carbamic Acid (R-NH-COOH) Isocyanate->Intermediate + H2O Decon Decontamination Solution (Water/Ammonia) Urea Inert Polyurea (R-NH-CO-NH-R) Intermediate->Urea CO2 Carbon Dioxide Gas (CO2) Intermediate->CO2

Caption: Simplified reaction pathway for isocyanate neutralization.

References

Safeguarding Your Research: A Guide to Handling Methacryloyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methacryloyl isocyanate is a highly reactive and toxic chemical that demands rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Adherence to these procedural steps is critical for the safe handling of this hazardous substance.

Immediate Safety Information: Understanding the Risks

This compound poses significant health risks. It is extremely poisonous and can be fatal if inhaled, absorbed through the skin, or ingested.[1] Contact can cause severe burns to the skin and eyes.[1][2] Furthermore, it is a potent respiratory sensitizer, meaning that even low levels of exposure can lead to the development of asthma-like allergic reactions.[3][4] It is also a flammable liquid and vapor.[5]

Hazard Identification and Classification:

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity (Inhalation) Category 1DangerH330: Fatal if inhaled.[5][6]
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.[5][6]
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skin.[5][6]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 1DangerH318: Causes serious eye damage.[5]
Respiratory Sensitization Category 1DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction.[6]
Carcinogenicity Category 2WarningH351: Suspected of causing cancer.[5]
Flammable Liquids Category 3WarningH226: Flammable liquid and vapor.[5]

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Recommended Personal Protective Equipment (PPE):

Body PartPPE RecommendationSpecifications and Best Practices
Respiratory Full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar rating).[7]In cases of inadequate ventilation, spraying, or potential for high exposure, a powered air-purifying respirator (PAPR) or supplied-air respirator is necessary.[7][8] All respirator use must comply with a comprehensive respiratory protection program (per OSHA 29 CFR 1910.134).[8]
Hands Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[7]Standard disposable gloves are not sufficient.[7] Regularly inspect gloves for signs of degradation or puncture before and during use.
Body Chemical-resistant coveralls or a disposable suit.[7][9]Protective clothing should be made of a material resistant to permeation by isocyanates.[9] Contaminated work clothes should be removed promptly and laundered by trained personnel.[3]
Eyes/Face If not using a full-face respirator, chemical splash goggles and a face shield are mandatory.[3][7][8]Safety glasses with side shields may be worn only in situations with low splash potential.[8]

Experimental Protocol: Step-by-Step Handling Procedure

Meticulous adherence to the following workflow is mandatory when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood functionality prep2 Assemble all necessary materials prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Work exclusively within the fume hood prep3->handle1 handle2 Dispense chemical slowly and carefully handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in designated, unsealed containers clean1->clean2 clean3 Remove and properly store or dispose of PPE clean2->clean3 clean4 Wash hands and face thoroughly clean3->clean4

Caption: Workflow for Handling this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Gather all necessary equipment and reagents before introducing the isocyanate.

    • Put on all required personal protective equipment as detailed in the table above.[3][9]

  • Handling:

    • All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[3]

    • Dispense the liquid carefully to avoid splashing and aerosol generation.[10]

    • Keep the container tightly sealed when not in use to minimize vapor release.[3]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Carefully remove PPE to avoid cross-contamination.

    • Wash hands and face thoroughly with soap and water after completing the work and before leaving the laboratory.[3][9]

Disposal Plan: Managing this compound Waste

Improper disposal of this compound can lead to hazardous reactions and environmental contamination.

Waste Disposal Procedures:

Waste TypeDisposal Protocol
Liquid Waste Collect in a designated, compatible, and properly labeled hazardous waste container. Do not seal the container tightly to allow for the venting of any carbon dioxide that may be generated from reaction with trace amounts of water.[11][12]
Solid Waste (Contaminated consumables) Place all contaminated items (e.g., gloves, pipette tips, absorbent pads) in a designated, open-top container for hazardous waste.[12] Do not seal this container.
Empty Containers Triple rinse with a suitable solvent (e.g., toluene, acetone) in a fume hood. The rinsate must be collected as hazardous waste. Decontaminated containers can then be disposed of according to institutional guidelines.

Emergency Procedures: In Case of Exposure or Spill

Immediate and decisive action is crucial in an emergency.

Emergency Response Plan:

IncidentAction
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and large amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[4][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Spill Evacuate all non-essential personnel from the area.[3] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3] Collect the absorbed material into an open container for disposal as hazardous waste.[3][12] Ventilate the area thoroughly after cleanup is complete.[3] For large spills, contact your institution's environmental health and safety department immediately.

This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work with this chemical. Your safety is paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.